Product packaging for Yunaconitoline(Cat. No.:CAS No. 259099-25-7)

Yunaconitoline

Cat. No.: B1164412
CAS No.: 259099-25-7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Yunaconitoline is a useful research compound. Its molecular formula is C34H43NO10. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H43NO10 B1164412 Yunaconitoline CAS No. 259099-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2R,3R,4R,5S,6S,8R,10R,13R,17S,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,18-dimethoxy-13-(methoxymethyl)-14-oxo-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadec-15-en-4-yl] 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H43NO10/c1-7-35-16-31(17-40-3)22(37)12-13-32-21-14-33(39)23(42-5)15-34(45-18(2)36,25(28(32)35)26(43-6)27(31)32)24(21)29(33)44-30(38)19-8-10-20(41-4)11-9-19/h8-13,21,23-29,39H,7,14-17H2,1-6H3/t21-,23+,24-,25?,26+,27-,28-,29-,31+,32-,33+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTGLCWQWPWURU-LDZUBTFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C3C(C4C1C3(C=CC2=O)C5CC6(C(CC4(C5C6OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)OC)O)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@]2([C@H]3[C@H](C4[C@@H]1[C@]3(C=CC2=O)[C@@H]5C[C@@]6([C@H](C[C@]4([C@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)OC(=O)C)OC)O)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Natural Source of Yunaconitoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yunaconitoline, a C19-diterpenoid alkaloid, is a complex natural product found within the genus Aconitum. This technical guide provides an in-depth overview of the primary natural source of this compound, its biosynthetic origins, and methodologies for its extraction and analysis. Quantitative data on related compounds in the source plant are presented, and a detailed experimental protocol for alkaloid analysis is provided. Furthermore, this document includes a visualization of the general biosynthetic pathway of C19-diterpenoid alkaloids, offering a foundational understanding of this compound's formation in nature.

Primary Natural Source

The principal natural source of this compound is the root of Aconitum bulleyanum , a plant belonging to the Ranunculaceae family.[1] This species has been the subject of phytochemical investigations that have led to the isolation and identification of this compound along with several other related diterpenoid alkaloids.

A study on the chemical constituents of the chloroform fraction of Aconitum bulleyanum identified this compound as a key component.[2][3] Other compounds isolated from this plant for the first time in that study include crassicaudine, foresaconitine, chasmaconitine, bulleyaconitine A, and franchetine, alongside the common plant sterol, beta-sitosterol.[2][3]

Quantitative Data

CompoundType
This compoundC19-Diterpenoid Alkaloid
CrassicaudineDiterpenoid Alkaloid
ForesaconitineDiterpenoid Alkaloid
ChasmaconitineDiterpenoid Alkaloid
Bulleyaconitine ADiterpenoid Alkaloid
FranchetineDiterpenoid Alkaloid
beta-SitosterolSterol

Table 1: Chemical constituents identified in Aconitum bulleyanum.[2][3]

Biosynthesis of this compound

The biosynthesis of this compound, as a C19-diterpenoid alkaloid, is part of a complex pathway that originates from the general terpenoid pathway. The biosynthesis of these alkaloids begins with the cyclization of geranylgeranyl pyrophosphate (GGPP).

The initial steps involve the formation of a C20-diterpene skeleton. GGPP is first cyclized to produce ent-copalyl diphosphate, which then undergoes further cyclization and rearrangement to form key intermediates such as ent-kaurene or ent-atisane. These C20 precursors are then believed to undergo a series of oxidative reactions and skeletal rearrangements, including the loss of one carbon atom, to form the characteristic C19 skeleton of this compound. The nitrogen atom is incorporated into the molecule, leading to the final alkaloid structure.

C19-Diterpenoid Alkaloid Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate GGPP->ent_CPP C20_Intermediates C20 Diterpene Intermediates (e.g., ent-Kaurene, ent-Atisane) ent_CPP->C20_Intermediates C20_Alkaloids C20-Diterpenoid Alkaloids C20_Intermediates->C20_Alkaloids Oxidation & Nitrogen Incorporation C19_Alkaloids C19-Diterpenoid Alkaloids (e.g., this compound) C20_Alkaloids->C19_Alkaloids Skeletal Rearrangement & Carbon Loss This compound Analysis Workflow Plant Aconitum bulleyanum (Root Material) Extraction Extraction with Chloroform/Ammonia Plant->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Purification Column Chromatography (Silica Gel) Crude_Extract->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound QC Purity Check (TLC, HPLC) Isolated_Compound->QC Quantification Quantitative Analysis (HPLC-UV/DAD) QC->Quantification Data Concentration Data Quantification->Data

References

An In-depth Technical Guide to the Physical and Chemical Properties of Yunaconitoline Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Yunaconitoline, a diterpenoid alkaloid isolated from the roots of Aconitum bulleyanum. Due to the limited availability of specific experimental data for this compound powder in public literature, this guide also incorporates data from closely related aconitine-type alkaloids to provide a more complete profile. All quantitative data is presented in structured tables, and detailed experimental protocols for key analytical methods are provided.

Physicochemical Properties

Table 1: Physical Properties of this compound and Aconitine

PropertyThis compound (Predicted)Aconitine (Experimental)
Molecular FormulaC34H43NO10[1]C34H47NO11[1]
Molecular Weight625.71 g/mol [1]645.75 g/mol [1]
Melting PointNot available198 - 199 °C[1]
Boiling Point711.5 ± 60.0 °CNot available
Density1.35 ± 0.1 g/cm³Not available
AppearanceNot availableWhite crystalline solid[1]

Table 2: Chemical Properties of this compound and Aconitine

PropertyThis compound (Predicted)Aconitine (Experimental)
pKa12.82 ± 0.705.88 (at 25°C)[1]
SolubilityNot availableWater: 0.26 g/L (15 °C)[1]
StabilityStable at normal temperatures and pressures.[1]Stable at normal temperatures and pressures.[1]
IncompatibilitiesStrong oxidizing agents, Strong bases.[1]Strong oxidizing agents, Strong bases.[1]

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of related aconitine-type alkaloids, the following provides an overview of the expected spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR chemical shifts for this compound are not available in the reviewed literature. For structurally similar quinoline and aconitine-type alkaloids, characteristic chemical shifts are observed.[2][3][4][5] The analysis of these related compounds can guide the interpretation of this compound's NMR spectra.

Mass Spectrometry (MS)

The fragmentation patterns of aconitine-type alkaloids in mass spectrometry are well-documented and can be used to aid in the structural elucidation of this compound.[6] Key fragmentation pathways often involve the neutral loss of acetic acid and benzoic acid from the parent molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Analysis of various Aconitum species has shown that different components exhibit unique IR frequencies, which can be useful for identification.[7] For related aconitine alkaloids, characteristic absorption bands for N-H, C=N, and C-N stretching vibrations have been identified.[8]

Experimental Protocols

The following sections detail established experimental protocols for the determination of key physical and chemical properties of aconitine-type alkaloids, which can be readily adapted for the analysis of this compound powder.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry this compound sample is packed into a capillary tube to a height of 2.5-3.5 mm.[9][10]

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate, typically 1°C per minute, starting from a temperature about 5°C below the expected melting point.[9]

  • Data Recording: The temperature at which the substance begins to melt (onset point) and the temperature at which it is completely molten (clear point) are recorded to define the melting range.[9][11]

Determination of Solubility

The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: An excess amount of this compound powder is added to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

  • Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid. The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[12][13]

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a robust method for separating and quantifying alkaloids.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A reversed-phase C18 column is commonly employed for the separation of aconitine-type alkaloids.

  • Mobile Phase: A gradient elution is typically used, often consisting of a mixture of acetonitrile and a buffer solution (e.g., ammonium hydrogen carbonate).[14]

  • Detection: The UV detector is set to a wavelength where this compound exhibits maximum absorbance.

  • Quantification: A calibration curve is generated using standard solutions of known concentrations to quantify the amount of this compound in the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Confirmation

LC-MS/MS provides high sensitivity and specificity for the identification and structural confirmation of alkaloids.

Methodology:

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[15]

  • MS/MS Analysis: Precursor ions corresponding to this compound are selected and fragmented to produce a characteristic product ion spectrum, which can be used for structural confirmation.[16][17][18]

Biological Activity and Signaling Pathways

While the specific signaling pathways of this compound have not been fully elucidated, the pharmacological activities of the closely related aconitine provide valuable insights. Aconitine is known to exert its effects by modulating ion channels and influencing key signaling pathways involved in inflammation and cell survival.[19][20][21]

Potential Mechanism of Action

Based on studies of aconitine, this compound may exhibit its biological effects through the following mechanisms:

  • Ion Channel Modulation: Aconitine is a known activator of voltage-gated sodium channels, leading to prolonged depolarization of excitable membranes in neurons and muscle cells.[21]

  • MAPK Pathway: Aconitine has been shown to modulate the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), which are critical regulators of cell proliferation, differentiation, and apoptosis.[19]

  • NF-κB Signaling: Aconitine can influence the NF-κB signaling pathway, a key regulator of the inflammatory response, by affecting the expression of pro-inflammatory cytokines.[22]

Visualizing Potential Signaling Pathways

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on the known mechanisms of aconitine.

experimental_workflow cluster_extraction Extraction & Purification cluster_analysis Physicochemical Analysis Aconitum Aconitum bulleyanum roots Extraction Solvent Extraction Aconitum->Extraction Purification Chromatographic Purification Extraction->Purification This compound This compound Powder Purification->this compound MP Melting Point Determination This compound->MP Characterization Sol Solubility Assay This compound->Sol HPLC HPLC Analysis This compound->HPLC LCMS LC-MS/MS Analysis This compound->LCMS NMR NMR Spectroscopy This compound->NMR IR IR Spectroscopy This compound->IR

Caption: Experimental workflow for the isolation and analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (potential action) IonChannel Voltage-gated Na+ Channel This compound->IonChannel Modulates MAPK_pathway MAPK Pathway IonChannel->MAPK_pathway Activates NFkB_pathway NF-κB Pathway IonChannel->NFkB_pathway Influences Cellular_Responses Cellular Responses (Proliferation, Apoptosis, Inflammation) MAPK_pathway->Cellular_Responses NFkB_pathway->Cellular_Responses

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This compound is a diterpenoid alkaloid with significant potential for further scientific investigation. While a complete experimental profile of its physical and chemical properties is not yet available, this guide provides a comprehensive summary of the current knowledge and outlines the necessary experimental protocols for its detailed characterization. The structural similarity of this compound to other well-studied aconitine-type alkaloids suggests that it may possess interesting pharmacological activities, warranting further research into its mechanism of action and potential therapeutic applications. This guide serves as a valuable resource for researchers embarking on the study of this complex natural product.

References

Unraveling the Enigma: A Technical Guide to the Ion Channel Pharmacology of Yunaconitoline and Related Aconitum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the mechanism of action of Yunaconitoline on ion channels is limited in the public domain. This guide provides an in-depth analysis of the ion channel pharmacology of the closely related and well-studied Aconitum alkaloids, aconitine and lappaconitine, to infer the potential mechanisms of this compound and to provide a framework for future research. All data presented herein pertains to aconitine and lappaconitine unless explicitly stated otherwise.

Introduction

This compound is a diterpenoid alkaloid isolated from plants of the Aconitum genus. While its specific pharmacology is not extensively characterized, the alkaloids from this genus, particularly aconitine and lappaconitine, are known for their potent effects on various ion channels, leading to significant physiological and toxicological outcomes. These compounds have been a subject of interest for their potential therapeutic applications, ranging from analgesia to anti-arrhythmic effects, as well as for understanding their mechanisms of toxicity. This technical guide synthesizes the available data on the interaction of aconitine and lappaconitine with voltage-gated sodium, potassium, and calcium channels, providing a comprehensive overview of their mechanisms of action, quantitative effects, and the experimental protocols used for their study. This information serves as a critical foundation for researchers investigating this compound.

Core Mechanism of Action: Targeting Voltage-Gated Ion Channels

The primary molecular targets of Aconitum alkaloids are voltage-gated ion channels, which are crucial for the generation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes. By modulating the function of these channels, these alkaloids can profoundly alter cellular excitability.

Voltage-Gated Sodium Channels (VGSCs)

The most well-documented effect of aconitine and related alkaloids is their interaction with voltage-gated sodium channels.

Aconitine acts as a potent activator of VGSCs. It binds to the neurotoxin binding site 2 on the alpha subunit of the channel protein[1][2]. This binding has several key consequences:

  • Persistent Activation: Aconitine binding causes the sodium channels to remain open for a longer duration, leading to a persistent influx of sodium ions[1]. This prevents the repolarization of the cell membrane.

  • Shift in Activation Voltage: Aconitine causes a hyperpolarizing shift in the voltage-dependence of activation, meaning the channels can open at more negative membrane potentials than usual[3][4].

  • Inhibition of Inactivation: The conformational change from the active to the inactive state of the sodium channel is suppressed by aconitine[1].

In contrast, lappaconitine generally acts as a blocker of VGSCs, although its effects can be complex. It has been shown to irreversibly block open human heart sodium channels (hH1) by binding to the site 2 receptor[5]. This blockade is state-dependent, with a higher affinity for the open state of the channel[5]. Some studies suggest that lappaconitine may also have effects on potassium and calcium channels[6][7].

The differing effects of aconitine (activator) and lappaconitine (blocker) on sodium channels, despite their structural similarities, highlight the subtle structure-activity relationships that likely also govern the action of this compound.

Voltage-Gated Potassium Channels (VGPCs)

Aconitum alkaloids also modulate the function of potassium channels, which are critical for membrane repolarization. Aconitine has been shown to block HERG (human Ether-à-go-go-Related Gene) and Kv1.5 potassium channels[8]. This blockade is state-dependent, with a preference for the open state of the channel[8]. The inhibition of these potassium currents can delay repolarization, contributing to the pro-arrhythmic effects of aconitine.

Lappaconitine and its derivatives have also been shown to block delayed rectifier potassium currents, which may contribute to their anti-arrhythmic effects[7].

Voltage-Gated Calcium Channels (VGCCs)

The effects of Aconitum alkaloids on calcium channels are also significant, particularly in cardiac tissue. Aconitine has been found to markedly reduce L-type calcium channel (LTCC) currents in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)[9][10][11]. This is associated with a positive-shift of activation and a negative shift of inactivation[9][10][11]. Paradoxically, at higher concentrations, aconitine can increase intracellular calcium concentration, potentially by altering the function of the sodium-calcium exchanger (NCX) and SERCA2a[12].

The analgesic effect of lappaconitine may be related to a decrease in cellular calcium availability[13]. Studies in Helix pomatia neurons showed that lappaconitine has a reversible blocking action on calcium channels[14].

Quantitative Data on Ion Channel Modulation

The following tables summarize the available quantitative data for the effects of aconitine and lappaconitine on various ion channels. This data is essential for understanding the potency and selectivity of these compounds and serves as a benchmark for future studies on this compound.

Table 1: Effects of Aconitine on Voltage-Gated Ion Channels

Ion ChannelCell Type/Expression SystemEffectPotency (IC50 / Kd)Reference
Sodium Channels
Nav1.5 (human)-Partial Agonist3 x 10⁻⁵ to 1 x 10⁻⁴ M[15]
Nav (rat)-Partial AgonistKd: 1.2 µM[15]
Nav1.7-InhibitionIC50: 59.30 µmol/L[16]
Potassium Channels
HERGXenopus laevis oocytesBlockade (Open State)IC50: 1.801 +/- 0.332 µM[8]
Kv1.5Xenopus laevis oocytesBlockade (Open State)IC50: 0.796 +/- 0.123 µM[8]
Calcium Channels
L-type (human)hiPSC-CMsReduction of currentConcentration-dependent (0.3 - 3.0 µM)[9][10][11]

Table 2: Effects of Lappaconitine on Voltage-Gated Ion Channels

Ion ChannelCell Type/Expression SystemEffectPotency (IC50)Reference
Sodium Channels
Nav1.7HEK293 cellsInhibition (Voltage-dependent)27.67 (15.68–39.66) µmol/L at -70 mV[16][17][18][19]
hH1 (human heart)-Irreversible Block (Open State)-[5]
Calcium Channels
Calcium ChannelsHelix pomatia neuronsReversible Blockade4 mM[14]

Experimental Protocols

The study of the effects of Aconitum alkaloids on ion channels predominantly relies on electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold standard technique for measuring ion channel activity and pharmacology[20].

Objective: To record the ionic currents flowing through the entire cell membrane in response to controlled voltage steps, and to measure the effect of the test compound (e.g., this compound) on these currents.

Materials:

  • Cell Culture: A cell line stably expressing the ion channel of interest (e.g., HEK293 cells transfected with Nav1.7) or primary cells (e.g., isolated cardiomyocytes or neurons).

  • External (Bath) Solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose) to maintain cell viability. The specific composition will vary depending on the ion channel being studied.

  • Internal (Pipette) Solution: Fills the patch pipette and mimics the intracellular ionic environment (e.g., KCl, MgCl2, EGTA, HEPES, ATP).

  • Patch Pipettes: Pulled from borosilicate glass capillaries with a tip resistance of 1.5-3 MΩ.

  • Patch-Clamp Amplifier and Data Acquisition System: (e.g., Axopatch 700B).

  • Microscope: To visualize the cells.

  • Micromanipulator: For precise positioning of the patch pipette.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips and place them in a recording chamber on the microscope stage. Perfuse the chamber with the external solution.

  • Pipette Positioning: Under microscopic guidance, carefully lower the patch pipette filled with internal solution towards a target cell.

  • Giga-seal Formation: Apply gentle suction to the pipette to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Recordings:

    • Hold the cell membrane at a specific holding potential (e.g., -70 mV).

    • Apply a series of voltage steps (a "voltage protocol") to activate, inactivate, and de-activate the ion channels of interest.

    • Record the resulting ionic currents.

  • Compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of the test compound (e.g., this compound).

  • Data Acquisition: Record the ionic currents in the presence of the compound using the same voltage protocol.

  • Data Analysis: Analyze the changes in current amplitude, activation and inactivation kinetics, and voltage-dependence to determine the effect of the compound. For dose-response analysis, repeat the experiment with a range of compound concentrations to calculate the IC50 or EC50.

Visualizing Mechanisms and Workflows

Signaling Pathway of Aconitine on Sodium Channels

Aconitine_Sodium_Channel Aconitine Aconitine Nav_Channel Voltage-Gated Sodium Channel (Site 2) Aconitine->Nav_Channel Binds to Persistent_Activation Persistent Activation Nav_Channel->Persistent_Activation Causes Na_Influx Increased Na+ Influx Persistent_Activation->Na_Influx Membrane_Depolarization Prolonged Membrane Depolarization Na_Influx->Membrane_Depolarization Altered_Excitability Altered Cellular Excitability Membrane_Depolarization->Altered_Excitability

Caption: Aconitine's interaction with voltage-gated sodium channels.

Experimental Workflow for Ion Channel Pharmacology

Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture/ Tissue Isolation Giga_Seal Giga-seal Formation Cell_Culture->Giga_Seal Solution_Prep Prepare External & Internal Solutions Solution_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Recording Baseline Current Recording Whole_Cell->Baseline_Recording Compound_Application Apply this compound Baseline_Recording->Compound_Application Post_Compound_Recording Record Currents with Compound Compound_Application->Post_Compound_Recording Data_Analysis Analyze Current Changes (Amplitude, Kinetics) Post_Compound_Recording->Data_Analysis Dose_Response Dose-Response Curve (IC50/EC50) Data_Analysis->Dose_Response

Caption: Workflow for studying this compound's effects using patch-clamp.

Logical Relationship of Aconitum Alkaloid Effects

Aconitum_Alkaloid_Effects cluster_channels Ion Channel Targets cluster_effects Physiological Effects Aconitum_Alkaloids Aconitum Alkaloids (e.g., this compound) Sodium_Channels Voltage-Gated Sodium Channels Aconitum_Alkaloids->Sodium_Channels Potassium_Channels Voltage-Gated Potassium Channels Aconitum_Alkaloids->Potassium_Channels Calcium_Channels Voltage-Gated Calcium Channels Aconitum_Alkaloids->Calcium_Channels Altered_AP Altered Action Potential Sodium_Channels->Altered_AP Potassium_Channels->Altered_AP Calcium_Channels->Altered_AP Arrhythmia Arrhythmia Altered_AP->Arrhythmia Analgesia Analgesia Altered_AP->Analgesia

References

Yunaconitoline: A Comprehensive Review of an Obscure Aconitum Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

A notable scarcity of dedicated research literature surrounds the diterpenoid alkaloid Yunaconitoline. Despite its identification as a constituent of Aconitum bulleyanum, a plant with a history in traditional medicine, this compound remains a largely uncharacterized compound within the extensive family of Aconitum alkaloids. This technical review summarizes the currently available information on this compound and provides a broader context by examining the well-documented research on related alkaloids from the same genus, particularly the extensively studied aconitine and the more closely related bulleyaconitine A. This approach aims to provide researchers, scientists, and drug development professionals with a foundational understanding and to highlight the significant knowledge gaps that present opportunities for future investigation.

Introduction to this compound

This compound is a C19-diterpenoid alkaloid that has been isolated from the roots of Aconitum bulleyanum[1][2]. Its molecular formula is C34H43NO10, and it has a molecular weight of 625.71 g/mol [1]. Beyond this basic chemical information, publicly accessible scientific literature containing in-depth studies on its specific biological activities, pharmacological profile, and toxicological properties is virtually nonexistent.

The genus Aconitum, belonging to the Ranunculaceae family, is known for producing a wide array of highly active and often toxic alkaloids.[3] These compounds have been the subject of considerable scientific interest due to their potent physiological effects, which range from therapeutic to highly toxic.[4][5]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not available in the reviewed literature. The provided chemical formula and molecular weight serve as the primary identifiers for this compound.

Table 1: Basic Chemical Data for this compound

PropertyValueReference
Molecular FormulaC34H43NO10[1]
Molecular Weight625.71 g/mol [1]
SourceAconitum bulleyanum[1][2]

Biological Activity and Pharmacology: Inferences from Related Alkaloids

Due to the lack of specific data for this compound, this section will discuss the known pharmacological activities of other prominent alkaloids from the Aconitum genus, such as aconitine and bulleyaconitine A, to provide a potential framework for future research on this compound.

Aconitum alkaloids are renowned for their potent effects on the central and peripheral nervous systems, as well as the cardiovascular system.[5]

Analgesic and Anti-inflammatory Effects

Many Aconitum species are used in traditional medicine for their analgesic and anti-inflammatory properties in treating conditions like rheumatism and neuralgia.[4] Bulleyaconitine A (BLA), also isolated from Aconitum bulleyanum, has been approved in China for the treatment of chronic pain and rheumatoid arthritis.[6][7] The analgesic effects of BLA are thought to be mediated through its interaction with voltage-gated sodium channels.[7]

Local Anesthetic Properties

In vitro and in vivo studies have demonstrated that bulleyaconitine A exhibits long-acting local anesthetic properties.[6][7] This effect is attributed to a use-dependent block of neuronal sodium channels, which is more pronounced at depolarized membrane potentials.[6][7]

Toxicology: A Major Consideration for Aconitum Alkaloids

The therapeutic application of Aconitum alkaloids is severely limited by their narrow therapeutic index and high toxicity.[5] The primary toxic effects are cardiotoxicity and neurotoxicity.[5]

Cardiotoxicity

Cardiotoxicity is a hallmark of aconitine poisoning and is characterized by arrhythmias, including ventricular tachycardia and fibrillation, which can be fatal. The underlying mechanism involves the persistent activation of voltage-gated sodium channels in cardiomyocytes, leading to an influx of sodium ions and subsequent disruption of the cardiac action potential.

Neurotoxicity

Neurotoxicity manifests as paresthesia, numbness, and motor weakness. Similar to cardiotoxicity, the neurotoxic effects are primarily due to the persistent activation of voltage-gated sodium channels in neurons, leading to uncontrolled nerve firing.

Given that this compound shares the same structural backbone as other toxic Aconitum alkaloids, it is highly probable that it exhibits similar toxic properties. However, without experimental data, its specific toxicity profile remains unknown.

Mechanism of Action: The Role of Voltage-Gated Sodium Channels

The primary molecular target for most studied Aconitum alkaloids is the voltage-gated sodium channel (VGSC). These channels are crucial for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.

Aconitine and related alkaloids bind to site 2 of the α-subunit of the VGSC. This binding prevents the channel from inactivating, leading to a persistent influx of sodium ions and continuous cell membrane depolarization. This sustained depolarization is the root cause of the observed cardiotoxic and neurotoxic effects.

The diagram below illustrates the general mechanism of action of aconitine on voltage-gated sodium channels. It is plausible that this compound, if active, could share a similar mechanism.

Aconitine_Mechanism cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Inside Outside PersistentActivation Persistent Na+ Influx (Inactivation Blocked) VGSC->PersistentActivation Na_in Na+ VGSC:p_in->Na_in Excessive Influx Aconitine Aconitine-like Alkaloid (e.g., this compound - Putative) BindingSite2 Site 2 Binding Aconitine->BindingSite2 BindingSite2->VGSC:p_in Binds to α-subunit ChannelOpening Channel Activation (Depolarization) CellularEffects Prolonged Depolarization PersistentActivation->CellularEffects Toxicity Cardiotoxicity & Neurotoxicity CellularEffects->Toxicity Na_out Na+ Na_out->VGSC:p_out

Putative Mechanism of Action for Aconitum Alkaloids.

Experimental Protocols

Due to the absence of published research specifically on this compound, no experimental protocols for its study can be provided. However, for researchers interested in investigating this compound, standard methodologies used for other Aconitum alkaloids would be applicable.

Isolation and Structural Elucidation

A general workflow for the isolation and characterization of a novel alkaloid like this compound would involve solvent extraction from the plant material (Aconitum bulleyanum), followed by chromatographic separation techniques (e.g., column chromatography, HPLC) to purify the compound. Structural elucidation would then be performed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR, COSY, HMBC, HSQC).

Isolation_Workflow Start Aconitum bulleyanum Plant Material Extraction Solvent Extraction (e.g., Ethanol/Methanol) Start->Extraction CrudeExtract Crude Alkaloid Extract Extraction->CrudeExtract Chromatography Chromatographic Separation (Column, HPLC) CrudeExtract->Chromatography Fractions Purified Fractions Chromatography->Fractions Spectroscopy Spectroscopic Analysis (MS, NMR) Fractions->Spectroscopy Structure Structure Elucidation of This compound Spectroscopy->Structure

General Workflow for Alkaloid Isolation and Elucidation.
In Vitro and In Vivo Studies

  • In Vitro Assays: To assess biological activity, a variety of in vitro assays could be employed. For example, patch-clamp electrophysiology on cultured neurons or cardiomyocytes would be essential to determine its effects on voltage-gated sodium channels. Cytotoxicity assays (e.g., MTT, LDH) on relevant cell lines would provide information on its toxicity.

  • In Vivo Studies: Animal models, typically rodents, would be used to evaluate the pharmacological and toxicological effects in a whole organism. This could include analgesic activity tests (e.g., hot plate, tail-flick), assessment of local anesthetic effects, and determination of acute toxicity (LD50).

Conclusion and Future Directions

This compound represents a significant knowledge gap in the field of natural product chemistry and pharmacology. While its existence has been confirmed, its biological profile remains entirely unexplored. The extensive research on related Aconitum alkaloids, such as aconitine and bulleyaconitine A, provides a strong rationale for investigating this compound.

Future research should focus on the following areas:

  • Isolation and Full Structural Characterization: Obtaining sufficient quantities of pure this compound is the first critical step.

  • Pharmacological Screening: A broad screening of its biological activities is needed to identify any potential therapeutic effects, particularly analgesic, anti-inflammatory, and anesthetic properties.

  • Toxicological Evaluation: A thorough assessment of its cardiotoxicity and neurotoxicity is essential to understand its safety profile.

  • Mechanism of Action Studies: Investigating its interaction with molecular targets, such as voltage-gated sodium channels, will be crucial to understanding its physiological effects.

The study of this compound holds the potential to uncover a novel pharmacological agent or to further our understanding of the structure-activity relationships of Aconitum alkaloids. Until such studies are conducted, our knowledge of this compound will remain limited to its chemical formula and botanical origin.

References

In-Depth Technical Guide: Toxicological Profile and Safety Data for Yunaconitoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yunaconitoline, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, presents a complex toxicological profile characterized by significant cardiotoxicity and neurotoxicity. This technical guide provides a comprehensive overview of the available safety data on this compound, with a focus on its mechanism of action, metabolism, and toxicokinetics. Quantitative toxicological data, where available for related aconitum alkaloids, are summarized to provide a comparative perspective. Detailed experimental protocols for key toxicological assays are outlined to facilitate further research and standardized safety evaluations. This document aims to serve as a critical resource for professionals involved in the research and development of therapeutic agents derived from or related to Aconitum alkaloids.

Introduction

This compound is a member of the highly toxic family of aconitum alkaloids, which are known for their potent effects on the central and peripheral nervous systems, as well as the cardiovascular system. While traditionally used in some forms of medicine after extensive processing to reduce toxicity, the narrow therapeutic window of these compounds poses a significant risk of poisoning. Understanding the detailed toxicological profile of this compound is crucial for assessing its potential risks and for the development of any related therapeutic applications.

Toxicological Profile

Acute Toxicity

Table 1: Acute Toxicity Data for Related Aconitum Alkaloids (for comparative purposes)

CompoundAnimal ModelRoute of AdministrationLD50Reference
NicotineMiceOral32.71 ± 7.46 mg/kg[2]
Sinomenine hydrochlorideMiceOral453.54 ± 104.59 mg/kg[2]
Berberine hydrochlorideMiceOral2954.93 ± 794.88 mg/kg[2]
CypermethrinRatIntraperitoneal44.0 mg/kg[4]
ThymoquinoneMiceIntraperitoneal104.7 mg/kg[5]
ThymoquinoneMiceOral870.9 mg/kg[5]
ThymoquinoneRatsIntraperitoneal57.5 mg/kg[5]
ThymoquinoneRatsOral794.3 mg/kg[5]
LevofloxacinMiceOral1,881 mg/kg (male), 1,803 mg/kg (female)[6]
LevofloxacinRatsOral1,478 mg/kg (male), 1,507 mg/kg (female)[6]

Note: This table provides data for other alkaloids to illustrate the range of toxicities and is for comparative purposes only. Specific LD50 values for this compound are not currently available in the cited literature.

In Vitro Cytotoxicity

Specific IC50 values for this compound against various cell lines are not extensively reported. However, the general cytotoxicity of related compounds has been assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9] This assay measures the metabolic activity of cells as an indicator of their viability.

Table 2: In Vitro Cytotoxicity Data for Related Compounds (for comparative purposes)

Compound/ExtractCell LineIC50 ValueReference
PurpurinNot specified> 2000 mg/kg (in vivo)[10]
GoniothalaminSaos-2, A549, UACC-732, MCF-7, HT290.62±0.06 to 2.01±0.28 µg/ml (72h)[11]
Pyrimidine derivative 62HT-29, MCF-7, T47D, NIH-3T360, 1.5, 10, 16 µM, respectively[12]
Pyrimidine derivative 68HCT-116, MCF-73.75–5.13 µM[12]

Note: This table is for illustrative purposes. IC50 values are highly dependent on the specific cell line and experimental conditions.

Mechanism of Toxicity

The primary mechanism of toxicity for this compound and related aconitum alkaloids involves their interaction with voltage-gated sodium channels (Nav).

Cardiotoxicity

Aconitum alkaloids are potent cardiotoxins that can induce severe and often fatal arrhythmias. The underlying mechanism involves the binding of these alkaloids to site 2 of the voltage-gated sodium channels in cardiomyocytes. This binding leads to a persistent activation of the sodium channels, causing a continuous influx of sodium ions. This disruption of normal ion flux leads to membrane depolarization, which can trigger arrhythmias such as ventricular tachycardia and fibrillation.

While the direct involvement of specific signaling pathways in this compound-induced cardiotoxicity is still under investigation, research on arrhythmogenic cardiomyopathy suggests the potential involvement of pathways like the Wnt/β-catenin and TGF-β signaling pathways in cardiac remodeling and fibrosis following myocardial injury.[13][14][15][16][17][18][19]

G Potential Signaling Pathways in this compound-Induced Cardiotoxicity cluster_Toxicity This compound Toxicity cluster_Signaling Associated Signaling Pathways This compound This compound Nav Voltage-Gated Sodium Channels (Nav) This compound->Nav Persistent Activation Ca_Influx Increased Intracellular Ca2+ Concentration Nav->Ca_Influx Disrupted Ion Homeostasis Arrhythmia Arrhythmia Ca_Influx->Arrhythmia Induces Wnt Wnt/β-catenin Pathway Arrhythmia->Wnt May Dysregulate TGF TGF-β Pathway Arrhythmia->TGF May Dysregulate Fibrosis Cardiac Fibrosis & Remodeling Wnt->Fibrosis TGF->Fibrosis

Caption: Potential signaling pathways in this compound-induced cardiotoxicity.

Neurotoxicity

The neurotoxic effects of aconitum alkaloids also stem from their action on voltage-gated sodium channels in neurons. This leads to membrane depolarization and spontaneous firing, resulting in symptoms such as paresthesia, numbness, and in severe cases, paralysis and respiratory failure. Studies on the related compound Aconitine suggest that neurotoxicity may also involve the induction of apoptosis through the modulation of Bcl-2/Bax and caspase signaling pathways.[20] Furthermore, Aconitum carmichaelii has been shown to trigger neurotoxicity through ROS-mitochondrial apoptosis and the Nox5/DJ-1 signaling pathway.[5]

G Proposed Neurotoxic Mechanism of Aconitum Alkaloids Aconitum_Alkaloid Aconitum Alkaloid (e.g., this compound) Nav_Neuron Neuronal Voltage-Gated Sodium Channels (Nav) Aconitum_Alkaloid->Nav_Neuron Persistent Activation ROS ROS Production Aconitum_Alkaloid->ROS Induces Depolarization Membrane Depolarization & Spontaneous Firing Nav_Neuron->Depolarization Neuro_Symptoms Neurological Symptoms (Paresthesia, Numbness) Depolarization->Neuro_Symptoms Apoptosis Neuronal Apoptosis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis

Caption: Proposed neurotoxic mechanism of Aconitum alkaloids.

Metabolism and Pharmacokinetics

A study on the pharmacokinetics of this compound in mice following oral and intravenous administration has been conducted.[21] The bioavailability of this compound was determined to be 27.4% after oral administration.[21] A sensitive and reliable UPLC-MS/MS method has been developed for the simultaneous determination of this compound and Indaconitine in mouse blood.[21] This method is crucial for accurate pharmacokinetic and toxicokinetic studies. Another study developed a UPLC-MS/MS method to determine 8-deacetyl-yunaconitine in rat plasma, a potential metabolite.[22][23]

Experimental Protocols

Acute Oral Toxicity Study (Modified OECD 423 Guideline)

This protocol is a general guideline for determining the acute oral toxicity of a substance like this compound in rodents.

  • Animals: Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley) are used. Animals are acclimatized for at least 5 days before the study.

  • Housing: Animals are housed in standard cages with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard rodent chow and water.

  • Dose Preparation: this compound is dissolved or suspended in a suitable vehicle (e.g., distilled water, saline, or a 0.5% carboxymethylcellulose solution).

  • Administration: A single oral dose of this compound is administered to the animals using a gavage needle. The volume administered is typically 1 mL/100g of body weight.

  • Procedure (Up-and-Down Method):

    • A starting dose is selected based on available information about the substance's toxicity.

    • A single animal is dosed.

    • If the animal survives for a defined period (e.g., 48 hours), the next animal is dosed at a higher level (e.g., 3.2 times the previous dose).

    • If the animal dies, the next animal is dosed at a lower level.

    • This process is continued until a stopping criterion is met (e.g., a certain number of reversals in outcome).

  • Observations: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Body weight is recorded weekly.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • LD50 Calculation: The LD50 is calculated using appropriate statistical methods based on the outcomes at different dose levels.[1][3][10][24][25][26][27]

G Workflow for Acute Oral Toxicity (OECD 423) Start Start Dose_Animal Dose single animal with starting dose Start->Dose_Animal Observe Observe for 48h Dose_Animal->Observe Outcome Outcome? Observe->Outcome Survived Survived Outcome->Survived Yes Died Died Outcome->Died No Increase_Dose Increase dose for next animal Survived->Increase_Dose Decrease_Dose Decrease dose for next animal Died->Decrease_Dose Stopping_Criteria Stopping criteria met? Increase_Dose->Stopping_Criteria Decrease_Dose->Stopping_Criteria Stopping_Criteria->Dose_Animal No Calculate_LD50 Calculate LD50 Stopping_Criteria->Calculate_LD50 Yes End End Calculate_LD50->End

Caption: Workflow for acute oral toxicity testing (OECD 423).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of this compound using the MTT assay.

  • Cell Culture: Adherent or suspension cells are cultured in appropriate medium in a 96-well plate at a predetermined density and incubated until they reach the desired confluence.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the solvent used to dissolve this compound) is also included.

  • Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle control. The IC50 value (the concentration that inhibits cell viability by 50%) is determined by plotting a dose-response curve.[7][8][9][28]

G MTT Assay Experimental Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compound Add varying concentrations of this compound Seed_Cells->Add_Compound Incubate_Compound Incubate for 24/48/72 hours Add_Compound->Incubate_Compound Add_MTT Add MTT solution Incubate_Compound->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Remove medium and solubilize formazan Incubate_MTT->Solubilize Read_Absorbance Read absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: MTT assay experimental workflow for cytotoxicity assessment.

Analytical Method for Quantification in Biological Samples (UPLC-MS/MS)

This is a general protocol based on a validated method for the quantification of this compound in mouse blood.[21]

  • Sample Preparation:

    • To a 50 µL blood sample, add an internal standard solution.

    • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the sample.

    • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., UPLC HSS T3, 2.1 mm × 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile and water containing a modifier like formic acid.

    • Flow Rate: A typical flow rate for UPLC is around 0.4 mL/min.

    • Injection Volume: A small injection volume (e.g., 1-5 µL) is used.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

  • Calibration and Quantification:

    • A calibration curve is constructed by analyzing blank blood samples spiked with known concentrations of this compound and the internal standard.

    • The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.[21][22][23][29][30]

Safety and Handling

This compound is a highly toxic compound and should be handled with extreme caution in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, is mandatory. All work should be conducted in a certified chemical fume hood to avoid inhalation. Waste containing this compound must be disposed of as hazardous chemical waste according to institutional and national regulations.

Conclusion

The toxicological profile of this compound is characterized by potent cardiotoxic and neurotoxic effects, primarily mediated through the persistent activation of voltage-gated sodium channels. While specific quantitative toxicity data (LD50, IC50) for this compound are limited, information from related aconitum alkaloids underscores its high toxicity. The provided experimental protocols for acute toxicity testing, in vitro cytotoxicity, and analytical quantification offer a framework for future research to fill these knowledge gaps. A thorough understanding of the toxicological properties of this compound is essential for any further investigation into its potential therapeutic applications and for ensuring the safety of researchers and the public. Further studies are warranted to elucidate the specific signaling pathways involved in its toxicity and to establish a complete and robust safety profile.

References

The Unfolding Tapestry of Nature's Intricate Chemistry: A Technical Guide to the Biosynthetic Pathway of Diterpenoid Alkaloids like Yunaconitoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diterpenoid alkaloids (DAs), a class of structurally complex and pharmacologically potent natural products, have long captured the attention of the scientific community. Found predominantly in plants of the Aconitum and Delphinium genera, these compounds exhibit a wide spectrum of biological activities, from potent toxicity to valuable therapeutic effects. Yunaconitoline, a C19-diterpenoid alkaloid isolated from Aconitum vilmorinianum, stands as a quintessential example of this molecular diversity and complexity. Understanding the intricate biosynthetic pathway that leads to the formation of this compound and related alkaloids is paramount for unlocking their full therapeutic potential, enabling metabolic engineering for enhanced production, and developing novel derivatives with improved pharmacological profiles.

This technical guide provides an in-depth exploration of the current understanding of the biosynthetic pathway of diterpenoid alkaloids, with a specific focus on the aconitine-type, to which this compound belongs. While the complete, experimentally verified pathway for this compound remains to be fully elucidated, this document synthesizes the available evidence from transcriptome analyses of Aconitum species and biochemical characterization of key enzyme families to present a putative biosynthetic route. We delve into the enzymatic machinery, the key intermediates, and the complex chemical transformations that forge these remarkable molecules. This guide also furnishes detailed experimental protocols for the investigation of this pathway and presents a framework for the quantitative analysis of its components.

I. The Biosynthetic Blueprint: From Primary Metabolism to a Diterpenoid Scaffold

The biosynthesis of diterpenoid alkaloids commences with fundamental building blocks derived from primary metabolism, specifically isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are generated through two distinct pathways: the mevalonate (MVA) pathway, which primarily operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. While the MEP pathway is generally considered the primary source of precursors for diterpenoid biosynthesis in plants, cross-talk between the two pathways has been observed[1][2].

Four molecules of IPP are sequentially condensed with one molecule of DMAPP by geranylgeranyl pyrophosphate synthase (GGPPS) to yield the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP)[1][3]. This linear molecule serves as the universal launching point for the biosynthesis of all diterpenoids.

The formation of the characteristic polycyclic diterpene skeleton is a pivotal stage catalyzed by a class of enzymes known as terpene synthases (TPSs). In the context of diterpenoid alkaloid biosynthesis, this process is typically initiated by a class II diterpene synthase, a copalyl diphosphate synthase (CPS), which protonates the terminal double bond of GGPP and orchestrates a series of cyclization reactions to form ent-copalyl diphosphate (ent-CPP)[4]. Subsequently, a class I diterpene synthase, such as an ent-kaurene synthase (KS) or an ent-atisirene synthase (AS), facilitates the ionization of the diphosphate group and a second cyclization cascade to generate the tetracyclic diterpene skeletons, ent-kaurene or ent-atisane, respectively[4][5]. For aconitine-type alkaloids like this compound, the ent-atisane skeleton is the crucial precursor[5][6].

Diterpene_Scaffold_Biosynthesis cluster_pathways Upstream Pathways IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP CPS ent_Atisane ent-Atisane ent_CPP->ent_Atisane AS MVA Mevalonate (MVA) Pathway MVA->IPP MEP Methylerythritol Phosphate (MEP) Pathway MEP->IPP MEP->DMAPP

Figure 1: Early steps in diterpenoid alkaloid biosynthesis.

II. The Path to Complexity: Tailoring of the Diterpenoid Skeleton

The unadorned ent-atisane skeleton undergoes a series of extensive modifications, catalyzed primarily by cytochrome P450 monooxygenases (CYP450s) and other tailoring enzymes, to generate the vast diversity of diterpenoid alkaloids. These modifications include hydroxylations, oxidations, acetylations, and methylations, which dramatically alter the chemical properties and biological activities of the resulting molecules.

While the precise sequence of these tailoring reactions leading to this compound is not yet fully established, transcriptome analyses of Aconitum species have identified numerous candidate genes encoding CYP450s, acyltransferases, and methyltransferases that are likely involved in this process[1][3][7].

A critical step in the biosynthesis of diterpenoid alkaloids is the incorporation of a nitrogen atom, which classifies them as alkaloids. Evidence suggests that this nitrogen is derived from ethanolamine, which is itself formed from the decarboxylation of serine. The nitrogen atom is incorporated into the diterpene scaffold to form the characteristic heterocyclic ring system.

The biosynthesis of C19-diterpenoid alkaloids like this compound is proposed to proceed through a skeletal rearrangement of a C20-diterpenoid precursor, likely an atisine-type alkaloid. This rearrangement involves the loss of a carbon atom (C-20) and the formation of the intricate bridged-ring system characteristic of the aconitine skeleton[6].

The final steps in the biosynthesis of this compound would involve a series of specific hydroxylations, acetylations, and other modifications at various positions on the aconitine skeleton, catalyzed by a suite of specific tailoring enzymes. Identifying and characterizing these enzymes is a key area of ongoing research.

Putative_Yunaconitoline_Biosynthesis ent_Atisane ent-Atisane Oxidized_Atisane Oxidized Atisane Intermediates ent_Atisane->Oxidized_Atisane CYP450s Atisine_Type Atisine-type C20-DA Oxidized_Atisane->Atisine_Type + Nitrogen (from Ethanolamine) Aconitine_Skeleton Aconitine-type C19-DA Skeleton Atisine_Type->Aconitine_Skeleton Skeletal Rearrangement (-C20) Pre_this compound Precursor to this compound Aconitine_Skeleton->Pre_this compound Hydroxylations, Methylations (CYP450s, MTs) This compound This compound Pre_this compound->this compound Acylations (Acyltransferases)

Figure 2: Putative later stages of this compound biosynthesis.

III. Quantitative Data Summary

A thorough understanding of the biosynthetic pathway of this compound necessitates the acquisition of quantitative data at various levels. While specific data for the this compound pathway is currently scarce in the literature, the following tables outline the types of quantitative information that are crucial for a comprehensive analysis and for future metabolic engineering efforts.

Table 1: Enzyme Kinetic Parameters (Hypothetical)

EnzymeSubstrate(s)Product(s)K_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
ent-Atisirene Synthase (AS)ent-Copalyl Diphosphateent-AtisaneN/AN/AN/A
CYP450 (Initial Oxidation)ent-Atisane, NADPH, O₂Hydroxylated ent-AtisaneN/AN/AN/A
N-incorporating EnzymeOxidized Atisane, EthanolamineAtisine-type C20-DAN/AN/AN/A
Rearrangement EnzymeAtisine-type C20-DAAconitine-type C19-DA SkeletonN/AN/AN/A
Specific AcyltransferaseAconitine Skeleton Precursor, Acetyl-CoAAcetylated PrecursorN/AN/AN/A
N/A: Data not currently available in the literature.

Table 2: Metabolite Concentrations in Aconitum vilmorinianum (Hypothetical)

MetaboliteTissueConcentration (µg/g dry weight)Analytical Method
ent-AtisaneRootN/AGC-MS
Atisine-type IntermediatesRootN/ALC-MS/MS
Aconitine-type IntermediatesRootN/ALC-MS/MS
This compoundRootN/ALC-MS/MS
N/A: Data not currently available in the literature.

IV. Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Identification of Candidate Biosynthetic Genes via Transcriptome Analysis

Objective: To identify genes encoding enzymes potentially involved in this compound biosynthesis in Aconitum vilmorinianum.

Methodology:

  • Plant Material: Collect different tissues (e.g., roots, stems, leaves, flowers) from Aconitum vilmorinianum at various developmental stages.

  • RNA Extraction: Immediately freeze the collected tissues in liquid nitrogen and store at -80 °C. Extract total RNA using a commercially available plant RNA extraction kit, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

  • Library Preparation and Sequencing: Construct cDNA libraries from high-quality RNA samples. Perform high-throughput RNA sequencing (RNA-Seq) using a platform such as Illumina.

  • De Novo Transcriptome Assembly: As a reference genome for Aconitum vilmorinianum may not be available, perform de novo assembly of the high-quality reads using software like Trinity or SOAPdenovo-Trans.

  • Gene Annotation and Functional Classification: Annotate the assembled unigenes by performing BLAST searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG). Assign functional classifications using Gene Ontology (GO) terms.

  • Differential Gene Expression Analysis: Map the reads from each tissue sample back to the assembled transcriptome to quantify gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM). Identify differentially expressed genes (DEGs) between tissues, particularly those upregulated in tissues where this compound accumulates (typically the roots).

  • Candidate Gene Selection: Prioritize candidate genes for further functional characterization based on their annotation (e.g., terpene synthases, CYP450s, acyltransferases, methyltransferases) and their high expression in this compound-accumulating tissues.

Protocol 2: Heterologous Expression and Functional Characterization of a Candidate Terpene Synthase

Objective: To determine the enzymatic function of a candidate ent-atisirene synthase (AS) identified from transcriptome analysis.

Methodology:

  • Gene Cloning: Amplify the full-length coding sequence of the candidate AS gene from Aconitum vilmorinianum cDNA using PCR with gene-specific primers. Clone the PCR product into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

  • Heterologous Expression:

    • E. coli: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-20 °C) to enhance soluble protein production.

    • Yeast (Saccharomyces cerevisiae): Transform the expression construct into a yeast strain engineered to produce the precursor ent-CPP.

  • Protein Purification (for E. coli expression): Lyse the E. coli cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme (or yeast cell lysate), the substrate ent-CPP, and a suitable buffer with required cofactors (e.g., Mg²⁺).

    • Incubate the reaction at an optimal temperature (e.g., 30 °C) for a defined period.

    • Stop the reaction and extract the products with an organic solvent (e.g., hexane or diethyl ether).

  • Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS). Compare the mass spectrum and retention time of the enzymatic product with an authentic standard of ent-atisane to confirm the enzyme's function.

Protocol 3: Functional Characterization of a Candidate Cytochrome P450

Objective: To determine the catalytic activity of a candidate CYP450 enzyme involved in the oxidation of the diterpene skeleton.

Methodology:

  • Gene Cloning and Heterologous Expression: Clone the candidate CYP450 gene into a suitable expression system, typically yeast (Saccharomyces cerevisiae or Pichia pastoris) or insect cells, as these systems provide the necessary membrane environment and redox partners (cytochrome P450 reductase, CPR). Co-express the plant CPR if necessary to ensure efficient electron transfer.

  • Microsome Preparation: Grow the recombinant yeast or insect cells and induce protein expression. Harvest the cells and prepare microsomal fractions, which contain the membrane-bound CYP450 and its redox partners.

  • In Vitro Enzyme Assay:

    • Set up a reaction containing the microsomal fraction, the putative substrate (e.g., ent-atisane or a downstream intermediate), an NADPH-regenerating system, and a suitable buffer.

    • Incubate the reaction at an optimal temperature.

    • Stop the reaction and extract the products with an appropriate organic solvent.

  • Product Analysis: Analyze the extracted products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or GC-MS. Compare the product profile with that of a control reaction (e.g., microsomes from cells transformed with an empty vector). Structural elucidation of novel products may require purification and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

V. Logical Relationships and Experimental Workflows

The elucidation of a complex biosynthetic pathway like that of this compound follows a logical progression of experiments, each building upon the results of the previous one.

Experimental_Workflow Transcriptome Transcriptome Analysis (Aconitum vilmorinianum) Candidate_Genes Identification of Candidate Genes (TPS, CYP450, etc.) Transcriptome->Candidate_Genes Heterologous_Expression Heterologous Expression (E. coli, Yeast) Candidate_Genes->Heterologous_Expression Enzyme_Assays In Vitro / In Vivo Enzyme Assays Heterologous_Expression->Enzyme_Assays Product_Identification Product Identification (GC-MS, LC-MS/MS) Enzyme_Assays->Product_Identification Pathway_Elucidation Stepwise Pathway Elucidation Product_Identification->Pathway_Elucidation Metabolic_Engineering Metabolic Engineering for Enhanced Production Pathway_Elucidation->Metabolic_Engineering

Figure 3: A typical experimental workflow for pathway elucidation.

VI. Conclusion and Future Perspectives

The biosynthetic pathway of diterpenoid alkaloids, including the medicinally significant this compound, represents a fascinating and challenging area of natural product research. While significant progress has been made in identifying the early steps and the key enzyme families involved, the complete elucidation of the pathway, with all its intermediates and specific enzymes, remains an active field of investigation. The integration of multi-omics approaches, such as transcriptomics and metabolomics, with classical biochemical techniques will be instrumental in piecing together the remaining puzzle.

The detailed understanding of this pathway will not only satisfy our fundamental curiosity about how nature constructs such complex molecules but will also pave the way for the biotechnological production of these valuable compounds. Metabolic engineering strategies in microbial or plant chassis hold the promise of sustainable and scalable production of this compound and other diterpenoid alkaloids, as well as the generation of novel analogues with potentially enhanced therapeutic properties. The technical guide presented here provides a solid foundation for researchers to embark on or continue their journey into the captivating world of diterpenoid alkaloid biosynthesis.

References

Unveiling the Molecular Architecture of Yunaconitoline: A Technical Guide to its Structural Elucidaion by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Yunaconitoline, a complex diterpenoid alkaloid isolated from the roots of Aconitum bulleyanum, presents a formidable challenge in structural elucidation due to its intricate polycyclic framework. This technical guide provides an in-depth exploration of the analytical methodologies, specifically Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), employed to unravel the precise molecular structure of this natural product. The detailed quantitative data and experimental protocols furnished herein serve as a comprehensive resource for researchers engaged in the study of natural products and the development of novel therapeutic agents.

Isolation of this compound from Aconitum bulleyanum

The initial step in the structural elucidation of this compound is its isolation and purification from the plant source. The following protocol outlines a general procedure for the extraction and separation of diterpenoid alkaloids from Aconitum species.

Experimental Protocol: Isolation and Purification

  • Extraction: Powdered and dried roots of Aconitum bulleyanum are subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature for an extended period. This process is repeated multiple times to ensure exhaustive extraction of the alkaloids.

  • Acid-Base Partitioning: The combined extracts are concentrated under reduced pressure, and the residue is suspended in an acidic aqueous solution (e.g., 2% tartaric acid). This solution is then washed with a nonpolar solvent like diethyl ether or chloroform to remove neutral and weakly basic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base such as ammonia or sodium carbonate to a pH of 9-10.

  • Solvent Extraction of Alkaloids: The basified aqueous solution is subsequently extracted with a chlorinated solvent, most commonly chloroform or dichloromethane, to transfer the free alkaloids into the organic phase.

  • Chromatographic Separation: The crude alkaloid extract obtained after solvent evaporation is subjected to column chromatography on silica gel. A gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity with a more polar solvent (e.g., a gradient of chloroform to methanol), is employed to separate the different alkaloid constituents.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

G cluster_extraction Extraction & Partitioning cluster_purification Purification plant Powdered A. bulleyanum Roots extraction Methanol Extraction plant->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloids Crude Alkaloid Extract acid_base->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel fractions Fraction Collection (TLC Monitoring) silica_gel->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Figure 1: General workflow for the isolation and purification of this compound.

Structural Characterization by Mass Spectrometry

Mass spectrometry is a pivotal technique for determining the molecular weight and elemental composition of this compound, as well as for obtaining crucial structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESI-MS) is typically employed to determine the accurate mass of the molecular ion. The analysis is generally performed in positive ion mode due to the presence of a basic nitrogen atom in the alkaloid structure. For fragmentation studies, tandem mass spectrometry (MS/MS) experiments are conducted.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurements; Triple Quadrupole or Ion Trap for MS/MS fragmentation.

  • Collision Gas: Argon or Nitrogen

  • Collision Energy: Varied to induce fragmentation and observe the formation of product ions.

Data Presentation: Mass Spectrometry

The HRESI-MS of this compound establishes its molecular formula as C₃₄H₄₃NO₁₀, with a molecular weight of 625.71. The fragmentation pattern observed in the MS/MS spectrum provides valuable insights into the connectivity of the molecule.

m/z (relative intensity, %) Proposed Fragment Neutral Loss
626.2935 [M+H]⁺Protonated Molecule-
566.2721[M+H - C₂H₄O₂]⁺Acetic Acid (CH₃COOH)
524.2610[M+H - C₇H₅O₂]⁺Benzoic Acid (C₆H₅COOH)
464.2398[M+H - C₇H₅O₂ - C₂H₄O₂]⁺Benzoic Acid + Acetic Acid

Note: The m/z values presented are hypothetical and for illustrative purposes. Actual experimental data from the primary literature should be consulted for precise values.

G M This compound [M+H]⁺ m/z = 626.2935 F1 [M+H - CH₃COOH]⁺ m/z = 566.2721 M->F1 - CH₃COOH F2 [M+H - C₆H₅COOH]⁺ m/z = 524.2610 M->F2 - C₆H₅COOH F3 [M+H - CH₃COOH - C₆H₅COOH]⁺ m/z = 464.2398 F1->F3 - C₆H₅COOH F2->F3 - CH₃COOH

Figure 2: Proposed mass spectrometry fragmentation pathway of this compound.

Unraveling the Core Structure with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of complex organic molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and stereochemistry of the molecule.

Experimental Protocol: NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 500 MHz or higher) using a deuterated solvent, such as chloroform-d (CDCl₃) or pyridine-d₅ (C₅D₅N).

  • 1D NMR: ¹H NMR and ¹³C NMR (with and without proton decoupling) experiments are performed to identify the types and numbers of protons and carbons.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for connecting different spin systems and elucidating the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing information about the relative stereochemistry of the molecule.

Data Presentation: NMR Spectroscopy

The following tables summarize the hypothetical ¹H and ¹³C NMR data for this compound. These tables are essential for the complete assignment of the molecule's structure.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

Position δ (ppm) Multiplicity J (Hz)
H-13.25dd8.5, 4.0
H-22.10m
............
OCH₃3.30s
OCOCH₃2.05s

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Position δ (ppm) Type
C-185.2CH
C-235.8CH₂
.........
C=O (acetate)170.5C
C=O (benzoate)166.8C

Note: The chemical shift and coupling constant values are illustrative. For accurate data, refer to the primary literature on the structural elucidation of this compound.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Information H1 ¹H NMR C13 ¹³C NMR proton_env Proton Environments & Multiplicity H1->proton_env carbon_types Carbon Types (C, CH, CH₂, CH₃) C13->carbon_types COSY COSY HSQC HSQC H_H_connectivity ¹H-¹H Connectivity COSY->H_H_connectivity HMBC HMBC C_H_connectivity Direct ¹H-¹³C Connectivity HSQC->C_H_connectivity NOESY NOESY long_range_connectivity Long-Range ¹H-¹³C Connectivity (Carbon Skeleton) HMBC->long_range_connectivity stereochemistry Relative Stereochemistry NOESY->stereochemistry final_structure Final Structure of this compound proton_env->final_structure carbon_types->final_structure H_H_connectivity->final_structure C_H_connectivity->final_structure long_range_connectivity->final_structure stereochemistry->final_structure

Figure 3: Logical workflow for structural elucidation using NMR spectroscopy.

Conclusion

The structural elucidation of this compound is a complex undertaking that relies on the synergistic application of modern analytical techniques. Mass spectrometry provides the initial, yet crucial, information on molecular weight and elemental composition, while a suite of 1D and 2D NMR experiments allows for the meticulous piecing together of the molecular puzzle, ultimately revealing the complete connectivity and stereochemistry of this intricate diterpenoid alkaloid. The detailed data and protocols presented in this guide offer a foundational understanding for researchers and professionals in the field of natural product chemistry and drug discovery.

In Silico Prediction of Yunaconitoline Protein Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunaconitoline, a complex diterpenoid alkaloid isolated from the roots of Aconitum bulleyanum, represents a class of natural products with significant untapped therapeutic potential. However, the molecular mechanisms underlying its biological activities remain largely uncharacterized. Identifying the protein targets of this compound is a critical first step in elucidating its mechanism of action, enabling further drug development, and assessing potential toxicities. This technical guide outlines a comprehensive in silico strategy for the prediction and subsequent experimental validation of this compound's protein targets. The workflow is designed to systematically narrow down the vast human proteome to a manageable number of high-probability candidate targets for further investigation.

Proposed In Silico Target Prediction Workflow

The identification of protein targets for a novel natural product like this compound can be efficiently initiated using a multi-faceted computational approach. This strategy combines ligand-based and structure-based methods to generate a robust set of predictions.

A general workflow for this process would involve preparing a 3D model of this compound and then using it as a query against various databases of protein structures and known ligands. The primary computational approaches include:

  • Ligand-Based Methods : These methods leverage the principle that structurally similar molecules often exhibit similar biological activities. By comparing this compound to databases of compounds with known protein targets, one can infer potential targets.

    • Chemical Similarity Searching : This involves screening large compound databases (e.g., ChEMBL, PubChem) to find molecules with structural similarity to this compound. The known targets of these similar compounds are then considered as potential targets for this compound.

    • Pharmacophore Modeling : A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. A pharmacophore model can be generated from this compound and used to screen for proteins that can accommodate these features in their binding sites.

  • Structure-Based Methods : These methods utilize the 3D structure of potential protein targets to predict binding interactions with this compound.

    • Reverse Docking : This is a powerful technique where a single ligand (this compound) is docked against a large library of 3D protein structures (e.g., the Protein Data Bank) to identify proteins with high binding affinity.[1] The results are scored based on the predicted binding energy, providing a ranked list of potential targets.[1]

The following diagram illustrates a comprehensive workflow for the in silico prediction of this compound's protein targets.

G cluster_ligand Ligand-Based Approach cluster_analysis Analysis & Prioritization This compound This compound 3D Structure ChemSim Chemical Similarity Search (e.g., ChEMBL, PubChem) This compound->ChemSim PharmModel Pharmacophore Modeling This compound->PharmModel RevDock Reverse Docking (e.g., against PDB) This compound->RevDock MLModel Chemogenomic Models This compound->MLModel DataMerge Merge & Cross-Validate Prediction Lists ChemSim->DataMerge Known targets of similar compounds PharmModel->DataMerge Proteins matching pharmacophore RevDock->DataMerge High-scoring protein hits MLModel->DataMerge Predicted interacting proteins TargetRank Rank Targets by Score & Biological Plausibility DataMerge->TargetRank FinalList Prioritized List of Potential Targets TargetRank->FinalList Top Candidates

In Silico Target Prediction Workflow for this compound.

Hypothetical Protein Target Predictions

Based on the known biological activities of other Aconitum alkaloids, the in silico workflow described above would likely predict this compound to interact with several classes of proteins. The following table summarizes hypothetical quantitative data that could be generated from such a predictive workflow.

Target ID (UniProt)Target NameTarget ClassPrediction MethodScore (Binding Energy, kcal/mol)Confidence
P35462Sodium channel protein type 5 subunit alpha (SCN5A)Ion ChannelReverse Docking-9.8High
P08913Muscarinic acetylcholine receptor M2 (CHRM2)GPCRSimilarity Search-Medium
P27361Mitogen-activated protein kinase 1 (MAPK1)KinaseChemogenomic Model0.85 (Probability)Medium
P11362Epidermal growth factor receptor (EGFR)KinaseReverse Docking-8.5Low
Q13936Voltage-dependent L-type calcium channel subunit alpha-1C (CACNA1C)Ion ChannelPharmacophore-Medium

Putative Signaling Pathway Involvement

Given the high probability of interaction with ion channels like SCN5A, a plausible hypothesis is that this compound modulates neuronal signaling pathways. For instance, by binding to and altering the function of voltage-gated sodium channels, this compound could disrupt the normal propagation of action potentials, leading to downstream effects on neurotransmitter release and muscle function. The diagram below illustrates a hypothetical signaling pathway that could be affected by this compound's interaction with a voltage-gated sodium channel.

G cluster_membrane This compound This compound NaChannel Voltage-Gated Sodium Channel (e.g., SCN5A) This compound->NaChannel Modulates ActionPotential Action Potential Propagation NaChannel->ActionPotential Initiates Membrane Neuron Membrane CaChannel Voltage-Gated Calcium Channel ActionPotential->CaChannel Activates CaInflux Ca2+ Influx CaChannel->CaInflux VesicleRelease Neurotransmitter Release CaInflux->VesicleRelease Downstream Downstream Cellular Effects VesicleRelease->Downstream

Hypothetical Signaling Pathway Modulated by this compound.

Experimental Validation Protocols

Following the in silico prediction of protein targets, experimental validation is crucial to confirm these interactions.[3][4] A tiered approach, starting with direct binding assays and progressing to cell-based functional assays, is recommended.

Detailed Methodologies
  • Direct Binding Assays : These experiments determine if this compound physically interacts with the predicted target protein.

    • Surface Plasmon Resonance (SPR) :

      • Protocol : The purified target protein is immobilized on a sensor chip. A solution of this compound is flowed over the chip at various concentrations. The binding and dissociation are measured in real-time by detecting changes in the refractive index at the chip's surface. This allows for the determination of binding kinetics (kon, koff) and affinity (KD).

    • Isothermal Titration Calorimetry (ITC) :

      • Protocol : A solution of this compound is titrated into a solution containing the purified target protein. The heat released or absorbed during the binding event is measured. This provides a direct measurement of the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

  • Cellular Target Engagement Assays : These assays confirm that the binding interaction occurs within a cellular context.

    • Cellular Thermal Shift Assay (CETSA) :

      • Protocol : Intact cells are treated with this compound or a vehicle control. The cells are then heated to various temperatures, causing proteins to denature and aggregate. The principle is that ligand-bound proteins are stabilized and will denature at a higher temperature. The soluble fraction of the target protein at each temperature is quantified by Western blot or mass spectrometry. A shift in the melting curve indicates direct target engagement.[5]

  • Functional Assays : These experiments assess whether the binding of this compound to its target modulates the protein's biological activity.

    • Enzyme Inhibition/Activation Assays : If the predicted target is an enzyme (e.g., a kinase), its activity can be measured in the presence and absence of this compound.

      • Protocol : The purified enzyme, its substrate, and a detection reagent are combined with varying concentrations of this compound. The enzyme activity is measured over time, and the IC50 (for inhibitors) or EC50 (for activators) value is determined.

    • Cell-Based Functional Assays : The physiological consequence of target engagement is measured in a cellular model.

      • Protocol : For an ion channel target, techniques like patch-clamp electrophysiology would be used to measure changes in ion flow across the cell membrane in response to this compound. For a GPCR target, downstream signaling events like changes in intracellular calcium or cAMP levels would be quantified.

The following diagram outlines the workflow for the experimental validation of predicted targets.

G cluster_binding Tier 1: Direct Binding Confirmation cluster_cellular Tier 2: Cellular Target Engagement cluster_functional Tier 3: Functional Modulation Start Prioritized List of Potential Targets SPR Surface Plasmon Resonance (SPR) Start->SPR ITC Isothermal Titration Calorimetry (ITC) Start->ITC CETSA Cellular Thermal Shift Assay (CETSA) SPR->CETSA Binding Confirmed ITC->CETSA Binding Confirmed EnzymeAssay Enzyme Activity Assays CETSA->EnzymeAssay Engagement Confirmed CellAssay Cell-Based Functional Assays (e.g., Patch Clamp, Reporter Assays) CETSA->CellAssay Engagement Confirmed End Validated Target EnzymeAssay->End Functional Effect Demonstrated CellAssay->End Functional Effect Demonstrated

Experimental Validation Workflow for Predicted Targets.

Conclusion

The identification of protein targets for this compound is a challenging but essential endeavor for its development as a potential therapeutic agent. The integrated in silico and experimental workflow detailed in this guide provides a robust framework for this process. By combining diverse computational prediction methods, a high-confidence list of candidate targets can be generated. Subsequent systematic experimental validation, from direct binding assays to functional cellular assays, is then critical to confirm these predictions and elucidate the molecular basis of this compound's biological activity. This structured approach will accelerate the translation of this promising natural product from a chemical entity to a potential therapeutic lead.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Structure-Activity Relationship of Yunaconitoline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Pharmacological Intricacies of a Potent Diterpenoid Alkaloid for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Yunaconitoline, a C20-diterpenoid alkaloid isolated from the plant genus Aconitum, notably Aconitum bulleyanum. This document delves into the molecular interactions, pharmacological effects, and underlying mechanisms of action of this compound and related diterpenoid alkaloids, offering a valuable resource for researchers engaged in the fields of pharmacology, medicinal chemistry, and drug discovery.

Core Tenets of this compound's Bioactivity: Modulating Voltage-Gated Sodium Channels

The primary mechanism of action for this compound and its congeners is the modulation of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in excitable cells. The intricate diterpenoid core structure of these alkaloids allows them to bind to site 2 of the α-subunit of these channels, thereby altering their function.

The nature of this modulation can be either agonistic or antagonistic, leading to a wide spectrum of physiological effects ranging from analgesia and anti-inflammation to cardiotoxicity and neurotoxicity. The specific substitutions on the diterpenoid skeleton are pivotal in determining the precise pharmacological profile.

Structure-Activity Relationship: A Tale of Two Moieties

While specific quantitative SAR data for a comprehensive library of this compound analogues remains an area of active research, studies on related diterpenoid alkaloids, such as Aconitine and Bulleyaconitine A, have elucidated key structural determinants for activity.

The Diterpenoid Core and its Ester Substituents: The complexity of the polycyclic diterpenoid core provides the foundational scaffold for interaction with VGSCs. The presence and nature of ester groups at various positions, particularly at C8 and C14, are critical for both the potency and toxicity of these alkaloids. Hydrolysis of these ester groups generally leads to a significant reduction in activity and toxicity.

The Role of the N-Alkyl Group: The substituent on the nitrogen atom also plays a role in modulating the affinity and efficacy of these compounds at the sodium channel.

The following table summarizes the activity of Bulleyaconitine A, a closely related C20-diterpenoid alkaloid from the same plant source as this compound, on various voltage-gated sodium channel subtypes. This data provides a valuable surrogate for understanding the likely SAR of this compound.

Table 1: Inhibitory Activity of Bulleyaconitine A on Voltage-Gated Sodium Channel Subtypes

Channel SubtypeStateIC50
Nav1.3Resting995.6 ± 139.1 nM
Nav1.3Inactivated20.3 ± 3.4 pM
Nav1.7Resting125.7 ± 18.6 nM
Nav1.7Inactivated132.9 ± 25.5 pM
Nav1.8Resting151.2 ± 15.4 µM
Nav1.8Inactivated18.0 ± 2.5 µM

Data extrapolated from studies on Bulleyaconitine A to provide a comparative framework for this compound.

Anti-Inflammatory Effects: Beyond Sodium Channel Modulation

Recent investigations have revealed that the anti-inflammatory properties of diterpenoid alkaloids may extend beyond their direct effects on neuronal excitability. Evidence suggests the involvement of key inflammatory signaling pathways.

The NF-κB and MAPK Signaling Cascades

Studies on various diterpenoid alkaloids have demonstrated their ability to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] These pathways are central to the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). By suppressing these pathways, this compound and related compounds can effectively dampen the inflammatory response.

G cluster_NFkB_IkB LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

G Stimulus Inflammatory Stimulus MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes This compound This compound This compound->MAPKK Inhibits

Caption: Putative Inhibition of the MAPK Signaling Pathway by this compound.

Experimental Protocols

A thorough understanding of the SAR of this compound necessitates robust and reproducible experimental methodologies. The following outlines key protocols for assessing the biological activity of this and related alkaloids.

Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels

This technique is paramount for directly measuring the effect of this compound on the function of specific VGSC subtypes.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression.

  • Cells are transiently or stably transfected with the cDNA encoding the specific human VGSC α-subunit of interest (e.g., Nav1.7).

2. Electrophysiological Recordings:

  • Whole-cell voltage-clamp recordings are performed using an automated or manual patch-clamp system.

  • Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.

  • The intracellular (pipette) solution typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

  • The extracellular (bath) solution typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

3. Voltage Protocols:

  • For Tonic Block (Resting State): Cells are held at a hyperpolarized potential (e.g., -120 mV) and depolarizing pulses (e.g., to 0 mV for 20 ms) are applied at a low frequency (e.g., 0.1 Hz) to elicit sodium currents in the presence of increasing concentrations of the test compound.

  • For Phasic Block (Inactivated State): A conditioning prepulse to a depolarized potential (e.g., -50 mV for 500 ms) is used to induce inactivation of the channels before the test pulse.

4. Data Analysis:

  • The peak inward sodium current is measured before and after the application of this compound.

  • Concentration-response curves are generated, and IC50 values are calculated using the Hill equation.

  • The voltage-dependence of activation and inactivation is determined by fitting the data to a Boltzmann function.

G Cell_Culture Cell Culture & Transfection (HEK-293/CHO) Whole_Cell Establish Whole-Cell Configuration Cell_Culture->Whole_Cell Patch_Pipette Patch Pipette Fabrication Patch_Pipette->Whole_Cell Voltage_Protocol Apply Voltage Protocols (Tonic/Phasic) Whole_Cell->Voltage_Protocol Data_Acquisition Record Sodium Currents Voltage_Protocol->Data_Acquisition Data_Analysis Data Analysis (IC50, V1/2) Data_Acquisition->Data_Analysis Compound_Application Apply this compound Compound_Application->Data_Acquisition

Caption: Experimental Workflow for Patch-Clamp Electrophysiology.

In Vitro Anti-Inflammatory Assays

1. Cell Culture:

  • Murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.

  • Cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

2. Lipopolysaccharide (LPS) Stimulation:

  • Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

  • Inflammation is induced by stimulating the cells with LPS (e.g., 1 µg/mL).

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Pro-inflammatory Cytokine Levels (TNF-α, IL-6): The levels of these cytokines in the cell supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

4. Western Blot Analysis for Signaling Proteins:

  • The expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., IκBα, p65, p38, JNK, ERK) are assessed by Western blotting to confirm the mechanism of action.

G Cell_Culture RAW 264.7 Cell Culture Pre_treatment Pre-treat with This compound Cell_Culture->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation Incubation Incubation LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay ELISA ELISA (TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot Western Blot (NF-κB, MAPK) Cell_Lysis->Western_Blot

Caption: Workflow for In Vitro Anti-Inflammatory Assays.

Future Directions

The therapeutic potential of this compound and other diterpenoid alkaloids is significant, particularly in the development of novel analgesics and anti-inflammatory agents. However, their inherent toxicity presents a major hurdle. A comprehensive understanding of the SAR is crucial for the rational design of analogues with improved therapeutic indices. Future research should focus on:

  • Synthesis and biological evaluation of a focused library of this compound analogues to generate robust quantitative SAR data.

  • Elucidation of the precise binding site and molecular interactions of this compound within the voltage-gated sodium channel through computational modeling and structural biology.

  • In-depth investigation of the downstream signaling pathways modulated by this compound to fully characterize its anti-inflammatory mechanism of action.

This technical guide serves as a foundational resource to stimulate and guide further research into the fascinating and complex pharmacology of this compound.

References

Methodological & Application

Application Notes and Protocols for Yunaconitoline Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunaconitoline is a diterpenoid alkaloid found in several species of the Aconitum genus, notably Aconitum bulleyanum. Like other aconite alkaloids, it is known for its significant biological activity and high toxicity. The effective isolation and purification of this compound are crucial for pharmacological research, drug development, and toxicological studies. These application notes provide a comprehensive protocol for the extraction and purification of this compound from plant material, based on established methods for Aconitum alkaloids. The protocols are designed to be reproducible and scalable for laboratory settings.

Data Summary

The following table summarizes the quantitative data associated with the extraction and purification of this compound and related alkaloids from Aconitum species. Please note that yields can vary significantly based on the plant species, geographical origin, and specific experimental conditions.

ParameterValueSource / Remarks
Extraction
Starting MaterialPowdered roots of Aconitum sp.It is recommended to use dried and finely powdered plant material.
Extraction Solvent90% Ethanol-Water SolutionPulsed Electric Field (PEF) extraction has shown high yields for related alkaloids.[1]
Solid-to-Solvent Ratio1:12 (g/mL)Optimized for PEF extraction of Guanfu base A from Aconitum coreanum.[1]
Extraction Time< 1 minute (PEF)Significantly shorter than traditional methods like heat reflux (10 hours).[1]
Extraction TemperatureAmbientFor PEF extraction. Heat reflux extraction is typically performed at the solvent's boiling point.[2]
Purification
Crude Extract YieldVariableHighly dependent on the extraction method and plant material.
pH for LLE8-10A weakly basic aqueous solution is used for liquid-liquid extraction.[3]
SPE Elution Solvent95% Methanol with 5% Ammonia SolutionFor the elution of Aconitum alkaloids from a solid-phase extraction column.[4]
HPLC Mobile PhaseAcetonitrile and Ammonium Bicarbonate Buffer (gradient)A modified HPLC method for separating Aconitum alkaloids.[5]
Final Purity>98%Achievable with preparative HPLC.

Experimental Protocols

I. Extraction of Total Alkaloids from Plant Material

This protocol describes an efficient method for extracting total alkaloids from the powdered roots of Aconitum species.

Materials:

  • Dried and powdered roots of Aconitum bulleyanum

  • 90% Ethanol

  • 10% Ammonia solution

  • Diethyl ether

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Accurately weigh approximately 100 g of the dried, powdered root material.

  • Moisten the powder with a small amount of 10% ammonia solution.

  • Transfer the moistened powder to a suitable extraction vessel.

  • Add 1.2 L of 90% ethanol (maintaining a 1:12 solid-to-solvent ratio) and stir for 1 hour at room temperature.[1] For alternative methods, heat reflux extraction can be performed for 4-6 hours.

  • Filter the mixture through a Buchner funnel.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

II. Acid-Base Liquid-Liquid Extraction for Alkaloid Enrichment

This protocol is designed to separate the alkaloids from other non-basic compounds in the crude extract.

Materials:

  • Crude extract from Protocol I

  • 2% Hydrochloric acid (HCl)

  • 10% Ammonia solution

  • Dichloromethane (CH₂Cl₂)

  • Separatory funnel

  • pH meter or pH strips

Procedure:

  • Dissolve the crude extract in 2% HCl.

  • Transfer the acidic solution to a separatory funnel.

  • Wash the solution with dichloromethane three times to remove neutral and acidic compounds. Discard the organic layer.

  • Adjust the pH of the aqueous layer to 9-10 with 10% ammonia solution.[3]

  • Extract the now basic aqueous solution three times with dichloromethane. The alkaloids will move into the organic phase.

  • Combine the organic extracts and wash with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the enriched total alkaloid fraction.

III. Purification of this compound by Column Chromatography

This protocol outlines the separation of this compound from the enriched alkaloid fraction using column chromatography.

Materials:

  • Enriched total alkaloid fraction from Protocol II

  • Silica gel (100-200 mesh)

  • Glass chromatography column

  • Solvent system: A gradient of Chloroform-Methanol is commonly used for alkaloid separation. A starting point could be 100% Chloroform, gradually increasing the polarity with Methanol.

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp (254 nm)

Procedure:

  • Prepare a silica gel slurry in the initial, least polar solvent of the gradient and pack the chromatography column.

  • Dissolve the enriched alkaloid fraction in a minimum amount of the initial solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the sample-adsorbed silica gel onto the top of the packed column.

  • Begin elution with the starting solvent system (e.g., 100% Chloroform).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol.

  • Collect fractions and monitor the separation using TLC. Spot the fractions on a TLC plate, develop in a suitable solvent system (e.g., Chloroform:Methanol 9:1), and visualize the spots under a UV lamp.

  • Combine the fractions containing the compound with the same Rf value as a this compound standard.

  • Evaporate the solvent from the combined fractions to obtain partially purified this compound.

IV. Final Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving high purity, a final purification step using preparative HPLC is recommended.

Materials:

  • Partially purified this compound from Protocol III

  • Preparative HPLC system with a C18 column

  • Mobile phase: A gradient of acetonitrile and ammonium bicarbonate buffer is effective for separating Aconitum alkaloids.[5]

  • This compound standard for comparison

  • Lyophilizer or rotary evaporator

Procedure:

  • Dissolve the partially purified this compound in the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto the preparative HPLC system.

  • Run a gradient elution program, starting with a lower concentration of acetonitrile and gradually increasing it.

  • Monitor the elution profile with a UV detector (typically around 235 nm for aconite alkaloids).[4]

  • Collect the peak corresponding to the retention time of the this compound standard.

  • Combine the collected fractions and remove the organic solvent using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain pure this compound.

Visualizations

Extraction_Workflow plant Powdered Aconitum Roots extraction Solvent Extraction (e.g., 90% Ethanol) plant->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract lle Acid-Base Liquid-Liquid Extraction crude_extract->lle enriched_fraction Enriched Alkaloid Fraction lle->enriched_fraction column_chrom Silica Gel Column Chromatography enriched_fraction->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc pure_this compound Pure this compound (>98%) prep_hplc->pure_this compound

Caption: Workflow for this compound Extraction and Purification.

LLE_Pathway cluster_0 Acidic Condition (pH ~2) cluster_1 Basic Condition (pH 9-10) crude Crude Extract in 2% HCl wash Wash with Dichloromethane crude->wash aqueous_acid Aqueous Layer (Protonated Alkaloids) wash->aqueous_acid Retain organic_neutral Organic Layer (Neutral/Acidic Impurities) wash->organic_neutral Discard basify Adjust pH with NH4OH aqueous_acid->basify Process Aqueous Layer extract Extract with Dichloromethane basify->extract organic_base Organic Layer (Free Alkaloids) extract->organic_base Collect aqueous_waste Aqueous Layer (Waste) extract->aqueous_waste Discard

References

Application Notes and Protocols for the Total Synthesis of Yunaconitoline and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic strategies and experimental protocols for the total synthesis of complex C19-diterpenoid alkaloids, focusing on the recently achieved total synthesis of vilmoraconitine, a structurally related and highly complex analog of yunaconitoline. The methodologies presented are applicable to the synthesis of other this compound analogs and provide a framework for the development of novel derivatives for drug discovery.

Introduction

This compound and its analogs are members of the C19-diterpenoid alkaloids, a class of natural products known for their intricate molecular architectures and significant biological activities. These compounds often feature a dense array of stereocenters and functional groups, making them challenging targets for chemical synthesis. The development of efficient and stereoselective total synthesis routes is crucial for enabling detailed structure-activity relationship (SAR) studies and providing access to analogs with improved therapeutic properties.

This document details a landmark achievement in the field: the first total synthesis of vilmoraconitine. Vilmoraconitine is a rearranged-type II C19-diterpenoid alkaloid characterized by a heptacyclic core with a unique cyclopropane ring.[1][2][3][4] The successful synthesis of such a complex molecule opens new avenues for the synthesis of other members of this family, including this compound.

Retrosynthetic Analysis of Vilmoraconitine

The retrosynthetic strategy for vilmoraconitine hinges on a convergent approach, assembling the complex heptacyclic core from less complex building blocks. The key disconnections involve an intramolecular Diels-Alder (IMDA) reaction to form the C/G rings, a Robinson annulation, a Mannich cyclization to construct the E/F rings, and a hydrodealkenylative fragmentation.[4]

G Vilmoraconitoline Vilmoraconitine (Heptacycle) Pentacycle Pentacyclic Intermediate Vilmoraconitoline->Pentacycle IMDA Reaction Tetracycle Tetracyclic Intermediate Pentacycle->Tetracycle Robinson Annulation Tricycle Tricyclic Intermediate Tetracycle->Tricycle Mannich Cyclization Aldehyde Aldehyde Tricycle->Aldehyde Hydrodealkenylative Fragmentation Bromide Bromide Tricycle->Bromide Coupling

Caption: Retrosynthetic analysis of Vilmoraconitine.

Key Synthetic Strategies and Experimental Protocols

The successful total synthesis of vilmoraconitine and other C19-diterpenoid alkaloids relies on a series of powerful and stereoselective chemical transformations. Below are detailed protocols for some of the key reactions.

Oxidative Dearomatization/Diels-Alder Cycloaddition

This powerful cascade reaction is employed to construct a key tricyclic intermediate. An oxidative dearomatization of a phenolic precursor generates a diene in situ, which then undergoes an intramolecular Diels-Alder reaction to rapidly build molecular complexity.

Protocol for the Synthesis of Tricyclic Intermediate (Analogue)

  • Reaction: To a solution of the phenolic precursor in a suitable solvent (e.g., MeOH), is added an oxidizing agent such as phenyliodine(III) diacetate (PIDA).[2][4]

  • Conditions: The reaction is typically stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the tricyclic product.

Entry Oxidizing Agent Solvent Temperature Yield (%)
1PIDAMeOHrt85
Hydrodealkenylative Fragmentation/Mannich Sequence

This sequence is a crucial part of the strategy to elaborate the core structure. A hydrodealkenylative fragmentation of an endocyclic alkene, a novel application in natural product synthesis, followed by a Mannich reaction, allows for the rapid assembly of the complex molecular framework.[2][4][5]

Protocol for the Hydrodealkenylative Fragmentation

  • Reaction: The tricyclic intermediate is subjected to reductive fragmentation conditions.

  • Conditions: The specific conditions for this transformation are highly substrate-dependent and require careful optimization.

  • Work-up: Standard aqueous work-up followed by purification by column chromatography provides the fragmented product.

Protocol for the Mannich Cyclization

  • Reaction: The product from the fragmentation is then treated with an amine and an aldehyde (or its equivalent) to initiate the Mannich reaction.

  • Conditions: The reaction is typically carried out in a suitable solvent and may require acid or base catalysis.

  • Work-up: After completion, the reaction is quenched, and the product is extracted and purified.

Intramolecular Diels-Alder (IMDA) Cycloaddition

The final key step to forge the heptacyclic core of vilmoraconitine is an intramolecular Diels-Alder reaction. This reaction forms the C and G rings, including the challenging cyclopropane moiety, in a single step.[2][4]

Protocol for the IMDA Reaction

  • Reaction: The pentacyclic precursor, containing a diene and a dienophile, is heated in a high-boiling solvent.

  • Conditions: The reaction temperature and time are critical for the success of this transformation and to control the stereochemical outcome.

  • Work-up: The reaction mixture is cooled, the solvent is removed under reduced pressure, and the product is purified by chromatography.

Synthesis of Other this compound Analogs

The strategies outlined above are not limited to the synthesis of vilmoraconitine. Similar approaches have been successfully applied to the total synthesis of other C19-diterpenoid alkaloids, demonstrating the versatility of these methods.

Total Synthesis of (-)-Talatisamine, (-)-Liljestrandisine, and (-)-Liljestrandinine

A fragment coupling approach has been a key strategy in the synthesis of these aconitine-type alkaloids.[6][7] A crucial step in this synthesis is a 1,2-addition/semipinacol rearrangement sequence that efficiently joins two complex fragments and establishes a key all-carbon quaternary center.[6][7]

G Talatisamine (-)-Talatisamine Coupled_Product Coupled Product Talatisamine->Coupled_Product Further Elaboration Fragment_A Fragment A Coupled_Product->Fragment_A 1,2-Addition/ Semipinacol Rearrangement Fragment_B Fragment B Coupled_Product->Fragment_B 1,2-Addition/ Semipinacol Rearrangement

Caption: Fragment coupling approach to (-)-Talatisamine.

Protocol for the 1,2-Addition/Semipinacol Rearrangement

  • Reaction: To a solution of one fragment (e.g., an aldehyde or ketone) in an anhydrous solvent at low temperature is added a solution of the organometallic derivative of the second fragment.

  • Conditions: The reaction is stirred at low temperature before being warmed to room temperature. The rearrangement may be promoted by the addition of a Lewis acid.

  • Work-up: The reaction is quenched, and the product is extracted and purified by column chromatography.

Entry Fragment A Fragment B Coupling Conditions Yield (%)
1AldehydeOrganolithiumTHF, -78 °C to rt75

Data Summary

The following table summarizes the key quantitative data for selected steps in the synthesis of vilmoraconitine analogs.

Reaction Starting Material Product Yield (%) Key Reagents and Conditions Reference
Oxidative Dearomatization/Diels-AlderPhenolic PrecursorTricyclic Intermediate85PIDA, MeOH, rt[2][4]
1,2-Addition/Semipinacol RearrangementFragment A (Aldehyde)Coupled Intermediate75Fragment B (Organolithium), THF, -78 °C to rt[6][7]
Intramolecular Diels-AlderPentacyclic PrecursorHeptacyclic Core60Toluene, 180 °C[2][4]

Conclusion

The total synthesis of complex C19-diterpenoid alkaloids like vilmoraconitine represents a significant achievement in synthetic organic chemistry. The strategies and protocols detailed in these application notes, particularly the use of cascade reactions and novel fragment coupling methods, provide a powerful toolkit for researchers in natural product synthesis and medicinal chemistry. These methodologies pave the way for the synthesis of a wide range of this compound analogs, facilitating further exploration of their biological activities and potential as therapeutic agents.

References

Application Note: Quantification of Yunaconitoline using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yunaconitoline, a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus, is of significant interest for pharmacological research due to its potential biological activities.[1] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and toxicological assessments. This application note provides a detailed protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of this compound.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions are recommended as a starting point, based on methods developed for similar diterpenoid alkaloids.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile and 20 mM Ammonium Acetate buffer (pH adjusted to 9.5 with ammonia)
Gradient Isocratic or gradient elution can be optimized. A starting point is 50:50 (v/v) Acetonitrile:Buffer.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 235 nm (This should be optimized by determining the λmax of this compound)

Note on UV Wavelength Selection: The optimal UV detection wavelength for this compound should be determined experimentally by obtaining a UV spectrum of a pure standard. A photodiode array (PDA) detector is ideal for this purpose. Based on published methods for similar aconitine-type alkaloids, a wavelength in the range of 235-240 nm is expected to provide good sensitivity.

Preparation of Standard Solutions and Reagents
  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Mobile Phase Preparation:

    • Ammonium Acetate Buffer (20 mM, pH 9.5): Dissolve 1.54 g of ammonium acetate in 1 L of HPLC-grade water. Adjust the pH to 9.5 with concentrated ammonia solution. Filter through a 0.45 µm membrane filter.

    • Acetonitrile: HPLC grade.

Sample Preparation (from Aconitum Plant Material)

This protocol describes a solid-phase extraction (SPE) method for the cleanup of this compound from a plant matrix.

  • Homogenization: Grind dried Aconitum plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 20 mL of 70% methanol in water.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue two more times.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Solid-Phase Extraction (SPE):

    • Reconstitute the dried extract in 5 mL of 10% methanol.

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 20% methanol to remove polar impurities.

    • Elute this compound with 5 mL of 80% methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before HPLC injection.

Method Validation

The developed HPLC-UV method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) or FDA guidelines to ensure its suitability for the intended purpose. The following parameters should be evaluated:

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for this compound should be well-resolved from other components in the matrix, and its purity should be confirmed using a PDA detector.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.A minimum of 5 concentration levels should be used. The correlation coefficient (r²) should be ≥ 0.995.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.The range should be appropriate for the intended application.
Accuracy The closeness of the test results obtained by the method to the true value.Expressed as percent recovery. Typically, 80-120% for assay and 70-130% for impurities.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Expressed as the relative standard deviation (%RSD). For repeatability (intra-day) and intermediate precision (inter-day), the %RSD should typically be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Small variations in mobile phase composition, pH, column temperature, and flow rate should not significantly affect the results.

Data Presentation

All quantitative data from the method validation should be summarized in clear and concise tables for easy comparison and interpretation.

Table 3: Example Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115.2
578.1
10155.8
25389.5
50780.2
1001565.1
Correlation Coefficient (r²) 0.9998

Table 4: Example Accuracy and Precision Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=3)Accuracy (% Recovery)Precision (%RSD)
54.95 ± 0.0899.01.6
2525.3 ± 0.3101.21.2
7574.1 ± 0.998.81.2

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation Yunaconitoline_Standard This compound Reference Standard Stock_Solution Stock Solution (1 mg/mL) Yunaconitoline_Standard->Stock_Solution Dissolve in Methanol Plant_Material Aconitum Plant Material Homogenization Homogenization (Grinding) Plant_Material->Homogenization Working_Standards Working Standards (1-100 µg/mL) Stock_Solution->Working_Standards Serial Dilution HPLC_System HPLC System (C18 Column) Working_Standards->HPLC_System Inject Extraction Solvent Extraction (70% Methanol) Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Cleanup Final_Sample Final Sample for Injection SPE->Final_Sample Final_Sample->HPLC_System Inject UV_Detector UV Detector (~235 nm) HPLC_System->UV_Detector Elution Chromatogram Chromatogram Acquisition UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration_Curve Calibration Curve Construction Integration->Calibration_Curve From Standards Quantification Quantification of This compound Integration->Quantification From Samples Calibration_Curve->Quantification Validation Method Validation (ICH/FDA) Quantification->Validation

Caption: Experimental workflow for this compound quantification.

Validation_Pathway cluster_parameters Validation Parameters Method_Development HPLC Method Development Validation_Protocol Validation Protocol (ICH Q2(R2)) Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validated_Method Validated Method for Routine Use Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Caption: Logical relationship of method validation parameters.

References

Application Notes and Protocols for Yunaconitoline in Primary Neuronal Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunaconitoline is a diterpenoid alkaloid whose biological activities in the central nervous system are currently an area of active investigation. Preliminary research and data from structurally related compounds, such as aconitine, suggest that this compound may possess significant neurotoxic properties, primarily mediated through the induction of apoptosis and the modulation of key intracellular signaling pathways. These application notes provide a framework for studying the effects of this compound in primary neuronal cell cultures, offering detailed protocols for assessing neurotoxicity, apoptosis, and the underlying molecular mechanisms.

Disclaimer: The specific effects and optimal concentrations for this compound must be empirically determined. The following protocols and expected outcomes are based on studies of the related compound, aconitine, and should be adapted as necessary.

Potential Applications

  • Neurotoxicity Screening: Determine the concentration- and time-dependent effects of this compound on neuronal viability.

  • Mechanism of Action Studies: Investigate the molecular pathways involved in this compound-induced neuronal cell death, including apoptosis and excitotoxicity.

  • Drug Discovery: Evaluate the potential of candidate neuroprotective agents to mitigate the toxic effects of this compound.

Data Presentation: Expected Effects of this compound on Primary Neurons

The following tables summarize the anticipated quantitative data from the described assays, based on published findings for the related compound, aconitine.[1]

Table 1: Neuronal Viability Assessment

AssayEndpointExpected Outcome with this compound Treatment
MTT Assay Mitochondrial reductase activity (cell viability)Dose-dependent decrease in absorbance at 570 nm
LDH Assay Lactate dehydrogenase release (cell membrane damage)Dose-dependent increase in absorbance at 490 nm

Table 2: Apoptosis Assessment

AssayEndpointExpected Outcome with this compound Treatment
TUNEL Assay DNA fragmentationIncreased percentage of TUNEL-positive (apoptotic) cells
Caspase-3 Activity Assay Caspase-3 enzymatic activityDose-dependent increase in absorbance at 405 nm

Table 3: Signaling Pathway Modulation

AssayTarget ProteinsExpected Outcome with this compound Treatment
Western Blot p-Akt/Akt, p-ERK/ERK, Bax, Bcl-2Decreased ratios of p-Akt/Akt and p-ERK/ERK; Increased Bax/Bcl-2 ratio

Experimental Protocols

Primary Neuronal Cell Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a widely used model for in vitro neurotoxicological studies.[1][2]

Materials:

  • Timed-pregnant rodent (e.g., Sprague-Dawley rat, E18)

  • Hanks' Balanced Salt Solution (HBSS), ice-cold

  • Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin

  • Trypsin-EDTA (0.25%)

  • Fetal Bovine Serum (FBS)

  • Poly-D-lysine coated culture plates/coverslips

  • Sterile dissection instruments

Procedure:

  • Euthanize the pregnant rodent according to approved animal welfare protocols.

  • Aseptically remove the uterine horns and place them in ice-cold HBSS.

  • Isolate the embryos and dissect the cerebral cortices.

  • Mince the cortical tissue and incubate in 0.25% trypsin-EDTA at 37°C for 15 minutes.

  • Inactivate trypsin by adding an equal volume of media containing 10% FBS.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in supplemented Neurobasal medium.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto poly-D-lysine coated plates at a desired density (e.g., 1 x 10^5 cells/cm²).

  • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

  • After 24 hours, replace half of the medium with fresh, pre-warmed medium. Continue to change half of the medium every 3-4 days.

  • Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).

MTT Assay for Neuronal Viability

The MTT assay is a colorimetric method for assessing cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4][5]

Materials:

  • Primary neuronal cultures in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed primary neurons in a 96-well plate and culture for 7-10 DIV.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48 hours). Include vehicle-treated control wells.

  • After treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 4 hours.

  • Add 100 µL of solubilization solution to each well.

  • Incubate the plate overnight in the dark at room temperature to ensure complete solubilization of formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

The LDH assay quantifies lactate dehydrogenase released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.[6][7][8]

Materials:

  • Primary neuronal cultures in a 96-well plate

  • This compound stock solution

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Plate and treat cells with this compound as described for the MTT assay.

  • Prepare a positive control for maximum LDH release by lysing a set of untreated cells with the lysis buffer provided in the kit.

  • After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of cleaved DNA.[9][10][11]

Materials:

  • Primary neuronal cultures on coverslips or in a multi-well plate

  • This compound stock solution

  • TUNEL assay kit (commercially available, e.g., with fluorescent label)

  • Paraformaldehyde (4% in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Culture primary neurons on coverslips.

  • Treat cells with this compound.

  • Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization solution for 5 minutes.

  • Wash with PBS.

  • Follow the manufacturer's instructions for the TUNEL assay kit to label the fragmented DNA. This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs.

  • Wash the cells to remove unincorporated nucleotides.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Visualize and quantify the percentage of TUNEL-positive cells using a fluorescence microscope.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, using a colorimetric substrate.[12]

Materials:

  • Primary neuronal cultures

  • This compound stock solution

  • Caspase-3 colorimetric assay kit

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Culture and treat primary neurons with this compound in a multi-well plate.

  • After treatment, lyse the cells using the provided lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within the PI3K/Akt and MAPK/ERK signaling pathways.

Materials:

  • Primary neuronal cultures

  • This compound stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and treat primary neurons with this compound.

  • Lyse the cells in RIPA buffer and determine protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Experimental_Workflow start Primary Neuronal Culture treatment This compound Treatment start->treatment viability Viability Assays treatment->viability apoptosis Apoptosis Assays treatment->apoptosis signaling Signaling Analysis treatment->signaling mtt MTT viability->mtt ldh LDH viability->ldh tunel TUNEL apoptosis->tunel caspase3 Caspase-3 apoptosis->caspase3 wb Western Blot signaling->wb

Caption: Experimental workflow for assessing this compound's effects.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound ion_channel Ion Channels / Receptors This compound->ion_channel Inhibition? pi3k_akt PI3K/Akt Pathway ion_channel->pi3k_akt Inhibition mapk_erk MAPK/ERK Pathway ion_channel->mapk_erk Inhibition bax_bcl2 Bax/Bcl-2 Ratio (Increased) ion_channel->bax_bcl2 Activation survival Cell Survival (Decreased) pi3k_akt->survival mapk_erk->survival cytochrome_c Cytochrome c Release bax_bcl2->cytochrome_c caspase3 Caspase-3 Activation cytochrome_c->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application of Yunaconitoline as a Pharmacological Tool in Pain Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunaconitoline is a diterpenoid alkaloid isolated from the roots of Aconitum bulleyanum. While specific pharmacological data on this compound is limited in publicly available literature, its structural similarity and shared botanical origin with other potent analgesic alkaloids from the same plant, such as Bulleyaconitine A, suggest its potential as a valuable tool in pain research. This document provides detailed application notes and protocols based on the well-characterized actions of the closely related compound, Bulleyaconitine A, to serve as a guide for investigating the analgesic properties of this compound and other related aconitine alkaloids.

Bulleyaconitine A has been used in China for the treatment of chronic pain and has been shown to potently inhibit peripheral and central sensitization, key mechanisms underlying chronic pain states.[1][2] Its primary mechanism of action involves the state-dependent blockade of voltage-gated sodium channels (VGSCs), particularly tetrodotoxin-sensitive (TTX-S) subtypes, and modulation by Protein Kinase C (PKC).[1][2]

Mechanism of Action

Bulleyaconitine A, and likely this compound, exerts its analgesic effects through a multi-target mechanism, primarily focused on the peripheral and central nervous systems.

  • State-Dependent Blockade of Voltage-Gated Sodium Channels (VGSCs): Aconitine alkaloids are known to be potent modulators of VGSCs, which are crucial for the initiation and propagation of action potentials in neurons. In neuropathic pain conditions, there is an upregulation and sensitization of VGSCs in dorsal root ganglion (DRG) neurons.[1] Bulleyaconitine A exhibits a preference for blocking TTX-S VGSCs, such as Nav1.7, which are critical in pain signaling.[1] This blockade is "use-dependent," meaning the compound has a higher affinity for channels that are frequently opening and closing, a characteristic of hyperactive neurons in chronic pain states.[1]

  • Modulation by Protein Kinase C (PKC): The inhibitory effect of Bulleyaconitine A on VGSCs is significantly enhanced by the activity of PKC.[1] In neuropathic conditions, PKC is upregulated in DRG neurons, which increases the sensitivity of VGSCs to blockade by Bulleyaconitine A.[1] This provides a degree of selectivity for pathological states over normal physiological function.

  • Inhibition of Central Sensitization: Bulleyaconitine A has been shown to inhibit long-term potentiation (LTP) at C-fiber synapses in the spinal dorsal horn.[1][2] This synaptic plasticity is a cellular model for the central sensitization that contributes to chronic pain.

  • Modulation of Spinal Microglia: Chronic pain is associated with the activation of microglia in the spinal cord. Bulleyaconitine A has been shown to modulate spinal microglia, which may contribute to its analgesic effects in chronic, but not acute, pain models.[1][2]

Data Presentation

The following tables summarize the quantitative data for the related compound Bulleyaconitine A, which can serve as a reference for designing experiments with this compound.

CompoundTargetAssay TypeConditionIC50Reference
Bulleyaconitine ATTX-S Nav ChannelsElectrophysiologyNeuropathic Rat DRG Neurons~5 nM (functional inhibition)[1][2]
Bulleyaconitine ANav1.7Electrophysiology-Not explicitly stated, but potent blockade noted[1]

Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp analysis of VGSC Blockade

This protocol is designed to assess the inhibitory effect of this compound on voltage-gated sodium channels in dorsal root ganglion (DRG) neurons.

1. Cell Preparation:

  • Isolate DRG neurons from rats or mice. For neuropathic pain models, use animals previously subjected to models like Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI).
  • Culture the DRG neurons on glass coverslips for 24-48 hours before recording.

2. Electrophysiological Recording:

  • Use the whole-cell patch-clamp technique to record sodium currents.
  • External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
  • Use a voltage protocol to elicit sodium currents. A typical protocol involves holding the cell at -100 mV and then depolarizing to various test potentials (e.g., -80 to +60 mV in 10 mV steps).
  • To assess use-dependent block, apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz to 0 mV).

3. Drug Application:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final concentration in the external solution.
  • Apply this compound to the cultured neurons via a perfusion system.
  • Record sodium currents before and after drug application to determine the extent of inhibition.

4. Data Analysis:

  • Measure the peak sodium current amplitude at each test potential.
  • Calculate the percentage of inhibition for each concentration of this compound.
  • Fit the concentration-response data to a Hill equation to determine the IC50 value.
  • Analyze the reduction in current amplitude during the pulse train to quantify use-dependent block.

In Vivo Pain Models

These protocols describe common animal models used to evaluate the analgesic efficacy of compounds like this compound.

1. Neuropathic Pain Model: Chronic Constriction Injury (CCI)

  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Procedure:

    • Anesthetize the rat (e.g., with isoflurane).

    • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.

    • Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, spaced about 1 mm apart.

    • The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.

    • Close the incision with sutures.

  • Behavioral Testing:

    • Assess mechanical allodynia (pain response to a normally non-painful stimulus) using von Frey filaments.

    • Assess thermal hyperalgesia (exaggerated pain response to a painful stimulus) using a radiant heat source (e.g., Hargreaves test).

    • Conduct baseline testing before surgery and then at regular intervals (e.g., 3, 7, 14 days) post-surgery.

  • Drug Administration:

    • Administer this compound via a suitable route (e.g., intraperitoneal, oral) at various doses.

    • Perform behavioral testing at different time points after drug administration to determine the onset and duration of the analgesic effect.

2. Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) Model

  • Animal Model: Adult male Wistar rats or C57BL/6 mice.

  • Procedure:

    • Inject a small volume (e.g., 100 µL for rats, 20 µL for mice) of CFA into the plantar surface of one hind paw.

    • This will induce a localized inflammation, characterized by swelling (edema) and pain hypersensitivity.

  • Behavioral Testing:

    • Measure paw volume (plethysmometry) to quantify edema.

    • Assess mechanical allodynia with von Frey filaments.

    • Assess thermal hyperalgesia with a radiant heat source.

    • Testing is typically performed 24-72 hours after CFA injection.

  • Drug Administration:

    • Administer this compound before or after the induction of inflammation to assess its preventative or therapeutic effects.

    • Conduct behavioral testing at various time points post-drug administration.

3. Acute Nociceptive Pain Model: Hot Plate Test

  • Animal Model: Mice.

  • Procedure:

    • Place the mouse on a heated surface (e.g., 55 ± 0.5°C).

    • Record the latency to a nociceptive response, such as licking a hind paw or jumping.

    • A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.

  • Drug Administration:

    • Administer this compound at various doses prior to testing.

    • A control group receiving vehicle should be included.

    • An increase in the latency to respond compared to the control group indicates an analgesic effect.

Visualizations

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel (Nav1.7) Action_Potential Action Potential PKC Protein Kinase C PKC->VGSC Sensitizes CaV Voltage-Gated Calcium Channel Ca_Influx Ca2+ Influx CaV->Ca_Influx Vesicle Glutamate Vesicle Glut_Release Glutamate Release Vesicle->Glut_Release This compound This compound This compound->VGSC Blocks (Use-dependent) Glut_Receptor Glutamate Receptor Pain_Signal Pain Signal Propagation Glut_Receptor->Pain_Signal Nerve_Injury Nerve Injury/ Inflammation Nerve_Injury->PKC Upregulates Action_Potential->VGSC Opens Action_Potential->CaV Opens Ca_Influx->Vesicle Glut_Release->Glut_Receptor

Caption: Proposed signaling pathway for this compound's analgesic action.

cluster_0 In Vivo Analgesic Efficacy Workflow start Select Animal Pain Model cci Neuropathic Pain (e.g., CCI) start->cci cfa Inflammatory Pain (e.g., CFA) start->cfa acute Acute Pain (e.g., Hot Plate) start->acute baseline Baseline Behavioral Testing cci->baseline cfa->baseline acute->baseline drug_admin Administer this compound (Varying Doses) baseline->drug_admin post_drug_testing Post-Dose Behavioral Testing drug_admin->post_drug_testing data_analysis Data Analysis (Dose-Response) post_drug_testing->data_analysis end Determine ED50 data_analysis->end

Caption: Experimental workflow for in vivo evaluation of this compound.

cluster_0 Logical Relationship of this compound's Selective Action neuropathic_state Neuropathic Pain State upregulation Upregulation of PKC & Nav1.7 neuropathic_state->upregulation hyperactivity Neuronal Hyperactivity neuropathic_state->hyperactivity increased_sensitivity Increased Sensitivity of Nav Channels to Blockade upregulation->increased_sensitivity use_dependence Use-Dependent Blockade hyperactivity->use_dependence This compound This compound selective_block Selective Blockade of Pathological Activity increased_sensitivity->selective_block enhances use_dependence->selective_block enables This compound->selective_block

Caption: Rationale for the selective analgesic effect of this compound.

References

safe laboratory handling and disposal procedures for Yunaconitoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yunaconitoline is a C19-diterpenoid alkaloid isolated from plants of the Aconitum genus. Like other aconitine-type alkaloids, it is a potent neurotoxin that acts on voltage-gated sodium channels.[1][2] These compounds are of interest in pharmacological research due to their significant biological activity, but their high toxicity necessitates stringent safety protocols in a laboratory setting. These application notes provide detailed procedures for the safe handling, use, and disposal of this compound.

Toxicology and Hazard Information

This compound is expected to exhibit high acute toxicity, similar to other aconitine-type alkaloids. Direct quantitative toxicity data for this compound is limited; therefore, data for related compounds should be considered for risk assessment.

Table 1: Acute Toxicity of Aconitine-Type Alkaloids

CompoundAnimal ModelRoute of AdministrationLD50Reference
AconitineMouseIntraperitoneal0.28 mg/kg[3]
JesaconitineMouseIntraperitoneal2.81 mg/kg[3]
AconineMouseIntravenous12.00 mg/kg[3]

Mechanism of Action:

This compound, like aconitine, is a voltage-gated sodium channel activator. It binds to site 2 of the channel, leading to a persistent activation and influx of sodium ions.[4][5][6] This disrupts normal cellular function in excitable tissues such as nerves and muscles, leading to the observed toxic effects.

Signaling Pathway

The primary signaling pathway affected by this compound is the regulation of ion flow through voltage-gated sodium channels, leading to prolonged cell membrane depolarization.

Yunaconitoline_Signaling_Pathway cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel Activation Persistent Activation Na_channel->Activation Causes This compound This compound Binding Binds to Site 2 This compound->Binding Binding->Na_channel Na_influx Na+ Influx Activation->Na_influx Leads to Depolarization Prolonged Depolarization Na_influx->Depolarization Toxicity Neurotoxicity & Cardiotoxicity Depolarization->Toxicity

Caption: Signaling pathway of this compound toxicity.

Safe Handling Protocols

Due to its high toxicity, this compound must be handled with extreme caution in a designated area.

4.1. Personal Protective Equipment (PPE)

  • Gloves: Double gloving with nitrile gloves is mandatory. Change gloves immediately upon any sign of contamination.

  • Lab Coat: A dedicated, buttoned lab coat must be worn.

  • Eye Protection: Safety goggles and a face shield are required.

  • Respiratory Protection: When handling the solid form or creating solutions, a certified respirator with a particulate filter (e.g., N95 or higher) is necessary and should be used within a fume hood.

4.2. Engineering Controls

  • Fume Hood: All work with this compound, including weighing, reconstituting, and aliquoting, must be performed in a certified chemical fume hood.

  • Safety Shower and Eyewash Station: Ensure immediate access to a safety shower and eyewash station.

4.3. Experimental Workflow

The following workflow should be adopted when working with this compound:

Experimental_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Decontamination & Disposal cluster_post Post-Handling Don_PPE Don Full PPE Prep_Hood Prepare Fume Hood Don_PPE->Prep_Hood Get_Toxin Retrieve this compound (Secondary Containment) Prep_Hood->Get_Toxin Weigh Weigh Solid Get_Toxin->Weigh Reconstitute Reconstitute in Solvent Weigh->Reconstitute Aliquot Aliquot for Use Reconstitute->Aliquot Decon_Surfaces Decontaminate Surfaces (e.g., 10% Bleach) Aliquot->Decon_Surfaces Decon_Equipment Decontaminate Equipment Decon_Surfaces->Decon_Equipment Dispose_Waste Dispose of Waste Decon_Equipment->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Safe handling workflow for this compound.

Disposal Procedures

All waste contaminated with this compound must be treated as hazardous.

5.1. Waste Segregation

  • Solid Waste: Contaminated PPE, weigh boats, and other solid materials should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed hazardous waste container. Do not mix with other waste streams.

5.2. Decontamination and Chemical Inactivation

Aconitine-type alkaloids can be hydrolyzed to less toxic compounds.[7][8][9] This can be achieved through alkaline hydrolysis.

Protocol for Decontamination of Glassware and Surfaces:

  • Initial Rinse: Rinse contaminated glassware and surfaces with a suitable solvent (e.g., ethanol or methanol) to remove the bulk of the compound. Collect this rinse as hazardous waste.

  • Alkaline Hydrolysis: Prepare a 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution.

  • Soaking: Immerse glassware in the alkaline solution for at least 24 hours. For surfaces, carefully wipe with the alkaline solution and allow to react for at least one hour, followed by wiping with water.

  • Final Rinse: Thoroughly rinse with water.

Protocol for Bulk Inactivation of this compound Solutions:

  • Dilution: If the concentration is high, dilute the this compound solution with a compatible solvent in a suitable container within a fume hood.

  • Alkalinization: Slowly add 1 M NaOH or KOH to the solution with stirring until the pH is >10.

  • Heating (Optional but Recommended): Gently heat the solution to 50-60°C for several hours to accelerate hydrolysis.[10] Ensure the setup is properly vented.

  • Neutralization: After cooling, neutralize the solution with a suitable acid (e.g., hydrochloric acid) to a pH between 6 and 8.

  • Disposal: Dispose of the final neutralized solution as hazardous chemical waste according to institutional guidelines.

Emergency Procedures

6.1. Accidental Exposure

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

6.2. Spills

  • Minor Spill (in a fume hood):

    • Ensure proper PPE is worn.

    • Absorb the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully collect the absorbent material into a labeled hazardous waste container.

    • Decontaminate the spill area using the alkaline hydrolysis procedure described above.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert others and prevent entry.

    • Contact the institutional safety office or emergency response team.

Storage

Store this compound in a securely sealed, clearly labeled container. It should be kept in a locked, ventilated, and designated toxin cabinet away from incompatible materials.

Disclaimer: This document provides guidance for the safe handling of this compound in a laboratory setting. All procedures should be carried out in accordance with institutional safety policies and regulations. Researchers must perform a risk assessment before beginning any work with this compound.

References

Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of Yunaconitoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Yunaconitoline

This compound is a diterpenoid alkaloid found in plants of the Aconitum genus.[1] Like other aconitine-type alkaloids, it is known for its potent biological activities and potential toxicity.[2] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound is crucial for its potential therapeutic development and for managing its toxicological risks. These application notes provide an overview of the current knowledge and experimental protocols relevant to the PK/PD modeling of this compound.

Pharmacokinetic Data

The following tables summarize the available pharmacokinetic parameters for this compound and its metabolite, 8-deacetyl-yunaconitine.

Table 1: Pharmacokinetic Parameters of this compound in Mice [3][4]

ParameterIntravenous (0.05 mg/kg)Oral (2 mg/kg)
T1/2 (h) 2.1 ± 0.63.5 ± 0.9
Tmax (h) 0.08 ± 0.000.5 ± 0.2
Cmax (ng/mL) 35.4 ± 8.218.6 ± 4.5
AUC(0-t) (ng/mLh) 30.3 ± 7.6332.1 ± 98.7
AUC(0-∞) (ng/mLh) 31.5 ± 8.1344.6 ± 102.3
MRT(0-t) (h) 2.5 ± 0.74.2 ± 1.1
MRT(0-∞) (h) 2.8 ± 0.84.5 ± 1.2
CL (L/h/kg) 1.6 ± 0.4-
Vz (L/kg) 4.5 ± 1.3-
Bioavailability (F) (%) -27.4

Table 2: Pharmacokinetic Parameters of 8-deacetyl-yunaconitine in Rats [5]

ParameterIntravenous (0.1 mg/kg)Oral (5 mg/kg)
T1/2 (h) 4.5 ± 1.73.2 ± 0.7
Tmax (h) -1.5 ± 0.5
Cmax (ng/mL) -350.0 ± 120.5
AUC(0-t) (ng/mL*h) 73.0 ± 24.61770.0 ± 530.6
Bioavailability (F) (%) -48.5

Experimental Protocols

Protocol 1: Quantification of this compound in Mouse Blood by UPLC-MS/MS[3][4]

This protocol describes a validated method for the determination of this compound in mouse blood.

1. Sample Preparation:

  • Collect blood samples at various time points after administration.
  • To 50 µL of blood, add 150 µL of acetonitrile containing the internal standard (e.g., indaconitine).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 13,000 rpm for 10 minutes.
  • Transfer the supernatant to an autosampler vial for analysis.

2. UPLC-MS/MS Conditions:

  • Chromatographic System: Waters ACQUITY UPLC I-Class
  • Column: UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm)[3][4]
  • Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) acetonitrile.
  • Flow Rate: 0.4 mL/min[3][4]
  • Mass Spectrometer: Waters Xevo TQ-S
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Scan Mode: Multiple Reaction Monitoring (MRM)
  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

3. Method Validation:

  • The method should be validated for linearity, precision, accuracy, matrix effect, and recovery.[3][4]
  • Linearity: The standard curve is typically linear over a concentration range of 0.5-500 ng/mL.[3][4]
  • Precision and Accuracy: Intra-day and inter-day precision (RSD%) should be less than 15%, with accuracy between 85-115%.[3][4]

Protocol 2: In Vivo Microdialysis for Unbound Drug Monitoring

This protocol provides a general framework for measuring unbound this compound concentrations in the interstitial fluid of target tissues (e.g., brain, muscle) in awake and freely moving animals.[6][7]

1. Surgical Implantation of Microdialysis Probe:

  • Anesthetize the animal (e.g., rat, mouse).
  • Stereotaxically implant a guide cannula into the target brain region or insert a linear probe into the muscle tissue.
  • Allow the animal to recover from surgery for at least 24 hours.

2. Microdialysis Experiment:

  • Insert a microdialysis probe through the guide cannula.
  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) or Ringer's solution at a low flow rate (e.g., 1-2 µL/min).[7]
  • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) in collection vials.
  • Administer this compound intravenously or orally.
  • Continue collecting dialysate samples for the duration of the pharmacokinetic study.

3. Sample Analysis:

  • Analyze the dialysate samples using a sensitive analytical method like UPLC-MS/MS (as described in Protocol 1) to determine the concentration of unbound this compound.

4. Data Analysis:

  • The concentration of this compound in the dialysate is considered to be the unbound concentration in the interstitial fluid of the target tissue.
  • These data can be used to develop physiologically-based pharmacokinetic (PBPK) models.[8][9]

Pharmacodynamic Properties and Mechanism of Action

The primary pharmacodynamic effect of aconitine alkaloids is the modulation of voltage-gated sodium channels (VGSCs).[10] this compound is presumed to share this mechanism of action.

Mechanism of Action:

  • Binding to VGSCs: this compound binds to site 2 of the α-subunit of voltage-gated sodium channels.

  • Persistent Activation: This binding leads to a persistent activation of the sodium channels by inhibiting their inactivation.[11][12]

  • Increased Sodium Influx: The persistent activation results in a continuous influx of sodium ions into the cell.

  • Membrane Depolarization: The increased sodium influx causes prolonged depolarization of the cell membrane.

  • Cellular Effects: In excitable cells like neurons and cardiomyocytes, this leads to hyperexcitability, arrhythmias, and potentially paralysis.

Protocol 3: Whole-Cell Voltage-Clamp Assay for Sodium Channel Activity

This protocol is used to measure the effect of this compound on the function of voltage-gated sodium channels in cultured cells (e.g., neuroblastoma cells, cardiomyocytes).[11][12][13]

1. Cell Preparation:

  • Culture cells expressing the desired voltage-gated sodium channel subtype.
  • On the day of the experiment, place the cells in a recording chamber on the stage of an inverted microscope.

2. Electrophysiological Recording:

  • Use a patch-clamp amplifier and a data acquisition system.
  • Pull micropipettes from borosilicate glass and fill them with an appropriate internal solution.
  • Form a giga-ohm seal between the micropipette and the cell membrane.[12]
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Clamp the membrane potential at a holding potential (e.g., -80 mV).

3. Measurement of Sodium Currents:

  • Apply a series of depolarizing voltage steps to elicit sodium currents.
  • Record the inward sodium currents.
  • To study the voltage-dependence of inactivation, apply a prepulse to various potentials before the test pulse.[12]

4. Application of this compound:

  • Perfuse the recording chamber with an external solution containing a known concentration of this compound.
  • Record the sodium currents in the presence of the compound.

5. Data Analysis:

  • Measure the peak sodium current amplitude, the time course of inactivation, and the voltage-dependence of activation and inactivation.
  • Compare these parameters before and after the application of this compound to determine its effect on sodium channel gating.

Visualizations

G cluster_0 Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Closed Open Inactivated Na_in Na+ Influx VGSC:p2->Na_in Persistent Opening This compound This compound This compound->VGSC:p2 Binds to Site 2 & Prevents Inactivation Depolarization Prolonged Membrane Depolarization Na_in->Depolarization Cellular_Effects Cellular Effects (e.g., Arrhythmia, Neurotoxicity) Depolarization->Cellular_Effects G cluster_PK Pharmacokinetic (PK) Studies cluster_PD Pharmacodynamic (PD) Studies cluster_Modeling PK/PD Modeling InVivo_Admin In Vivo Administration (Oral, IV) Blood_Sampling Blood/Tissue Sampling InVivo_Admin->Blood_Sampling Microdialysis In Vivo Microdialysis InVivo_Admin->Microdialysis UPLC_MSMS UPLC-MS/MS Analysis Blood_Sampling->UPLC_MSMS PK_Parameters Calculate PK Parameters (AUC, Cmax, T1/2) UPLC_MSMS->PK_Parameters PK_Model Develop PK Model (e.g., Compartmental, PBPK) PK_Parameters->PK_Model Unbound_Conc Measure Unbound Drug Concentration Microdialysis->Unbound_Conc Unbound_Conc->UPLC_MSMS Unbound_Conc->PK_Model Cell_Culture Cell Culture with Target Receptors (VGSCs) Voltage_Clamp Whole-Cell Voltage-Clamp Assay Cell_Culture->Voltage_Clamp PD_Effect Measure Effect on Ion Channel Function Voltage_Clamp->PD_Effect PKPD_Model Develop Integrated PK/PD Model PD_Effect->PKPD_Model PK_Model->PKPD_Model Simulation Simulate Dose-Response Relationships PKPD_Model->Simulation

References

Troubleshooting & Optimization

preventing Yunaconitoline degradation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and storage of Yunaconitoline stock solutions to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in stock solutions?

A1: this compound, a diester-diterpenoid alkaloid, is susceptible to degradation primarily through hydrolysis. The main factors influencing its stability are the choice of solvent, the pH of the solution, storage temperature, and exposure to light.

Q2: Which solvents are recommended for preparing this compound stock solutions?

A2: For optimal stability, aprotic solvents are recommended. Acetonitrile is a highly suitable choice as it has been shown to preserve related Aconitum alkaloids for extended periods. Tetrahydrofuran is also a viable option. It is crucial to use high-purity, anhydrous solvents to minimize water content and subsequent hydrolysis.[1]

Q3: Are there any solvents I should avoid?

A3: Yes. Protic solvents such as methanol and ethanol should be avoided for long-term storage as they can participate in solvolysis reactions and accelerate the degradation of diester-diterpenoid alkaloids.[1][2] Stock solutions prepared in these solvents have a significantly shorter half-life.

Q4: How does pH affect the stability of this compound?

A4: this compound is highly unstable in alkaline conditions (pH > 7), where it undergoes rapid hydrolysis.[1][3] Conversely, it exhibits greater stability in neutral to slightly acidic aqueous solutions. For aqueous dilutions, it is advisable to use a buffer with a pH below 7. Diluted hydrochloric acid has been shown to be a stable medium for related alkaloids.[1]

Q5: What is the recommended storage temperature for this compound stock solutions?

A5: To slow down the rate of chemical degradation, it is recommended to store this compound stock solutions at low temperatures. For short-term storage (a few days), 2-8°C may be adequate. For long-term storage, temperatures of -20°C or -80°C are strongly advised. It is also best practice to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q6: Is this compound light-sensitive?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of biological activity or inconsistent experimental results. Degradation of this compound in the stock solution.1. Prepare a fresh stock solution using a recommended solvent (e.g., acetonitrile). 2. Verify the pH of your working solutions; ensure they are not alkaline. 3. Store aliquots of the stock solution at -20°C or -80°C and protect from light. 4. Perform a stability check of your stock solution using an appropriate analytical method (e.g., HPLC-UV, LC-MS/MS).
Appearance of new peaks in chromatograms when analyzing the stock solution. Hydrolysis of this compound into its monoester and non-ester degradation products.1. This confirms degradation. Discard the stock solution and prepare a new one following the best practices outlined in the FAQs. 2. If you need to identify the degradation products, they are likely the C-8 deacetylated and C-14 debenzoylated forms of this compound.[4][5][6]
Precipitate forms in the stock solution upon storage. Poor solubility or solvent evaporation.1. Ensure the concentration of this compound is within its solubility limit for the chosen solvent. 2. If stored at low temperatures, allow the solution to come to room temperature and vortex to see if the precipitate redissolves. 3. Use tightly sealed vials to prevent solvent evaporation, which would increase the concentration.

Stability of Aconitum Alkaloids in Various Solvents

The following table summarizes the stability of diester-diterpenoid alkaloids, which are structurally similar to this compound, in different solvent systems. This data can be used to guide the selection of appropriate solvents for your experiments.

Solvent/Solution Stability Half-life (t½) Reference
AcetonitrileStable> 5 months[1]
TetrahydrofuranStable> 5 months[1]
Diluted Hydrochloric AcidStable> 5 months[1]
MethanolUnstable< 1 month[1][2]
EthanolUnstable< 1 month[1]
Alkaline Solution (pH > 7.4)Highly Unstable< 1 day[1][3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous acetonitrile (HPLC grade or higher)

    • Calibrated analytical balance

    • Volumetric flask (Class A)

    • Amber glass vials with screw caps

  • Procedure:

    • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

    • Accurately weigh the desired amount of this compound using an analytical balance.

    • Transfer the weighed this compound to a volumetric flask.

    • Add a small volume of anhydrous acetonitrile to dissolve the solid completely. Gentle vortexing may be applied.

    • Once dissolved, add anhydrous acetonitrile to the calibration mark of the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Dispense the stock solution into smaller, single-use aliquots in amber glass vials.

    • Label each vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound Stock Solution by HPLC-UV
  • Objective: To monitor the degradation of this compound over time by quantifying the parent compound and its degradation products.

  • Materials and Instrumentation:

    • This compound stock solution

    • HPLC system with a UV detector

    • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile phase (e.g., acetonitrile and an acidic buffer)

    • Reference standards for potential degradation products (if available)

  • Procedure:

    • Initial Analysis (T=0):

      • Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis.

      • Inject the diluted sample into the HPLC system.

      • Record the peak area of the this compound peak and any other observed peaks. This will serve as your baseline.

    • Sample Storage:

      • Store the stock solution aliquots under the desired test conditions (e.g., different temperatures, light exposure).

    • Time-Point Analysis:

      • At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot stored under each condition.

      • Allow the aliquot to come to room temperature.

      • Dilute and analyze by HPLC as in the initial analysis.

    • Data Analysis:

      • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

      • Plot the percentage of remaining this compound against time to determine the degradation rate.

Visualizations

degradation_pathway This compound This compound (Diester-Diterpenoid Alkaloid) Monoester Monoester Alkaloid (e.g., Benzoyl-Yunaconine) This compound->Monoester Hydrolysis of C-8 Acetyl Group NonEster Non-Ester Alkaloid (e.g., Yunaconine) Monoester->NonEster Hydrolysis of C-14 Benzoyl Group

Caption: Hydrolysis pathway of this compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_analysis Stability Analysis weigh Weigh this compound dissolve Dissolve in Acetonitrile weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -20°C / -80°C aliquot->store t0 T=0 HPLC Analysis store->t0 Initial Sample storage_cond Store under Test Conditions store->storage_cond t0->storage_cond tx Time-Point HPLC Analysis storage_cond->tx data Calculate Degradation Rate tx->data

Caption: Workflow for preparing and testing stock solution stability.

References

strategies to increase the yield of Yunaconitoline from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Research specifically detailing methods to increase the yield of Yunaconitoline is limited. The following strategies and protocols are based on established principles for enhancing secondary metabolite production in plants, particularly focusing on related diterpenoid alkaloids from Aconitum species. Researchers should use this information as a guideline and optimize the parameters for their specific experimental system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to obtain high yields from natural sources?

This compound is a C19-diterpenoid alkaloid found in certain Aconitum species. Like many secondary metabolites, its production in plants is typically low and can be influenced by various factors such as the plant's genetic background, developmental stage, and environmental conditions. These factors contribute to the challenge of obtaining consistently high yields from wild or cultivated plants.

Q2: What are the main strategies to increase the yield of this compound?

The primary strategies for enhancing the production of this compound and other diterpenoid alkaloids in a controlled environment, such as plant tissue or cell culture, include:

  • Precursor Feeding: Supplying the biosynthetic pathway with intermediate compounds to potentially increase the final product.

  • Elicitation: Using biotic or abiotic stressors to trigger the plant's defense mechanisms, which often includes the increased production of secondary metabolites.

  • Optimization of Extraction and Quantification: Ensuring efficient extraction and accurate measurement of the target compound to reflect the true yield.

Q3: Are there any known precursors for the this compound biosynthetic pathway?

The exact biosynthetic pathway for this compound has not been fully elucidated. However, as a diterpenoid alkaloid, it is synthesized via the terpenoid pathway. Key precursors for related aconitine biosynthesis have been identified, suggesting that the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways are involved in supplying the isopentenyl pyrophosphate (IPP) units. A study on Aconitum balfourii indicated that feeding with acetyl-CoA (a precursor for the MVA pathway) and sodium pyruvate (a precursor for the MEP pathway) could increase aconitine content, with the MVA pathway appearing to have a more significant role.[1]

Q4: What types of elicitors are likely to be effective for Aconitum cultures?

Both biotic and abiotic elicitors have been shown to be effective in various plant cultures.[2][3] For Aconitum species, potential elicitors could include:

  • Biotic Elicitors: Fungal extracts (e.g., from Aspergillus niger, Penicillium notatum), yeast extract, and chitosan.[4][5]

  • Abiotic Elicitors: Metal ions (e.g., Ag⁺, Cu²⁺, Co²⁺), plant signaling molecules like methyl jasmonate (MeJA) and salicylic acid (SA), and physical stresses like UV radiation or osmotic stress.[2]

Q5: How can I quantify the amount of this compound in my samples?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-DAD or Mass Spectrometry) is the most common method for the quantification of Aconitum alkaloids.[6][7][8][9] A standardized method would involve developing a calibration curve with a pure this compound standard. If a standard is unavailable, relative quantification against a control or a related, available standard can be performed.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at increasing this compound yield.

Problem Possible Cause(s) Suggested Solution(s)
Low or no increase in this compound yield after precursor feeding. 1. Incorrect precursor chosen. 2. Precursor concentration is too high (toxic) or too low. 3. Timing of precursor addition is not optimal. 4. Poor uptake of the precursor by the cells.1. Based on the putative diterpenoid alkaloid pathway, try feeding with geranylgeranyl pyrophosphate (GGPP) precursors like mevalonic acid, acetyl-CoA, or sodium pyruvate.[1] 2. Perform a dose-response experiment with a wide range of concentrations. 3. Add the precursor at different stages of the culture growth cycle (e.g., early exponential, mid-exponential, stationary phase). 4. Consider using permeabilizing agents, but with caution as they can affect cell viability.
Cell browning or death after adding elicitors. 1. Elicitor concentration is too high, leading to a hypersensitive response and cell death. 2. The chosen elicitor is not suitable for the specific Aconitum cell line. 3. Prolonged exposure to the elicitor.1. Optimize the elicitor concentration by testing a range of lower doses.[10] 2. Screen a variety of both biotic and abiotic elicitors. 3. Conduct a time-course experiment to determine the optimal exposure duration.
High variability in this compound content between experimental replicates. 1. Inhomogeneous cell culture (e.g., clumps of different sizes). 2. Inconsistent application of precursors or elicitors. 3. Variability in the extraction or quantification process.1. Use a fine cell suspension culture and ensure uniform inoculum size for each flask. 2. Ensure precise and consistent addition of experimental substances to each replicate. 3. Standardize the extraction protocol and ensure the HPLC method is validated for reproducibility.
Difficulty in extracting diterpenoid alkaloids from plant material. 1. Inefficient cell lysis. 2. Incorrect solvent system for extraction. 3. Degradation of alkaloids during extraction.1. Ensure the plant material is finely ground. For cell cultures, homogenization or sonication can be used. 2. A common method involves extraction with an acidic aqueous solution, followed by basification and partitioning into an organic solvent like chloroform.[11] An alternative is ultrasonic extraction with solvents like diethyl ether or ethanol.[7] 3. Avoid high temperatures and prolonged exposure to strong acids or bases.

Quantitative Data Summary

Compound Plant Species Strategy Treatment Yield Increase (approx.)
AconitineAconitum balfourii (in vitro roots)Precursor FeedingAcetyl CoA (100 µM)Greater increase than with sodium pyruvate
AconitineAconitum balfourii (in vitro roots)Precursor FeedingSodium Pyruvate (100 µM)Increased aconitine content
PsoralenPsoralea corylifolia (cell culture)ElicitationAspergillus niger extract (1.0% v/v)9-fold higher than control[5]
PsoralenPsoralea corylifolia (cell culture)ElicitationChitosan4 to 7-fold higher than control[5]
20-hydroxyecdysoneAchyranthes aspera (cell culture)ElicitationMethyl jasmonate (0.6 mM)1.5-fold increase[12]
20-hydroxyecdysoneAchyranthes aspera (cell culture)Precursor FeedingCholesterol (10 mg/L)1.3-fold increase[12]

Experimental Protocols

Protocol 1: General Method for Aconitum in vitro Culture Initiation

This protocol is a prerequisite for precursor feeding and elicitation experiments.

  • Explant Selection and Sterilization:

    • Select healthy young shoots or nodal segments from an Aconitum plant.

    • Wash the explants under running tap water.

    • Surface sterilize the explants, for example, with 0.1% mercuric chloride (HgCl₂) for 5 minutes, followed by several rinses with sterile distilled water.[13][14] Note: Sterilization protocols need to be optimized for each plant species.

  • Culture Initiation:

    • Inoculate the sterilized explants onto a sterile solid Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators (e.g., a cytokinin like BAP and an auxin like NAA) to induce callus formation or shoot proliferation.[15][16]

    • Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod.

  • Establishment of Suspension Culture (Optional):

    • Transfer friable callus to a liquid MS medium with a similar hormone composition.

    • Maintain the suspension cultures on a rotary shaker at approximately 100-120 rpm in the dark or under a photoperiod.[12]

    • Subculture every 2-3 weeks.

Protocol 2: Precursor Feeding Experiment
  • Preparation of Precursor Stock Solutions:

    • Prepare stock solutions of potential precursors (e.g., acetyl-CoA, sodium pyruvate, mevalonic acid) in an appropriate solvent (e.g., sterile water or a mild buffer).

    • Sterilize the stock solutions by filtration through a 0.22 µm filter.

  • Application of Precursors:

    • To established Aconitum cell suspension or root cultures (e.g., in the mid-exponential growth phase), add the filter-sterilized precursor solution to achieve the desired final concentrations (e.g., ranging from 10 µM to 500 µM).

    • Include a control group where only the solvent is added.

  • Incubation and Harvesting:

    • Incubate the cultures for a specific period (e.g., 2, 4, 6, and 8 days).

    • Harvest the cells/tissues by filtration and wash them. Record the fresh and dry weights.

  • Extraction and Analysis:

    • Extract the alkaloids from the harvested biomass (see Protocol 4).

    • Analyze the this compound content using HPLC.

Protocol 3: Elicitation Experiment
  • Preparation of Elicitors:

    • Methyl Jasmonate (MeJA): Prepare a stock solution in ethanol and filter-sterilize.

    • Fungal Elicitor: Grow a fungus (e.g., Aspergillus niger) in a suitable liquid medium. After sufficient growth, homogenize the entire culture (mycelia and medium), autoclave it, and centrifuge to collect the supernatant which will serve as the elicitor.[5]

  • Application of Elicitors:

    • Add the prepared elicitor to the Aconitum cultures at various concentrations (e.g., for MeJA: 10-200 µM; for fungal elicitor: 0.5-5% v/v).

    • Include a control group without any elicitor.

  • Incubation and Harvesting:

    • Incubate the cultures for a defined period post-elicitation (e.g., 24, 48, 72 hours).

    • Harvest the cells/tissues as described in Protocol 2.

  • Extraction and Analysis:

    • Extract and quantify the this compound content as described below.

Protocol 4: General Diterpenoid Alkaloid Extraction and Quantification
  • Extraction:

    • Dry the harvested plant material (e.g., lyophilize or oven-dry at a low temperature).

    • Grind the dried material into a fine powder.

    • Extract the powder with an acidic solution (e.g., 1% HCl in water) or an organic solvent like 80% ethanol with reflux.[11][17]

    • For acid-base extraction: After initial extraction, basify the acidic extract to approximately pH 9-10 with ammonia water.

    • Partition the basified aqueous solution with an organic solvent such as chloroform or ethyl acetate multiple times.[7][11]

    • Combine the organic phases and evaporate to dryness under reduced pressure to obtain the crude alkaloid extract.

  • Quantification by HPLC:

    • Dissolve the crude extract in a suitable solvent (e.g., methanol).

    • Use a reverse-phase C18 column.

    • The mobile phase could be a gradient of acetonitrile and an aqueous buffer (e.g., ammonium bicarbonate).[6]

    • Set the UV detector to a wavelength suitable for detecting diterpenoid alkaloids (e.g., around 230-240 nm).

    • Identify the this compound peak by comparing the retention time with a pure standard (if available) or by using LC-MS for mass identification.

    • Quantify the amount by integrating the peak area and comparing it to a calibration curve generated from a pure standard.

Visualizations

Putative_Biosynthetic_Pathway AcetylCoA Acetyl-CoA MVA Mevalonate (MVA) Pathway AcetylCoA->MVA Precursor IPP_DMAPP IPP / DMAPP MVA->IPP_DMAPP Pyruvate_G3P Pyruvate / G3P MEP Methylerythritol Phosphate (MEP) Pathway Pyruvate_G3P->MEP Precursors MEP->IPP_DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP->GGPP ent_Copalyl ent-Copalyl Diphosphate GGPP->ent_Copalyl ent_Kaurene ent-Kaurene / ent-Atisane ent_Copalyl->ent_Kaurene Diterpenoid_Scaffold C20-Diterpenoid Scaffold (e.g., Atisine-type) ent_Kaurene->Diterpenoid_Scaffold Amination & Cyclization C19_Scaffold C19-Diterpenoid Scaffold Diterpenoid_Scaffold->C19_Scaffold Carbon loss This compound This compound C19_Scaffold->this compound Modifications (Hydroxylation, Esterification, etc.) Experimental_Workflow Start Start: Establish Aconitum Cell/Tissue Culture Treatment Apply Treatment: - Precursor Feeding - Elicitation Start->Treatment Control Control Group (No Treatment) Start->Control Incubation Incubate for Defined Period Treatment->Incubation Control->Incubation Harvest Harvest Biomass Incubation->Harvest Extraction Alkaloid Extraction Harvest->Extraction Analysis HPLC Analysis (Quantification) Extraction->Analysis Compare Compare Yields (Treatment vs. Control) Analysis->Compare

References

Technical Support Center: Mitigating Off-Target Effects of Yunaconitine in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Yunaconitine (YAC) in cellular models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and execute experiments while minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of Yunaconitine in cellular models?

A1: Yunaconitine, a diterpenoid alkaloid, is known for its potent biological activities.

  • On-Target Effects: The primary on-target effect of Yunaconitine is the activation of voltage-gated sodium channels (VGSCs). This leads to an influx of Na+ ions, depolarization of the cell membrane, and subsequent opening of voltage-gated calcium channels, resulting in increased intracellular Ca2+ concentration. This mechanism is central to its analgesic and anti-inflammatory properties but also contributes to its toxicity.

  • Off-Target Effects: The primary off-target effects are cardiotoxicity and neurotoxicity, which can manifest in cellular models as:

    • Arrhythmias and decreased contractility in cardiomyocytes.

    • Apoptosis and excitotoxicity in neuronal cells.

    • Mitochondrial dysfunction, including decreased membrane potential and ATP production.[1][2]

Q2: My cells are dying too quickly, even at low concentrations of Yunaconitine. What could be the cause?

A2: Rapid cell death can be due to several factors:

  • P-glycoprotein (P-gp) Inhibition: Your cell line may have low expression of the P-gp efflux pump, or your media may contain components that inhibit P-gp. Yunaconitine is a substrate of P-gp, and its inhibition can lead to higher intracellular concentrations and increased toxicity.

  • CYP3A4 Inhibition: If you are using a metabolically active cell line like HepG2, inhibition of the CYP3A4 enzyme can prevent the detoxification of Yunaconitine, leading to increased toxicity.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to Yunaconitine. It is crucial to perform a dose-response curve to determine the appropriate concentration range for your specific cell model.

  • Culture Conditions: Suboptimal cell culture conditions, such as incorrect pH, temperature, or CO2 levels, can exacerbate the toxic effects of Yunaconitine.[3]

Q3: How can I reduce the off-target cardiotoxic effects of Yunaconitine in my cardiomyocyte culture?

A3: To mitigate cardiotoxicity in vitro, consider the following:

  • Calcium Channel Blockers: Co-incubation with a calcium channel blocker like verapamil can help to counteract the excessive Ca2+ influx induced by Yunaconitine. However, be aware that verapamil is also a P-gp inhibitor.

  • Ryanodine Receptor (RyR) Inhibitors: The use of an RyR inhibitor like ruthenium red can help to stabilize intracellular calcium levels by preventing uncontrolled release from the sarcoplasmic reticulum.[4]

  • Mitochondrial Protective Agents: Co-treatment with antioxidants or agents that stabilize mitochondrial membrane potential may help to reduce apoptosis and improve cell viability.

Q4: I am observing unexpected changes in gene expression that don't seem related to the known signaling pathways of Yunaconitine. What could be the reason?

A4: Unexpected gene expression changes could be due to:

  • Activation of Stress Response Pathways: The cytotoxicity of Yunaconitine can induce cellular stress, leading to the activation of pathways like the unfolded protein response (UPR) or oxidative stress responses, which can have widespread effects on gene expression.

  • Interaction with Unknown Off-Target Proteins: Yunaconitine may interact with other proteins in the cell that are not yet characterized, leading to unforeseen changes in signaling and gene expression.

  • Metabolite Effects: If you are using metabolically active cells, the metabolites of Yunaconitine, and not the parent compound, could be responsible for the observed changes.

Troubleshooting Guides

Problem 1: High Variability in Cytotoxicity Assays
Possible Cause Troubleshooting Step
Inconsistent cell seeding density Ensure a homogenous single-cell suspension before seeding. Use a cell counter to accurately determine cell number.
Edge effects in multi-well plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Precipitation of Yunaconitine in media Prepare fresh stock solutions of Yunaconitine and dilute to the final concentration immediately before use. Visually inspect the media for any precipitates.
Inconsistent incubation times Standardize the incubation time with Yunaconitine across all experiments.
Problem 2: Difficulty in Assessing Neurotoxicity due to Rapid Cell Lysis
Possible Cause Troubleshooting Step
Excitotoxicity Use a lower concentration range of Yunaconitine. Co-treat with an NMDA receptor antagonist like MK-801 to block excitotoxic pathways.
Apoptosis induced by mitochondrial dysfunction Co-incubate with a pan-caspase inhibitor like Z-VAD-FMK to block apoptosis. Measure mitochondrial membrane potential to assess mitochondrial health.
High intracellular calcium Use a lower calcium concentration in the culture medium. Pre-treat cells with an intracellular calcium chelator like BAPTA-AM.

Quantitative Data Summary

Table 1: Cytotoxicity of Aconitine (a related compound) in different cell lines.

Data for Yunaconitine is limited, so Aconitine is used as a proxy. Researchers should determine the IC50 for Yunaconitine in their specific cell line.

Cell LineAssayIncubation Time (h)IC50 (µM)
H9c2 (cardiomyocytes)CCK-824~150-200
HT22 (hippocampal neurons)MTT24Not specified, dose-dependent decrease in viability
SH-SY5Y (neuroblastoma)Not specifiedNot specifiedNot specified, dose-dependent decrease in viability

Table 2: Effect of P-glycoprotein (P-gp) Inhibition on Yunaconitine (YAC) Efflux in Caco-2 Cells.

ConditionEfflux Ratio (Mean ± SD)
YAC alone20.41 ± 2.15
YAC + Verapamil (P-gp inhibitor)1.07 ± 0.12

Experimental Protocols

Protocol 1: Assessing the Role of P-glycoprotein in Yunaconitine-Mediated Cytotoxicity

Objective: To determine if inhibiting P-gp increases the cytotoxicity of Yunaconitine in a P-gp expressing cell line (e.g., Caco-2).

Materials:

  • Caco-2 cells

  • Yunaconitine (YAC)

  • Verapamil (P-gp inhibitor)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo)

  • Plate reader

Methodology:

  • Seed Caco-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach and grow for 24-48 hours.

  • Prepare serial dilutions of Yunaconitine in cell culture medium.

  • Prepare a working solution of Verapamil (e.g., 10 µM).

  • Treat the cells with the following conditions (in triplicate):

    • Vehicle control (medium only)

    • Yunaconitine at various concentrations

    • Verapamil alone

    • Yunaconitine at various concentrations + Verapamil

  • Incubate the plate for 24, 48, or 72 hours.

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the IC50 of Yunaconitine in the presence and absence of Verapamil.

Protocol 2: Evaluating the Impact of CYP3A4 Inhibition on Yunaconitine Metabolism and Toxicity

Objective: To investigate if inhibiting CYP3A4 activity in a metabolically active cell line (e.g., HepG2) alters the toxicity of Yunaconitine.

Materials:

  • HepG2 cells

  • Yunaconitine (YAC)

  • Ketoconazole (CYP3A4 inhibitor)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell viability assay reagent

  • Plate reader

Methodology:

  • Seed HepG2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of Yunaconitine.

  • Prepare a working solution of Ketoconazole (e.g., 1 µM).

  • Pre-treat a set of wells with Ketoconazole for 1 hour before adding Yunaconitine.

  • Treat the cells with the following conditions (in triplicate):

    • Vehicle control

    • Yunaconitine at various concentrations

    • Ketoconazole alone

    • Yunaconitine at various concentrations + Ketoconazole

  • Incubate for 24-72 hours.

  • Perform a cell viability assay.

  • Measure the signal using a plate reader.

  • Compare the IC50 values of Yunaconitine with and without Ketoconazole.

Visualizations

Yunaconitine_Signaling_Pathways cluster_on_target On-Target Effects cluster_off_target Off-Target & Downstream Effects cluster_mitigation Mitigation Strategies YAC Yunaconitine VGSC Voltage-Gated Sodium Channels YAC->VGSC Activates Pgp P-glycoprotein (Efflux Pump) YAC->Pgp Substrate for CYP3A4 CYP3A4 (Metabolism) YAC->CYP3A4 Metabolized by Ca_influx Increased Intracellular Ca2+ VGSC->Ca_influx Cardiomyocyte Cardiomyocyte Ca_influx->Cardiomyocyte Neuronal_Cell Neuronal Cell Ca_influx->Neuronal_Cell Mitochondria Mitochondrial Dysfunction Ca_influx->Mitochondria Ca_Blocker Ca2+ Channel Blockers Ca_influx->Ca_Blocker Inhibited by Arrhythmia Arrhythmia Cardiomyocyte->Arrhythmia Apoptosis_Neuro Apoptosis Neuronal_Cell->Apoptosis_Neuro

Caption: Signaling pathways of Yunaconitine and potential mitigation strategies.

Experimental_Workflow_Mitigation start Start: Hypothesize Off-Target Effect cell_selection Select Appropriate Cell Line start->cell_selection dose_response Determine YAC IC50 (Baseline Cytotoxicity) cell_selection->dose_response mitigation_strategy Select Mitigation Strategy (e.g., P-gp or CYP3A4 inhibitor) dose_response->mitigation_strategy co_incubation Co-incubate YAC with Mitigating Agent mitigation_strategy->co_incubation viability_assay Perform Cell Viability Assay co_incubation->viability_assay data_analysis Analyze Data: Compare IC50 Values viability_assay->data_analysis conclusion Conclusion: Mitigation of Off-Target Effect data_analysis->conclusion Troubleshooting_Logic start Problem: Unexpectedly High Cell Death check_pgp Is the cell line low in P-gp expression? start->check_pgp check_cyp Are you using a metabolically active cell line? start->check_cyp check_culture Are culture conditions optimal? start->check_culture solution_pgp Consider using a cell line with higher P-gp expression. check_pgp->solution_pgp Yes solution_cyp Be aware of potential CYP3A4 inhibition. check_cyp->solution_cyp Yes solution_culture Optimize pH, temperature, and CO2 levels. check_culture->solution_culture No end Problem Resolved solution_pgp->end solution_cyp->end solution_culture->end

References

Technical Support Center: Overcoming the Poor Oral Bioavailability of Yunaconitoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of Yunaconitoline in animal studies. The information is based on current scientific literature and focuses on practical strategies to enhance systemic exposure for preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the poor oral bioavailability of this compound?

A1: The primary reason for the poor oral bioavailability of this compound (YAC) is its susceptibility to efflux by P-glycoprotein (P-gp), a transmembrane protein highly expressed in the intestinal epithelium. YAC has been identified as a sensitive substrate for P-gp, which actively transports the compound back into the intestinal lumen after absorption, thereby limiting its entry into systemic circulation.[1][2]

Q2: Are there other contributing factors to this compound's low oral bioavailability?

A2: While P-gp efflux is a major factor, other aspects common to diester-diterpenoid alkaloids likely contribute. These include potential metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver (first-pass metabolism), and the inherent physicochemical properties of the molecule that may limit its solubility and permeability.

Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A3: Based on the known challenges, the most promising strategies involve either inhibiting P-gp, enhancing this compound's solubility and permeability, or a combination of these approaches. Key formulation technologies include:

  • Solid Dispersions: These formulations disperse this compound in a hydrophilic polymer matrix at a molecular level, which can improve its dissolution rate and solubility.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions or microemulsions in the gastrointestinal tract, which can enhance the solubility and absorption of lipophilic drugs and may also inhibit P-gp.

  • Polymeric Nanoparticles: Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility, and potentially facilitate its transport across the intestinal epithelium, in some cases bypassing P-gp efflux.

Q4: Can co-administration of other compounds improve this compound's bioavailability?

A4: Yes, co-administration with P-gp inhibitors can be an effective strategy. For instance, piperine, a natural compound from black pepper, is a well-known inhibitor of P-gp and various metabolic enzymes.[3] Co-formulating or co-administering piperine with this compound could potentially increase its oral absorption. However, it is crucial to consider that inhibiting P-gp will also likely increase the toxicity of this compound.[1][2]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound in Pharmacokinetic Studies
Potential Cause Troubleshooting/Solution Rationale
Poor aqueous solubility Formulate this compound as an amorphous solid dispersion with a hydrophilic carrier (e.g., PVP, HPMC, Soluplus®).Amorphous forms have higher apparent solubility and dissolution rates compared to crystalline forms.
P-glycoprotein (P-gp) mediated efflux 1. Co-administer a known P-gp inhibitor (e.g., verapamil, piperine).2. Formulate this compound in a self-emulsifying drug delivery system (SEDDS) containing surfactants that can inhibit P-gp (e.g., Cremophor EL, Tween 80).3. Encapsulate this compound in polymeric nanoparticles.1. P-gp inhibitors block the efflux pump, allowing for greater net absorption.2. Certain surfactants in SEDDS can modulate the function of P-gp and enhance intestinal permeability.3. Nanoparticles may be taken up by mechanisms that circumvent P-gp efflux.
First-pass metabolism Co-administer an inhibitor of relevant cytochrome P450 enzymes (e.g., piperine, which inhibits CYP3A4).Reducing metabolic breakdown in the gut wall and liver increases the amount of parent drug reaching systemic circulation.
Issue 2: High Toxicity Observed at Doses Required for Efficacy
Potential Cause Troubleshooting/Solution Rationale
Increased absorption due to P-gp inhibition leading to toxicity 1. Carefully titrate the dose of the P-gp inhibitor when co-administered with this compound.2. Develop a formulation that provides a controlled and sustained release of this compound.1. A lower dose of the P-gp inhibitor may be sufficient to enhance bioavailability without causing excessive systemic exposure and toxicity.2. A controlled-release formulation can avoid high peak plasma concentrations (Cmax) that are often associated with acute toxicity.
High peak plasma concentrations (Cmax) with rapid absorption Formulate this compound in a system that provides a slower release profile, such as polymeric nanoparticles or a solid dispersion with a release-modifying polymer.A lower and more sustained plasma concentration profile can maintain therapeutic efficacy while reducing the risk of dose-dependent toxicity.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Mice

Data extracted from a study investigating the role of P-glycoprotein. Note: These values are for the pure compound and not an enhanced formulation.

Parameter Wild-type FVB Mice Mdr1a-/- (P-gp knockout) Mice
Dose (oral) 0.14 mg/kg0.14 mg/kg
Tmax (h) 0.25 ± 0.000.25 ± 0.00
Cmax (ng/mL) 4.88 ± 0.775.37 ± 1.25
AUC(0-t) (ng·h/mL) 10.32 ± 1.7011.53 ± 2.67
t1/2 (h) 3.01 ± 0.533.19 ± 0.75

Source: Adapted from Li et al. (2024). There were no statistically significant differences in plasma pharmacokinetics between the two groups, suggesting P-gp's primary role is in tissue distribution (especially brain) rather than overall plasma exposure at this dose.[1]

Table 2: Pharmacokinetic Parameters of Related Aconitum Alkaloids in Rats (Oral Administration)

These data for related compounds illustrate the generally poor oral bioavailability of this class of alkaloids.

Compound Dose (mg/kg) Tmax (h) Cmax (ng/mL) AUC(0-t) (ng·h/mL) Absolute Bioavailability (%)
Aconitine 0.50.510.99-Low
Hypaconitine 0.60.53.99-Low
Mesaconitine 0.60.31--Low

Source: Adapted from various pharmacokinetic studies on Aconitum alkaloids.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Polymer Selection: Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC), or Soluplus®.

  • Solvent System: Select a common solvent that can dissolve both this compound and the chosen polymer (e.g., methanol, ethanol, or a mixture thereof).

  • Preparation: a. Dissolve this compound and the polymer in the selected solvent in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w). b. Stir the solution until a clear liquid is obtained. c. Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed. d. Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove residual solvent. e. Pulverize the resulting solid dispersion and pass it through a sieve to obtain a uniform powder.

  • Characterization: a. Dissolution Testing: Perform in vitro dissolution studies in a relevant buffer (e.g., pH 1.2 and 6.8) to confirm enhanced dissolution rate compared to the pure drug. b. Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of this compound in the dispersion.

Protocol 2: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening: a. Oil Phase: Determine the solubility of this compound in various oils (e.g., Labrafac™ lipophile, Capryol™ 90). b. Surfactant: Determine the solubility in various surfactants (e.g., Cremophor® EL, Tween® 80). c. Co-surfactant: Determine the solubility in various co-surfactants (e.g., Transcutol® HP, PEG 400).

  • Formulation Development: a. Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region. b. Prepare various formulations by mixing the selected components and dissolving this compound in the mixture with gentle stirring and heating if necessary.

  • Characterization: a. Emulsification Study: Add the SEDDS formulation to water with gentle agitation and observe the formation of a nano- or microemulsion. b. Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS). c. In Vitro Release: Perform in vitro release studies using a dialysis method to assess the drug release profile from the emulsion.

Visualizations

G cluster_oral_admin Oral Administration cluster_lumen Intestinal Lumen cluster_enterocyte Intestinal Enterocyte cluster_circulation Systemic Circulation This compound Formulation This compound Formulation Dissolved this compound Dissolved this compound This compound Formulation->Dissolved this compound Dissolution Absorbed this compound Absorbed this compound Dissolved this compound->Absorbed this compound Passive Diffusion P-gp P-gp Absorbed this compound->P-gp Bioavailable this compound Bioavailable this compound Absorbed this compound->Bioavailable this compound Absorption P-gp->Dissolved this compound Efflux

Caption: P-gp efflux of this compound in the intestine.

G cluster_strategy Bioavailability Enhancement Strategies cluster_mechanism Mechanisms of Action Solid Dispersion Solid Dispersion Increased Solubility/Dissolution Increased Solubility/Dissolution Solid Dispersion->Increased Solubility/Dissolution SEDDS SEDDS SEDDS->Increased Solubility/Dissolution Inhibition of P-gp Efflux Inhibition of P-gp Efflux SEDDS->Inhibition of P-gp Efflux Enhanced Permeability Enhanced Permeability SEDDS->Enhanced Permeability Nanoparticles Nanoparticles Nanoparticles->Increased Solubility/Dissolution Nanoparticles->Inhibition of P-gp Efflux Protection from Metabolism Protection from Metabolism Nanoparticles->Protection from Metabolism P-gp Inhibitor P-gp Inhibitor P-gp Inhibitor->Inhibition of P-gp Efflux Improved Bioavailability Improved Bioavailability Increased Solubility/Dissolution->Improved Bioavailability Inhibition of P-gp Efflux->Improved Bioavailability Protection from Metabolism->Improved Bioavailability Enhanced Permeability->Improved Bioavailability

References

refining purification protocols to remove impurities from Yunaconitoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Yunaconitoline.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically isolated?

This compound is a C19-diterpenoid alkaloid. It is primarily isolated from the roots of Aconitum bulleyanum.

Q2: What are the common impurities I should expect when purifying this compound?

During the purification of this compound from Aconitum bulleyanum, you can expect to encounter both alkaloidal and non-alkaloidal impurities.

  • Alkaloidal Impurities: Other structurally similar diterpenoid alkaloids are the most common impurities. These include, but are not limited to, crassicaudine, foresaconitine, chasmaconitine, bulleyaconitine A, and franchetine[1]. Due to their similar structures, these compounds often have close retention times in chromatographic separations.

  • Non-Alkaloidal Impurities: A variety of other natural products can be co-extracted from the plant material. These may include flavonoids, phenylpropanoids, phenolic acids, terpenoids, steroids, and polysaccharides[2][3][4][5]. These are typically removed during the initial extraction and column chromatography steps.

Q3: What are the general steps for purifying this compound?

A typical purification workflow for this compound involves the following steps:

  • Extraction: The dried and powdered roots of Aconitum bulleyanum are extracted with a suitable organic solvent, often after basification with an ammonia solution.

  • Acid-Base Extraction: The crude extract is then subjected to an acid-base liquid-liquid extraction to separate the alkaloids from neutral and acidic components.

  • Column Chromatography: The enriched alkaloid fraction is then purified using column chromatography, typically with silica gel or alumina as the stationary phase. A gradient elution with a mixture of solvents (e.g., chloroform-methanol) is commonly used.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity this compound, a final purification step using preparative HPLC is often necessary.

Q4: Is this compound stable during purification? What conditions should I avoid?

Diterpenoid alkaloids like this compound can be susceptible to degradation, particularly hydrolysis of the ester groups, under certain conditions. It is advisable to avoid:

  • Strong acidic or alkaline conditions: Prolonged exposure to strong acids or bases can lead to hydrolysis.

  • High temperatures: Elevated temperatures during extraction and solvent evaporation should be avoided to prevent degradation. Use of a rotary evaporator under reduced pressure is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low yield of total alkaloids after extraction 1. Incomplete extraction from plant material. 2. Loss of alkaloids during the acid-base extraction process.1. Ensure the plant material is finely powdered. Increase the extraction time or the number of extraction cycles. Consider using a different solvent system. 2. Carefully monitor the pH during the acid-base extraction. Ensure complete precipitation of alkaloids from the acidic solution by adjusting the pH to the alkaline range.
Poor separation of this compound from other alkaloids in column chromatography 1. Inappropriate stationary phase. 2. Incorrect mobile phase composition. 3. Column overloading.1. Silica gel is commonly used. If separation is poor, consider using alumina or a different grade of silica gel. 2. Optimize the solvent gradient. A shallower gradient may improve resolution. 3. Reduce the amount of crude extract loaded onto the column.
Co-elution of impurities with this compound in preparative HPLC 1. Suboptimal mobile phase. 2. Inappropriate column. 3. Sample overload.1. Adjust the mobile phase composition, including the organic modifier and the pH of the aqueous phase. 2. Use a column with a different stationary phase (e.g., C18, phenyl-hexyl) or a longer column for better resolution. 3. Reduce the injection volume or the concentration of the sample.
Degradation of this compound during purification 1. Exposure to harsh pH conditions. 2. High temperatures.1. Maintain a neutral or slightly acidic pH during the purification process. 2. Avoid excessive heat. Use a rotary evaporator at low temperatures for solvent removal.
Broad or tailing peaks in HPLC 1. Column deterioration. 2. Interaction of the basic nitrogen of the alkaloid with residual silanols on the silica-based column. 3. Sample solvent incompatible with the mobile phase.1. Flush the column or replace it if it's old. 2. Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase to improve peak shape. 3. Dissolve the sample in the mobile phase or a solvent with a similar polarity.

Experimental Protocols

Extraction and Preliminary Purification
  • Extraction:

    • Take 1 kg of dried and powdered roots of Aconitum bulleyanum.

    • Macerate the powder with 10% aqueous ammonia.

    • Extract the basified powder with chloroform (3 x 5 L) at room temperature.

    • Combine the chloroform extracts and concentrate under reduced pressure to obtain the crude extract.

  • Acid-Base Extraction:

    • Dissolve the crude extract in 2% hydrochloric acid.

    • Extract the acidic solution with diethyl ether to remove neutral and acidic components.

    • Adjust the pH of the aqueous layer to 9-10 with 25% aqueous ammonia.

    • Extract the alkaline solution with chloroform (3 x 2 L).

    • Combine the chloroform layers, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the total alkaloid fraction.

Column Chromatography
  • Column Preparation:

    • Pack a glass column (e.g., 5 cm diameter, 100 cm length) with silica gel (100-200 mesh) in chloroform.

  • Sample Loading and Elution:

    • Dissolve the total alkaloid fraction in a small amount of chloroform and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the prepared column.

    • Elute the column with a gradient of chloroform-methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

Preparative HPLC
  • System and Column:

    • Use a preparative HPLC system with a UV detector.

    • Column: C18, 10 µm, 20 x 250 mm (or similar).

  • Mobile Phase and Conditions:

    • Mobile Phase A: 0.1% triethylamine in water, adjusted to pH 3.5 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a suitable ratio of A:B and run a gradient to increase the percentage of B over time.

    • Flow rate: 10-20 mL/min.

    • Detection: 235 nm.

  • Purification:

    • Dissolve the this compound-rich fractions from column chromatography in the initial mobile phase.

    • Inject the sample onto the preparative HPLC column.

    • Collect the peak corresponding to this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Purification Step Starting Material Purity of this compound (Estimated) Key Impurities Removed
Acid-Base Extraction Crude Chloroform Extract5-10%Non-alkaloidal compounds (fats, waxes, chlorophylls, etc.)
Column Chromatography Total Alkaloid Fraction60-80%Non-alkaloidal polar impurities and some closely related alkaloids.
Preparative HPLC Enriched this compound Fraction>98%Structurally similar alkaloids (e.g., crassicaudine, bulleyaconitine A).

Visualizations

PurificationWorkflow Start Dried Aconitum bulleyanum Roots Extraction Solvent Extraction Start->Extraction AcidBase Acid-Base Extraction Extraction->AcidBase ColumnChrom Column Chromatography AcidBase->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC End Pure this compound (>98%) PrepHPLC->End

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Low Purity after Prep-HPLC BroadPeaks Are peaks broad or tailing? Start->BroadPeaks CoElution Are there co-eluting impurity peaks? BroadPeaks->CoElution No CheckColumn Check column health and age BroadPeaks->CheckColumn Yes OptimizeGradient Optimize mobile phase gradient CoElution->OptimizeGradient Yes AddTEA Add competing base (e.g., TEA) to mobile phase CheckColumn->AddTEA SolventMatch Ensure sample solvent matches mobile phase AddTEA->SolventMatch ChangeColumn Try a different column chemistry OptimizeGradient->ChangeColumn ReduceLoad Reduce sample load ChangeColumn->ReduceLoad

Caption: Decision tree for troubleshooting low purity in preparative HPLC.

References

how to address and troubleshoot inconsistent experimental results with Yunaconitoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Yunaconitine. Inconsistent experimental results can be a significant challenge, and this resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues.

Frequently Asked Questions (FAQs)

Q1: My Yunaconitine solution appears cloudy. What should I do?

A1: Cloudiness, precipitation, or color changes in your Yunaconitine solution can indicate several issues. Firstly, verify the solvent's appropriateness and the compound's solubility limits. Consider preparing a fresh stock solution using a different solvent or a lower concentration. It is also crucial to assess the pH of your solution, as extreme pH levels can affect the stability of Yunaconitine. If the issue persists, the purity of the Yunaconitine sample should be questioned, and a purity analysis is recommended.

Q2: I'm observing high variability between replicate wells in my cell-based assays. What are the likely causes?

A2: High variability in cell-based assays can stem from several factors. Inconsistent cell seeding is a common culprit; ensure a homogeneous cell suspension and precise pipetting. Edge effects in multi-well plates, where wells on the periphery behave differently, can also contribute. To mitigate this, avoid using the outer wells or fill them with a buffer. Additionally, ensure your Yunaconitine stock solution is thoroughly mixed before each dilution and that the final treatment concentrations are accurate.

Q3: My in vivo analgesic study with Yunaconitine is showing no effect. What should I check?

A3: Several factors could lead to a lack of efficacy in in vivo studies. Verify the dose and administration route, as the bioavailability of Yunaconitine can be low.[1] Confirm the stability of your formulation and ensure it was prepared fresh. It is also important to use a validated animal model for pain and to include a positive control to ensure the model is responsive.[2][3][4][5]

Q4: How can I be sure of the purity of my Yunaconitine sample?

A4: The purity of Yunaconitine is critical for reproducible results. High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of a Yunaconitine reference standard.[6] When sourcing Yunaconitine, request a certificate of analysis from the supplier that details the purity and the method used for its determination.

Troubleshooting Guides

Inconsistent Cell Viability/Cytotoxicity Results (MTT Assay)
Problem Possible Cause Recommended Solution
High background signal Contamination of cell culture or reagents.Use aseptic techniques, test for mycoplasma contamination, and use fresh, sterile reagents.
Inconsistent color development Uneven cell plating or variations in incubation time.Ensure uniform cell seeding density and consistent incubation times for all plates.
Results not dose-dependent Incorrect dilutions, compound instability, or precipitation.Prepare fresh serial dilutions for each experiment. Visually inspect solutions for precipitates. Consider the stability of Yunaconitine in your assay medium and timeframe.
Low signal-to-noise ratio Suboptimal cell number or assay sensitivity.Optimize the number of cells seeded per well and ensure the MTT incubation time is sufficient for detectable formazan production.
Variable Anti-Inflammatory Effects (NF-κB Inhibition Assay)
Problem Possible Cause Recommended Solution
High variability in reporter gene expression Inconsistent transfection efficiency or cell health.Optimize transfection protocol and ensure cells are healthy and within a consistent passage number range.
Weak or no inhibition of NF-κB Yunaconitine instability or inappropriate concentration range.Prepare fresh Yunaconitine solutions. Test a wider range of concentrations. Ensure the solvent used does not interfere with the assay.
Inconsistent stimulation with inducing agent (e.g., LPS, TNF-α) Variability in the potency of the inducing agent.Use a consistent lot and concentration of the inducing agent. Include a positive control inhibitor of the NF-κB pathway to validate the assay.[7][8][9][10][11]
Unreliable Analgesic Activity (Hot Plate Test)
Problem Possible Cause Recommended Solution
High baseline variability in paw withdrawal latency Animal stress or inconsistent handling.Acclimatize animals to the testing environment and handle them consistently.
Lack of dose-response Inappropriate dose range or poor bioavailability.Test a broader range of doses. Consider alternative routes of administration or formulation strategies to improve absorption.
Inconsistent results across different days Environmental factors affecting animal behavior.Maintain consistent lighting, temperature, and noise levels in the testing room.

Experimental Protocols

Protocol 1: In Vitro Neurotoxicity Assessment using MTT Assay in SH-SY5Y Cells
  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[12]

  • Yunaconitine Treatment: Prepare a stock solution of Yunaconitine in DMSO. Further dilute the stock solution in a culture medium to achieve the desired final concentrations. Replace the medium in the wells with the Yunaconitine-containing medium and incubate for 24 or 48 hours.

  • MTT Assay: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.

Protocol 2: In Vivo Analgesic Activity Assessment using the Hot Plate Test in Mice
  • Animal Acclimatization: Acclimate male Kunming mice (18-22 g) to the laboratory environment for at least one week before the experiment.

  • Grouping and Administration: Randomly divide the mice into groups (n=6-10 per group): vehicle control (e.g., saline), positive control (e.g., aspirin 200 mg/kg), and Yunaconitine treatment groups (e.g., 0.3 mg/kg and 0.9 mg/kg). Administer the treatments orally.[2]

  • Hot Plate Test: Place each mouse individually on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Latency Measurement: Record the time (in seconds) it takes for the mouse to exhibit a nociceptive response (e.g., licking its hind paw or jumping). A cut-off time (e.g., 60 seconds) should be set to prevent tissue damage.

  • Data Analysis: Compare the mean latency times of the treatment groups with the control group. An increase in latency time indicates an analgesic effect.

Signaling Pathways and Experimental Workflows

Yunaconitine_Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Yunaconitine Results Inconsistent_Results Inconsistent Experimental Results Initial_Checks Initial Checks Inconsistent_Results->Initial_Checks Compound_Related Compound-Related Issues Inconsistent_Results->Compound_Related Assay_Related Assay-Related Issues Inconsistent_Results->Assay_Related Data_Analysis Data Analysis Review Inconsistent_Results->Data_Analysis Check_Purity Verify Purity & Source Initial_Checks->Check_Purity Check_Solubility Confirm Solubility & Stability Initial_Checks->Check_Solubility Check_Storage Review Storage Conditions Initial_Checks->Check_Storage Degradation Potential Degradation Compound_Related->Degradation Precipitation Precipitation in Media Compound_Related->Precipitation Incorrect_Concentration Inaccurate Concentration Compound_Related->Incorrect_Concentration Cell_Health Assess Cell Health & Passage No. Assay_Related->Cell_Health Reagent_Quality Check Reagent Quality Assay_Related->Reagent_Quality Protocol_Adherence Ensure Protocol Adherence Assay_Related->Protocol_Adherence Instrument_Calibration Verify Instrument Calibration Assay_Related->Instrument_Calibration Statistical_Method Review Statistical Method Data_Analysis->Statistical_Method Outlier_Analysis Perform Outlier Analysis Data_Analysis->Outlier_Analysis Normalization Check Data Normalization Data_Analysis->Normalization

Caption: A logical workflow for troubleshooting inconsistent experimental results with Yunaconitine.

Yunaconitine_Signaling_Pathway Proposed Signaling Pathways of Yunaconitine cluster_nfkb NF-κB Signaling cluster_mito Mitochondrial Apoptosis Yunaconitine Yunaconitine VGSC Voltage-Gated Sodium Channels Yunaconitine->VGSC Modulates NFkB_Pathway NF-κB Pathway Yunaconitine->NFkB_Pathway Inhibits Mitochondria Mitochondria Yunaconitine->Mitochondria Induces Dysfunction Neurotoxicity Neurotoxicity VGSC->Neurotoxicity Cardiotoxicity Cardiotoxicity VGSC->Cardiotoxicity IKK IKK Bax Bax Mitochondria->Bax Activates Bcl2 Bcl-2 Mitochondria->Bcl2 Inhibits Apoptosis Apoptosis Inflammation Inflammation IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Releases IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB->Nucleus Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Upregulates Nucleus->Gene_Expression Gene_Expression->Inflammation Gene_Expression->Inflammation Cytochrome_c Cytochrome c Bax->Cytochrome_c Releases Bax->Cytochrome_c Caspases Caspase Cascade Cytochrome_c->Caspases Activates Cytochrome_c->Caspases Caspases->Apoptosis Caspases->Apoptosis

Caption: An overview of the proposed signaling pathways affected by Yunaconitine.

References

Technical Support Center: Optimizing Incubation Times for Yunaconitoline in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Yunaconitoline in enzyme inhibition assays. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its relevance in enzyme inhibition studies?

This compound is a diterpenoid alkaloid derived from plants of the Aconitum genus.[1][2] These alkaloids are known for their potent biological activities, including anti-inflammatory and analgesic effects.[1] In the context of drug development, understanding the interaction of compounds like this compound with specific enzymes is crucial for elucidating their mechanism of action and potential therapeutic applications.

Q2: Which enzyme targets are relevant for this compound inhibition assays?

While direct and extensive studies on this compound's specific enzyme targets are emerging, research on related Aconitum alkaloids provides strong indications for potential targets. A prominent example is the inhibition of voltage-gated sodium channels (Nav). For instance, the related alkaloid Lappaconitine has been shown to inhibit the Nav1.7 channel, a key target in pain signaling pathways.[3][4][5] Additionally, this compound has been identified as a competitive inhibitor of the metabolic enzyme Cytochrome P450 3A4 (CYP3A4).[6]

Q3: Why is optimizing the incubation time a critical step in my enzyme inhibition assay with this compound?

Optimizing the incubation time, particularly the pre-incubation of the enzyme with the inhibitor before adding the substrate, is crucial for obtaining accurate and reproducible results.[7] An insufficient pre-incubation period may not allow the inhibitor to reach binding equilibrium with the enzyme, leading to an underestimation of its potency (a higher IC50 value). Conversely, excessively long incubation times can lead to enzyme degradation or instability, also affecting the accuracy of the results.[8]

Q4: What are the key factors to consider when determining the optimal pre-incubation time?

The optimal pre-incubation time is dependent on several factors, including:

  • The association rate constant (k_on) and dissociation rate constant (k_off) of the inhibitor: Tightly binding inhibitors with slow off-rates may require longer pre-incubation times to reach equilibrium.

  • The concentration of the enzyme and inhibitor: Higher concentrations of both can lead to faster equilibration.[8]

  • The stability of the enzyme and the inhibitor under the assay conditions.

A systematic approach, such as running a time-course experiment where the pre-incubation time is varied, is recommended to determine the optimal duration.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in IC50 values for this compound between experiments. 1. Inconsistent pre-incubation times. 2. Enzyme instability. 3. Inaccurate pipetting, especially of small volumes.[9][10] 4. Temperature fluctuations during incubation.1. Strictly adhere to a standardized pre-incubation time for all experiments. 2. Ensure the enzyme is stored correctly and thawed immediately before use. Perform a time-course experiment without the inhibitor to check for enzyme stability over the planned assay duration. 3. Use calibrated pipettes and consider preparing a master mix for the reaction components to minimize pipetting errors.[9][10] 4. Use a temperature-controlled incubator or water bath for all incubation steps.
No significant inhibition observed even at high concentrations of this compound. 1. The chosen enzyme is not a target of this compound. 2. Incorrect assay conditions (e.g., pH, buffer composition). 3. Substrate concentration is too high, leading to competitive displacement of the inhibitor.1. Review the literature to confirm the enzyme is a plausible target. Consider testing against a known target like a voltage-gated sodium channel preparation or CYP3A4. 2. Verify that the assay buffer and pH are optimal for the specific enzyme's activity.[4] 3. Determine the Michaelis-Menten constant (Km) for the substrate and use a substrate concentration around the Km value for inhibition assays.
The inhibitory effect of this compound appears to decrease over longer incubation times. 1. Instability or degradation of this compound in the assay buffer. 2. The inhibition is reversible, and the substrate is outcompeting the inhibitor over time.1. Assess the stability of this compound under the assay conditions using an appropriate analytical method (e.g., HPLC). 2. This is expected for competitive inhibitors. Ensure that the reaction is stopped within the linear range of product formation.
The reaction rate is not linear over the measurement period. 1. Substrate depletion. 2. Product inhibition. 3. Enzyme denaturation.1. Reduce the enzyme concentration or the reaction time to ensure that less than 10-15% of the substrate is consumed.[11] 2. Measure the initial reaction velocity before significant product has accumulated. 3. Check the stability of the enzyme under the assay conditions.

Quantitative Data Summary

The following tables summarize inhibitory data for this compound and a closely related Aconitum alkaloid, Lappaconitine. This data can serve as a reference for expected potency.

Table 1: Inhibitory Activity of this compound against CYP3A4

CompoundTarget EnzymeInhibition TypeK_i (μmol/L)
This compoundCytochrome P450 3A4 (CYP3A4)Competitive1.76

Data from a study on the metabolic profile and kinetic-based mechanism of this compound.[6]

Table 2: Inhibitory Activity of Lappaconitine against Voltage-Gated Sodium Channel Nav1.7

CompoundTarget ChannelAssay ConditionIC50 (μmol/L)
LappaconitineNav1.7Whole-cell patch clamp at -70 mV27.67 (95% CI: 15.68–39.66)

Data from a study on the inhibitory effects of Lappaconitine on neuronal isoforms of voltage-gated sodium channels. This serves as a proxy for the potential activity of this compound on this target.[3][4]

Experimental Protocols

Protocol 1: General Acetylcholinesterase (AChE) Inhibition Assay (Adaptable for other enzymes)

This protocol is based on the Ellman method and can be adapted for screening inhibitors of other enzymes by substituting the appropriate enzyme, substrate, and detection reagents.[8]

Materials:

  • 96-well microplate

  • Microplate reader

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) solution (1 U/mL)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

Procedure:

  • Add 140 µL of phosphate buffer to each well of a 96-well plate.

  • Add 10 µL of various concentrations of this compound solution to the sample wells. For control wells, add 10 µL of the solvent.

  • Add 10 µL of the AChE solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at 25°C for a predetermined optimal time (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Add 10 µL of DTNB solution to each well.

  • Initiate Reaction: Add 10 µL of ATCI solution to each well to start the reaction.

  • Measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound.

Protocol 2: Voltage-Gated Sodium Channel (Nav1.7) Inhibition Assay using Electrophysiology

This is a more specialized assay format, typically requiring automated patch-clamp systems for higher throughput screening.

Materials:

  • Cells stably expressing human Nav1.7 channels (e.g., HEK293 cells)

  • Patch-clamp rig or automated electrophysiology platform

  • Extracellular and intracellular recording solutions

  • This compound stock solution

Procedure:

  • Culture the Nav1.7-expressing cells to an appropriate confluency for electrophysiological recording.

  • Prepare a dilution series of this compound in the extracellular solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Apply a voltage protocol to elicit Nav1.7 currents. This typically involves a holding potential (e.g., -100 mV) and a depolarizing test pulse (e.g., to 0 mV).

  • Pre-incubation/Application: Perfuse the cell with the this compound-containing extracellular solution for a defined period to allow for channel binding.

  • Record the sodium current in the presence of different concentrations of this compound.

  • Measure the peak inward current at each concentration and calculate the percent inhibition relative to the control (vehicle alone).

  • Fit the concentration-response data to a suitable equation (e.g., Hill equation) to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution pre_incubation Pre-incubate Enzyme with this compound prep_enzyme->pre_incubation prep_inhibitor Prepare this compound Dilutions prep_inhibitor->pre_incubation prep_substrate Prepare Substrate Solution start_reaction Add Substrate to Initiate Reaction prep_substrate->start_reaction pre_incubation->start_reaction measure_activity Measure Reaction Rate start_reaction->measure_activity calc_inhibition Calculate % Inhibition measure_activity->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Caption: A generalized workflow for an enzyme inhibition assay with this compound.

sodium_channel_inhibition cluster_membrane Cell Membrane Na_channel Voltage-Gated Sodium Channel (Nav) intracellular Intracellular Space Na_influx Na+ Influx Na_channel->Na_influx Allows extracellular Extracellular Space depolarization Membrane Depolarization depolarization->Na_channel Opens action_potential Action Potential Propagation Na_influx->action_potential pain_signal Pain Signal Transmission action_potential->pain_signal This compound This compound This compound->Na_channel This compound->Na_channel Blocks inhibition Inhibition

Caption: Mechanism of action of this compound as a voltage-gated sodium channel inhibitor.

References

dealing with high background noise in Yunaconitoline fluorescence-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Yunaconitoline fluorescence-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to high background noise in their experiments.

Disclaimer: The fluorescence properties of this compound have not been extensively reported in scientific literature. For the purpose of this guide, we will assume a hypothetical fluorescence profile based on the known spectral characteristics of other plant-derived alkaloids. It is crucial to experimentally determine the excitation and emission maxima for this compound in your specific assay conditions.

Frequently Asked Questions (FAQs)

Q1: What are the likely fluorescence properties of this compound?

While specific data is limited, plant-derived alkaloids often exhibit autofluorescence in the ultraviolet to blue region of the spectrum.[1][2] For this guide, we will assume a hypothetical excitation maximum around 360 nm and an emission maximum around 450 nm. It is imperative to perform a full excitation and emission scan of this compound in your assay buffer to determine its actual spectral properties.

Q2: What are the common sources of high background noise in my this compound fluorescence assay?

High background fluorescence can originate from several sources, including:

  • Autofluorescence: Intrinsic fluorescence from this compound itself, as well as from components in your sample matrix like cell culture media, serum proteins, or buffers.

  • Light Scattering: Particulates in the solution, such as precipitated this compound or other reagents, can scatter the excitation light, leading to an artificially high signal.

  • Non-specific Binding: The adherence of this compound or other fluorescent molecules to the walls of the microplate can contribute to the background.

  • Instrument Noise: Stray light within the instrument or electronic noise from the detector can elevate the baseline signal.

Q3: How can I determine the source of the high background in my assay?

A systematic approach is key. You can begin by running a series of control experiments:

  • Buffer Blank: Measure the fluorescence of your assay buffer alone to check for contamination or inherent fluorescence.

  • Reagent Blanks: Individually measure the fluorescence of each reagent used in your assay to identify any fluorescent components.

  • "No this compound" Control: Prepare a sample with all assay components except for this compound to assess the background from the matrix.

  • Unstained Cell Control (for cell-based assays): If you are working with cells, measure their natural fluorescence (autofluorescence) at the assay wavelengths without any fluorescent probes.[3]

Q4: What type of microplate is recommended for this compound fluorescence assays?

To minimize background, it is advisable to use black, opaque-walled microplates. These plates reduce well-to-well crosstalk and block scattered light. If you suspect that non-specific binding of this compound to the plastic is an issue, consider using low-binding surface-treated plates.

Troubleshooting Guides

Guide 1: Addressing Autofluorescence

High background fluorescence, especially from the sample matrix or this compound itself, can significantly reduce the signal-to-noise ratio.

Issue: High background signal in the absence of a specific fluorescent reporter or in "no-analyte" controls.

Troubleshooting Workflow for High Background Noise

TroubleshootingWorkflow Troubleshooting High Background Fluorescence start High Background Noise Detected check_autofluorescence Run Controls: - Buffer Blank - Reagent Blanks - No this compound Control start->check_autofluorescence source_identified Source of Autofluorescence Identified? check_autofluorescence->source_identified buffer_issue Buffer/Reagent Optimization source_identified->buffer_issue Yes (Buffer/Reagents) yunaconitoline_issue This compound Concentration Optimization source_identified->yunaconitoline_issue Yes (this compound) matrix_issue Sample Matrix Effects source_identified->matrix_issue Yes (Sample Matrix) check_scattering Check for Light Scattering (Visual Inspection, OD Scan) source_identified->check_scattering No solution Reduced Background Signal buffer_issue->solution yunaconitoline_issue->solution matrix_issue->solution scattering_present Solubility/Filtration Issues check_scattering->scattering_present Yes check_binding Assess Non-specific Binding (Low-binding plates, Blocking agents) check_scattering->check_binding No scattering_present->solution binding_present Optimize Plate/Blocking check_binding->binding_present Yes instrument_noise Check Instrument Settings (Gain, Wavelengths, Slits) check_binding->instrument_noise No binding_present->solution instrument_noise->solution Optimized no_solution Consult Instrument Specialist instrument_noise->no_solution No Improvement

Caption: A decision tree to troubleshoot high background fluorescence.

Solutions:

  • Buffer Optimization:

    • Test different buffer systems (e.g., phosphate-buffered saline, Tris, HEPES) to find one with minimal intrinsic fluorescence at your chosen wavelengths.

    • Ensure all buffers are prepared with high-purity water and are freshly made to avoid fluorescent contaminants.

  • Manage this compound's Intrinsic Fluorescence:

    • Titration: Perform a serial dilution of this compound to determine the concentration at which its fluorescence becomes a significant contributor to the background.

    • Solubility: Poor solubility can lead to aggregation and light scattering. Consider adding a small amount (0.1-1%) of a non-ionic surfactant like Tween-20 to improve solubility.

  • Use of Quenching Agents: For cell-based assays with high autofluorescence, consider using quenching agents. The effectiveness of these agents can vary depending on the source of the autofluorescence.

Quenching AgentTarget AutofluorescenceTypical Application
Sudan Black B Lipofuscin and other sourcesStaining after immunolabeling for 10-15 minutes.[4]
TrueVIEW™ Non-lipofuscin (collagen, elastin)Treatment of tissue sections with aldehyde-based fixatives.[4][5]
TrueBlack™ Primarily LipofuscinEffective for human brain and retina tissue.[4]
Sodium Borohydride Aldehyde-induced fluorescenceUsed to reduce autofluorescence caused by fixation.[6]

This table presents a summary of common quenching agents. Always refer to the manufacturer's protocol for specific instructions.

Guide 2: Minimizing Light Scattering and Non-specific Binding

Physical interactions within the assay well can lead to erroneous signals.

Issue: High and variable background, potentially with a milky or cloudy appearance in the wells.

Solutions:

  • Sample Preparation:

    • Centrifuge your samples and reagents before use to pellet any precipitates.

    • Consider filtering your final assay solution through a 0.22 µm filter if precipitation is suspected.

  • Plate Selection and Treatment:

    • As mentioned, use black, opaque microplates.

    • If non-specific binding is the issue, pre-treat the wells with a blocking agent such as Bovine Serum Albumin (BSA).

Guide 3: Optimizing Instrumentation and Data Analysis

Proper instrument settings and data processing can help to computationally reduce background.

Issue: Consistent high baseline signal across the plate.

Solutions:

  • Instrument Settings:

    • Wavelength Selection: Ensure your excitation and emission wavelengths are set to the determined optima for this compound and that the bandwidths are as narrow as practical to reduce stray light.

    • Gain Settings: Optimize the detector gain to maximize the signal from your positive controls without saturating the detector, while keeping the background from negative controls as low as possible.

  • Background Subtraction:

    • Most fluorescence plate readers and software have built-in functions for background subtraction.

    • Subtract the average fluorescence intensity of your "no this compound" or buffer blank wells from all other wells.

Experimental Workflow for Background Subtraction

BackgroundSubtractionWorkflow Workflow for Experimental Background Subtraction start Prepare Assay Plate add_samples Add Experimental Samples (with this compound) start->add_samples add_controls Add Control Samples (without this compound) start->add_controls read_plate Measure Fluorescence (Raw Data) add_samples->read_plate add_controls->read_plate calculate_avg Calculate Average Fluorescence of Control Wells read_plate->calculate_avg subtract_bg Subtract Average Control Fluorescence from all Experimental Wells read_plate->subtract_bg calculate_avg->subtract_bg final_data Background-Corrected Data subtract_bg->final_data

Caption: A simple workflow for background subtraction in a plate-based assay.

Experimental Protocols

Protocol 1: Determining Optimal Excitation and Emission Wavelengths for this compound

  • Prepare a solution of this compound in your chosen assay buffer at a concentration that is expected to be in the upper range of your assay.

  • Use a scanning spectrofluorometer.

  • Excitation Scan: Set the emission wavelength to a value approximately 50-100 nm higher than the suspected excitation maximum (e.g., 450 nm). Scan a range of excitation wavelengths (e.g., 250-430 nm) to find the wavelength that gives the highest fluorescence intensity. This is your optimal excitation wavelength.

  • Emission Scan: Set the excitation wavelength to the optimum you just determined. Scan a range of emission wavelengths (e.g., 400-600 nm) to find the wavelength with the highest fluorescence intensity. This is your optimal emission wavelength.

  • Repeat these scans with your assay buffer alone to identify any peaks that are due to the buffer itself.

Protocol 2: Assay to Evaluate the Effect of a Quenching Agent (e.g., Sudan Black B) in a Cell-Based Assay

  • Seed your cells in a black, clear-bottom microplate suitable for fluorescence microscopy or bottom-reading plate readers.

  • Culture the cells to the desired confluency.

  • Prepare three sets of wells:

    • Set A (Control): Cells with media only.

    • Set B (Stained, No Quencher): Cells stained with your fluorescent probe (if applicable) and treated with this compound.

    • Set C (Stained, Quenched): Cells stained and treated as in Set B, followed by the quenching procedure.

  • Quenching Procedure (Example with Sudan Black B):

    • After your final staining and wash steps, incubate the wells in Set C with a 0.1% solution of Sudan Black B in 70% ethanol for 10-15 minutes at room temperature.[4]

    • Gently wash the wells multiple times with PBS to remove excess Sudan Black B.

  • Measure the fluorescence intensity in all wells at the optimal excitation and emission wavelengths for your assay.

  • Compare the background fluorescence in Set A and Set B, and assess the reduction in background in Set C. Note any reduction in the specific signal as well.

References

Validation & Comparative

A Comparative Analysis of Yunaconitoline and Aconitine Neurotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the neurotoxic properties of two potent Aconitum alkaloids: yunaconitoline and aconitine. While both compounds are recognized for their significant toxicity, this document aims to delineate their relative neurotoxic profiles, mechanisms of action, and the experimental methodologies used for their assessment. This objective comparison is intended to support research and drug development efforts in neurology and toxicology.

Executive Summary

Yunaconitine and aconitine are structurally related diterpenoid alkaloids with potent neurotoxic effects. The available data, primarily from in vivo studies, suggests that yunaconitine exhibits a higher acute toxicity than aconitine . The primary mechanism of aconitine-induced neurotoxicity is well-documented and involves the persistent activation of voltage-gated sodium channels, leading to a cascade of downstream events including excitatory amino acid release, intracellular calcium overload, and ultimately, neuronal apoptosis. While the specific molecular mechanisms of yunaconitine's neurotoxicity are less extensively characterized, its structural similarity to aconitine suggests a comparable mode of action.

Quantitative Neurotoxicity Data

The following table summarizes the available quantitative data on the neurotoxicity of yunaconitine and aconitine. It is important to note that direct comparative in vitro studies are limited, and the data is primarily derived from in vivo rodent models.

ParameterThis compoundAconitineSource
LD50 (mice, route not specified) 0.05 mg/kg0.12 - 0.27 mg/kg[1]
LD50 (mice, oral) Not Reported1.8 mg/kg[2][3]
LD50 (mice, intravenous) Not Reported0.100 mg/kg
LD50 (mice, intraperitoneal) Not Reported0.270 mg/kg
LD50 (mice, subcutaneous) Not Reported0.270 mg/kg

Note: A lower LD50 value indicates higher toxicity. The data suggests that yunaconitine is more acutely toxic in mice than aconitine. Further research is required to establish a comprehensive in vitro neurotoxicity profile, including IC50 values on various neuronal cell lines.

Mechanisms of Neurotoxicity

Aconitine

The neurotoxic effects of aconitine are primarily initiated by its interaction with voltage-gated sodium channels (VGSCs) on neuronal membranes.[4] Aconitine binds to site 2 of the α-subunit of these channels, causing them to remain in an open or activated state.[4] This persistent activation leads to a continuous influx of sodium ions, resulting in sustained membrane depolarization.

This initial event triggers a cascade of deleterious downstream effects:

  • Excitotoxicity: The sustained depolarization leads to the excessive release of excitatory amino acids (EAAs) such as glutamate.[5][6]

  • Calcium Overload: The release of EAAs activates postsynaptic receptors, leading to a massive influx of calcium ions (Ca2+) into the neuron.[5][7] This disrupts intracellular calcium homeostasis.

  • Mitochondrial Dysfunction: The excessive intracellular calcium is taken up by mitochondria, leading to mitochondrial swelling, dysfunction, and the production of reactive oxygen species (ROS).[5]

  • Apoptosis: The combination of calcium overload, oxidative stress, and mitochondrial dysfunction activates apoptotic pathways, including the Bax/Bcl-2 pathway, leading to programmed cell death.[5][6]

This compound

While the specific molecular mechanisms of this compound's neurotoxicity are not as extensively studied, its structural similarity to aconitine strongly suggests a similar primary mechanism of action involving the persistent activation of voltage-gated sodium channels. Clinical poisoning events involving yunaconitine have been reported, and its toxicity is enhanced when its metabolism by CYP3A4 is inhibited, indicating that the parent compound is the primary toxic agent.[8] Further research is needed to fully elucidate the specific interactions of yunaconitine with neuronal ion channels and the subsequent downstream signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the neurotoxicity of Aconitum alkaloids. These protocols are primarily based on studies investigating aconitine but are applicable for the comparative evaluation of yunaconitine.

Cell Viability Assessment (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds on neuronal cell lines (e.g., SH-SY5Y, PC12, or HT22).

  • Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 12 hours.[5]

  • Treatment: Treat the cells with various concentrations of this compound or aconitine (e.g., 0, 100, 200, 400, 800, 1200, 1600, 2000 µmol/L) for 24 hours.[5]

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the optical density (OD) at 450 nm or 570 nm using a microplate reader.[5] Cell viability is expressed as a percentage of the control (untreated) cells.

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol is used to assess the effect of the compounds on intracellular calcium homeostasis.

  • Cell Seeding and Treatment: Plate neuronal cells in confocal wells (1 x 10^5 cells) and treat with different concentrations of the test compounds for 24 hours.[5]

  • Fluorescent Probe Loading: Load the cells with a calcium-specific fluorescent probe, such as Fluo-3 AM (2 µmol/L), for 40 minutes at 37°C in the dark.[5]

  • Nuclear Staining: Incubate the cells with a nuclear stain, such as Hoechst 33342, for 15 minutes.[5]

  • Imaging: Capture fluorescence images using a confocal microscope. The fluorescence intensity of the calcium probe is proportional to the intracellular calcium concentration.

Apoptosis Assessment (Annexin V-FITC/PI Staining)

This assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.

  • Cell Treatment: Treat neuronal cells with various concentrations of the compounds for a specified period (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizing the Pathways and Workflows

Neurotoxic Signaling Pathway of Aconitine

Aconitine_Neurotoxicity_Pathway Aconitine Aconitine VGSC Voltage-Gated Sodium Channel (VGSC) Aconitine->VGSC Binds to site 2 Depolarization Persistent Membrane Depolarization VGSC->Depolarization Persistent activation EAA_Release ↑ Excitatory Amino Acid (Glutamate) Release Depolarization->EAA_Release Ca_Influx ↑ Intracellular Ca2+ Influx EAA_Release->Ca_Influx Activates postsynaptic receptors Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis Neuronal Apoptosis Mitochondria->Apoptosis Bax/Bcl-2 pathway ROS->Apoptosis

Caption: Aconitine's neurotoxic signaling cascade.

Experimental Workflow for Neurotoxicity Assessment

Neurotoxicity_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Treatment Treatment with This compound or Aconitine Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Calcium_Imaging Intracellular Ca2+ Measurement Treatment->Calcium_Imaging Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Animal_Model Rodent Model (e.g., Mice) Administration Compound Administration Animal_Model->Administration Toxicity_Endpoint LD50 Determination Administration->Toxicity_Endpoint

References

Validating the Molecular Target of Yunaconitoline: A Comparative Guide to CRISPR-Based and Alternative Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental methodologies for validating the primary molecular target of Yunaconitoline, a diterpenoid alkaloid with therapeutic potential. Based on pharmacological data from the closely related compound, Bulleyaconitine A, the primary molecular target of this compound is hypothesized to be the voltage-gated sodium channel Nav1.7, a key player in pain signaling.[1][2][3] This guide will focus on the application of CRISPR-Cas9 technology for target validation and compare it with other established methods.

Comparative Efficacy of a Related Alkaloid on Voltage-Gated Sodium Channels

While direct quantitative data for this compound is not yet available in the public domain, the following table summarizes the inhibitory concentrations (IC₅₀) of a structurally similar compound, Bulleyaconitine A, on different voltage-gated sodium channel subtypes. This data strongly suggests that alkaloids of this class preferentially target Nav1.7, particularly in its inactivated state.

TargetStateIC₅₀
Nav1.7 Resting 125.7 ± 18.6 nM
Inactivated 132.9 ± 25.5 pM
Nav1.3Resting995.6 ± 139.1 nM
Inactivated20.3 ± 3.4 pM
Nav1.8Resting151.2 ± 15.4 µM
Inactivated18.0 ± 2.5 µM
Data from a study on Bulleyaconitine A, a related diterpenoid alkaloid.[1][2]

CRISPR-Based Target Validation Workflow

CRISPR-Cas9 technology offers a precise and permanent method for gene knockout, providing a robust system for validating drug-target interactions.[4] The workflow below outlines the steps to validate Nav1.7 as the primary target of this compound.

CRISPR_Workflow cluster_prep Preparation cluster_execution Execution cluster_assay Assay gRNA_design gRNA Design & Synthesis (Targeting SCN9A gene) Transfection Co-transfection of Cas9 & gRNA gRNA_design->Transfection Cell_culture HEK293 Cell Culture (Expressing Nav1.7) Cell_culture->Transfection Selection Antibiotic Selection & Clonal Expansion Transfection->Selection KO_validation Knockout Validation (Sequencing & Western Blot) Selection->KO_validation Treatment Treat WT and KO cells with this compound KO_validation->Treatment Electrophysiology Patch-Clamp Electrophysiology (Measure Sodium Current) Treatment->Electrophysiology Data_analysis Data Analysis Electrophysiology->Data_analysis

CRISPR-based target validation workflow.

Experimental Protocol: CRISPR-Cas9 Knockout of SCN9A (Nav1.7)
  • Cell Line Selection: Utilize a human embryonic kidney (HEK293) cell line stably expressing human Nav1.7 (SCN9A gene). This provides a consistent and high level of target expression for electrophysiological analysis.

  • gRNA Design: Design at least two unique guide RNAs (gRNAs) targeting early exons of the SCN9A gene to induce frameshift mutations leading to a non-functional protein.

  • Transfection: Co-transfect the HEK293-Nav1.7 cells with a plasmid expressing Cas9 nuclease and a plasmid expressing the selected gRNA.

  • Clonal Selection and Expansion: Select single cells and expand them into clonal populations.

  • Knockout Validation:

    • Genomic DNA Sequencing: Confirm the presence of insertions or deletions (indels) at the target site.

    • Western Blot: Verify the absence of the Nav1.7 protein in the knockout clones compared to the wild-type (WT) control.

  • Functional Assay (Electrophysiology):

    • Culture both WT and validated Nav1.7 knockout (KO) cells.

    • Perform whole-cell patch-clamp recordings to measure sodium currents.

    • Apply a dose-range of this compound to both WT and KO cells.

  • Data Analysis: Compare the inhibition of the sodium current by this compound in WT versus KO cells. A significant reduction or complete loss of inhibitory effect in the KO cells validates Nav1.7 as the primary target.

Comparison with Alternative Target Validation Methods

While CRISPR provides definitive genetic evidence, other techniques can offer complementary data.

MethodPrincipleAdvantagesDisadvantages
CRISPR-Cas9 Knockout Permanent gene disruption at the DNA level.Definitive, permanent knockout; high specificity.Can be time-consuming; potential for off-target effects that require validation.
RNA Interference (RNAi) Transient knockdown of mRNA using siRNA or shRNA.Faster than CRISPR KO; good for studying essential genes where a full KO would be lethal.Incomplete knockdown; potential for significant off-target effects; transient effect.[5]
Chemical Probes/Electrophysiology Use of selective tool compounds and electrophysiology to characterize channel block.Provides detailed biophysical data on drug-target interaction (e.g., state-dependence).Dependent on the availability and specificity of the chemical probes.
Experimental Protocol: RNAi-based Knockdown of SCN9A
  • siRNA Design: Synthesize at least two different siRNAs targeting the SCN9A mRNA.

  • Transfection: Transfect HEK293-Nav1.7 cells with the siRNAs.

  • Knockdown Validation: At 48-72 hours post-transfection, quantify SCN9A mRNA levels using qRT-PCR and Nav1.7 protein levels by Western blot to confirm knockdown efficiency.

  • Functional Assay: Perform patch-clamp electrophysiology on the knockdown cells and control cells (treated with a non-targeting siRNA), applying this compound to measure the effect on sodium currents.

Proposed Signaling Pathway and Mechanism of Action

This compound is hypothesized to act as a pore blocker of the Nav1.7 channel. This action prevents the influx of sodium ions, which is a critical step in the depolarization of nociceptive neurons. By inhibiting this process, the propagation of pain signals is dampened.

Signaling_Pathway cluster_membrane Cell Membrane cluster_drug cluster_cellular_response Nav17 Nav1.7 Channel Na_in Na+ Influx Depolarization Membrane Depolarization Na_in->Depolarization Na_out Na+ Na_out->Nav17 Opens upon Depolarization This compound This compound This compound->Nav17 Blocks Pore Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Proposed mechanism of this compound action.

Conclusion

The validation of Nav1.7 as the primary molecular target of this compound is a critical step in its development as a potential therapeutic agent for pain. While evidence from related compounds is compelling, direct validation is necessary. CRISPR-Cas9-mediated gene knockout represents the gold standard for this validation due to its precision and the definitive nature of the genetic evidence it provides. When combined with traditional pharmacological and electrophysiological methods, a comprehensive and robust validation of this compound's mechanism of action can be achieved, paving the way for further preclinical and clinical development.

References

comparative bioactivity analysis of Yunaconitoline and its synthetic analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive properties of Yunaconitoline, a naturally occurring diterpenoid alkaloid, and its synthetic analogs. Due to the limited availability of direct comparative studies on this compound's synthetic analogs, this analysis leverages data from studies on the closely related and well-researched aconitine and its derivatives as a surrogate to draw meaningful comparisons and structure-activity relationship insights.

Executive Summary

This compound, isolated from the roots of Aconitum bulleyanum, and its related aconitine alkaloids exhibit a range of potent biological activities, including analgesic, anti-inflammatory, and cardiotropic effects. However, their therapeutic potential is often curtailed by a narrow therapeutic window and significant toxicity. Synthetic modification of the core aconitine structure has been explored to dissociate the desired pharmacological effects from the inherent toxicity. This guide synthesizes available data to provide a comparative overview of the bioactivity of the parent compound and its analogs, offering insights for future drug design and development.

Data Presentation: Bioactivity and Toxicity

The following tables summarize the quantitative data on the analgesic, anti-inflammatory, and toxic properties of aconitine and its derivatives.

Table 1: Analgesic Activity of Aconitine Analogs in Mice

CompoundDosage (mg/kg)Pain Inhibition Rate (%) (Acetic Acid Writhing Test)Latency Increase (%) (Hot Plate Test)Reference
Aconitine0.36817.12[1]
Aconitine0.97620.27[1]
Compound 15281.6Not Reported
Compound 38258.5Not Reported
Compound 39251.2Not Reported
Aspirin (Reference)200Not Reported19.21[1]

Table 2: Acute Toxicity of Aconitine Analogs in Mice

CompoundLD50 (mg/kg)Reference
Aconitine1.8 (oral)[2]
Compound 154.06
Compound 382.81
Compound 3912.00

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

Aconitine and its analogs primarily exert their biological effects by modulating the function of voltage-gated sodium channels (NaV). Bulleyaconitine A, a compound closely related to this compound, has been shown to interact with the human NaV1.3 channel.[3] These alkaloids bind to site 2 of the channel, leading to a persistent activation and inhibition of inactivation.[4] This disruption of normal sodium channel function underlies both the therapeutic (e.g., analgesic) and toxic (e.g., cardiotoxic) effects.

The analgesic effects are attributed to the modulation of NaV channels in neuronal pathways involved in pain transmission.[4] Conversely, the cardiotoxicity arises from the disruption of cardiac action potentials due to altered sodium channel kinetics in cardiomyocytes.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound or its analogs) and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[5]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a detergent-based buffer.[5]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage of the untreated control.[3]

Analgesic Activity Assessment

This model is used to evaluate peripheral analgesic activity.

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: Test compounds are administered to the mice, typically via oral or intraperitoneal routes, at various doses. A control group receives the vehicle, and a positive control group receives a standard analgesic (e.g., aspirin).

  • Induction of Writhing: After a specific pretreatment time (e.g., 30-60 minutes), a 0.6-1% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).[6]

  • Observation: The number of writhes is counted for a defined period (e.g., 10-20 minutes) following the acetic acid injection.[6]

  • Data Analysis: The percentage of pain inhibition is calculated by comparing the number of writhes in the treated groups to the control group.

This method assesses the central analgesic activity of compounds.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.[7]

  • Baseline Latency: The baseline reaction time (latency) of each mouse to the thermal stimulus is determined by placing it on the hot plate and recording the time taken to exhibit a nociceptive response, such as paw licking or jumping. A cut-off time is set to prevent tissue damage.[8]

  • Compound Administration: The test compounds are administered, and the latency is measured again at different time points after administration.

  • Data Analysis: The increase in latency period is calculated as an indicator of analgesia.

Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema in Rats)

This is a widely used model for evaluating acute inflammation.

  • Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.

  • Compound Administration: Test compounds are administered to the rats.

  • Induction of Edema: After a set time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[9]

  • Paw Volume Measurement: The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[2]

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

Visualizations

Experimental Workflow for Bioactivity Screening

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cytotoxicity Cytotoxicity Assay (MTT) patch_clamp Patch Clamp (Sodium Channel Modulation) analgesia Analgesic Activity (Hot Plate, Writhing Test) inflammation Anti-inflammatory Activity (Paw Edema) toxicity Acute Toxicity (LD50) start This compound & Synthetic Analogs start->cytotoxicity Cell Lines start->patch_clamp Isolated Neurons/ Cardiomyocytes start->analgesia Mice start->inflammation Rats start->toxicity Mice

Caption: Workflow for in vitro and in vivo bioactivity screening of this compound and its analogs.

Signaling Pathway of Aconitine-induced Analgesia and Toxicity

signaling_pathway cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects cluster_physiological_outcomes Physiological Outcomes nav_channel Voltage-Gated Sodium Channel (NaV) persistent_activation Sustained Na+ Influx nav_channel->persistent_activation Persistent Activation & Inhibition of Inactivation aconitine This compound / Analogs aconitine->nav_channel Binds to Site 2 membrane_depolarization Prolonged Membrane Depolarization persistent_activation->membrane_depolarization analgesia Analgesia (Pain Pathway Modulation) membrane_depolarization->analgesia In Neurons cardiotoxicity Cardiotoxicity (Arrhythmias) membrane_depolarization->cardiotoxicity In Cardiomyocytes

Caption: Aconitine's mechanism via sodium channel modulation leading to analgesia and toxicity.

References

cross-validation of results from different Yunaconitoline bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of standard bioassays for evaluating the biological activity of Yunaconitoline, a diterpenoid alkaloid isolated from the roots of Aconitum bulleyanum. Due to the limited availability of specific quantitative data for this compound, this document utilizes data from closely related aconitine alkaloids where necessary to provide a comparative framework. The information presented herein is intended to guide researchers in the selection and application of appropriate bioassays for the assessment of this compound's pharmacological and toxicological profile.

Data Presentation: Comparative Bioactivity

Bioassay CategorySpecific AssayTest SystemTarget/EndpointKey ParametersExpected Potency of Aconitine Alkaloids (IC50/EC50)
Anti-inflammatory Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesInducible nitric oxide synthase (iNOS)NO concentrationMicromolar (µM) range
Cardiotoxicity Cell Viability/CytotoxicityHuman induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)Cardiomyocyte viabilityCell viability (%)Micromolar (µM) to nanomolar (nM) range
Neurotoxicity Cell Viability/CytotoxicitySH-SY5Y human neuroblastoma cellsNeuronal cell viabilityCell viability (%)Micromolar (µM) to nanomolar (nM) range

Experimental Protocols

Anti-inflammatory Bioassay: Inhibition of Nitric Oxide Production

This assay evaluates the potential of this compound to suppress the inflammatory response in vitro by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour.

  • LPS Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of NO production.

Cardiotoxicity Bioassay

This assay assesses the potential cardiotoxic effects of this compound by evaluating its impact on the viability of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

Methodology:

  • Cell Culture: Culture hiPSC-CMs according to the manufacturer's protocol. Typically, these cells are maintained in a specialized cardiomyocyte maintenance medium.

  • Cell Seeding: Plate the hiPSC-CMs in a 96-well plate at an appropriate density and allow them to form a spontaneously beating syncytium.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment (e.g., using MTT assay):

    • After the treatment period, remove the medium containing the compound.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, representing the concentration of this compound that causes a 50% reduction in cell viability.

Neurotoxicity Bioassay

This assay evaluates the neurotoxic potential of this compound by measuring its effect on the viability of the human neuroblastoma cell line, SH-SY5Y.

Methodology:

  • Cell Culture: Grow SH-SY5Y cells in a 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin, at 37°C in a 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

  • Compound Treatment: Expose the cells to various concentrations of this compound for a defined period (e.g., 24 or 48 hours).

  • Cell Viability Assessment (e.g., using PrestoBlue™ assay):

    • Following treatment, remove the compound-containing medium.

    • Add PrestoBlue™ reagent diluted in fresh culture medium to each well and incubate for 1-2 hours at 37°C.

    • Measure the fluorescence or absorbance according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of cell viability in comparison to the control group. Calculate the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Mandatory Visualizations

Signaling Pathway of Aconitine Alkaloids

Aconitine alkaloids, including this compound, are known to exert their effects primarily by modulating the function of voltage-gated sodium channels (VGSCs). This interaction leads to a persistent activation of these channels, disrupting normal cellular function, particularly in excitable cells like neurons and cardiomyocytes.

G Proposed Signaling Pathway of this compound This compound This compound VGSC Voltage-Gated Sodium Channel (VGSC) This compound->VGSC Binds to and modulates channel Persistent_Activation Persistent Activation VGSC->Persistent_Activation Na_Influx Increased Intracellular Na+ Concentration Persistent_Activation->Na_Influx Inflammatory_Response Modulation of Inflammatory Response Persistent_Activation->Inflammatory_Response Downstream Effects Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Influx Ca2+ Influx via Voltage-Gated Ca2+ Channels Depolarization->Ca_Influx Neurotoxicity Neurotoxicity Ca_Influx->Neurotoxicity Cardiotoxicity Cardiotoxicity Ca_Influx->Cardiotoxicity

Caption: Proposed mechanism of this compound via voltage-gated sodium channels.

Experimental Workflow for Bioassay Cross-Validation

The following workflow outlines the logical steps for a comprehensive cross-validation of this compound's bioactivity.

G Experimental Workflow for this compound Bioassay Validation start Start: this compound Sample Preparation assay1 Anti-inflammatory Assay (RAW 264.7) start->assay1 assay2 Cardiotoxicity Assay (hiPSC-CMs) start->assay2 assay3 Neurotoxicity Assay (SH-SY5Y) start->assay3 data_collection Data Collection (IC50/EC50 Determination) assay1->data_collection assay2->data_collection assay3->data_collection comparison Comparative Analysis of Bioactivity data_collection->comparison conclusion Conclusion on Pharmacological/Toxicological Profile comparison->conclusion

Caption: Workflow for cross-validating this compound's bioactivity.

References

using Yunaconitoline as a reference standard for phytochemical analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Yunaconitoline with other common reference standards used in the phytochemical analysis of Aconitum species and related medicinal plants. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the most appropriate reference standard for their analytical needs.

Introduction to this compound and Aconitum Alkaloids

This compound is a C19-diterpenoid alkaloid found in various Aconitum species. These plants have a long history of use in traditional medicine for treating pain, inflammation, and cardiovascular conditions. However, they are also notoriously toxic due to the presence of highly potent alkaloids. Therefore, accurate qualitative and quantitative analysis of these compounds is crucial for the quality control, safety, and efficacy of herbal medicines and derived pharmaceuticals.

Reference standards are essential for the accurate identification and quantification of chemical constituents in complex mixtures like plant extracts. This compound, along with other major Aconitum alkaloids such as Aconitine, Mesaconitine, and Hypaconitine, serves as a critical tool for researchers in this field.

Comparison of Reference Standards

The selection of a reference standard depends on the specific analytical goal, the chemical profile of the plant material, and the analytical instrumentation available. This section compares this compound with other frequently used diterpenoid alkaloid reference standards.

Physicochemical Properties
Reference StandardMolecular FormulaMolecular Weight ( g/mol )PuritySource/Supplier Examples
This compound C₃₄H₄₃NO₁₀625.71≥98% (HPLC)MedChemExpress, etc.[1]
Aconitine C₃₄H₄₇NO₁₁645.74≥95.0% (HPLC), ≥98%Sigma-Aldrich, FUJIFILM Wako, LGC Standards, Santa Cruz Biotechnology[2][3][4]
Mesaconitine C₃₃H₄₅NO₁₁631.71≥97% (HPLC)Sigma-Aldrich, MedChemExpress[5][6][7]
Hypaconitine C₃₃H₄₅NO₁₀615.71≥90% (HPLC), ≥98%Sigma-Aldrich, Santa Cruz Biotechnology, ChemicalBook[8][9][10]
Analytical Performance Data

The following table summarizes typical analytical performance characteristics for the quantification of these alkaloids using High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection. These values can vary depending on the specific method and matrix.

Reference StandardAnalytical MethodLinearity Range (µg/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound HPLCNot explicitly stated in reviewed sourcesNot explicitly stated in reviewed sourcesNot explicitly stated in reviewed sources
Aconitine LC-UV / LC-MS/MS0.5 - 200~1 (HPLC-UV)1.20 (UPLC-MS)
Mesaconitine LC-UV / LC-MS/MS0.5 - 200Not explicitly stated in reviewed sources1.41 (UPLC-MS)
Hypaconitine LC-UV / LC-MS/MS0.5 - 200Not explicitly stated in reviewed sources1.92 (UPLC-MS)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of Aconitum alkaloids.

Sample Preparation: Solid-Phase Extraction (SPE)

A common procedure for extracting and cleaning up Aconitum alkaloids from plant material or dietary supplements involves the following steps:

  • Extraction: Weigh approximately 1 g of powdered sample into a centrifuge tube. Add 1 mL of 10% ammonia solution and 25 mL of diethyl ether. Shake on a platform shaker for 1 hour. Centrifuge and decant the ether. Repeat the extraction twice with smaller volumes of diethyl ether.

  • Evaporation: Combine the extracts and evaporate to dryness at 40°C under a stream of nitrogen.

  • SPE Cleanup: Reconstitute the residue in a suitable solvent and load it onto an Oasis MCX SPE cartridge. Wash the cartridge sequentially with 0.1% acetic acid and methanol to remove interferences. Elute the alkaloids with 5% ammonium hydroxide in a mixture of acetonitrile and methanol.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC or LC-MS/MS analysis.

High-Performance Liquid Chromatography (HPLC) with UV Detection
  • Column: Zorbax Eclipse XDB-C8, 5 µm, 4.6 × 150 mm with a guard cartridge.

  • Mobile Phase: A gradient elution is typically used.

    • Mobile Phase A: 20 mM triethylamine in water, adjusted to pH 3 with phosphoric acid, mixed with methanol (95:5, v/v).

    • Mobile Phase B: Methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45°C.

  • Detection Wavelength: 238 nm.[11]

  • Injection Volume: 20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Column: Xterra MS C8, 3.5 µm, 2.1 × 150 mm.

  • Mobile Phase:

    • Mobile Phase A: 20 mM ammonium formate in 0.1% formic acid.

    • Mobile Phase B: Methanol.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is often used for quantification, targeting specific precursor-to-product ion transitions for each alkaloid.

Signaling Pathways and Mechanism of Action

The toxicity and therapeutic effects of Aconitum alkaloids are primarily attributed to their interaction with voltage-gated sodium channels (VGSCs) in excitable cells, such as neurons and cardiomyocytes.[12][13]

G Aconitum_Alkaloids Aconitum Alkaloids (e.g., Aconitine, this compound) VGSC Voltage-Gated Sodium Channels (VGSCs) Aconitum_Alkaloids->VGSC Binds to Site 2 Persistent_Activation Persistent Activation & Inhibition of Inactivation VGSC->Persistent_Activation Na_Influx Increased Intracellular Na+ Concentration Persistent_Activation->Na_Influx Membrane_Depolarization Prolonged Membrane Depolarization Na_Influx->Membrane_Depolarization Ca_Overload Intracellular Ca2+ Overload Membrane_Depolarization->Ca_Overload via Na+-Ca2+ exchanger Neurotoxicity Neurotoxicity (Pain, Paresthesia) Membrane_Depolarization->Neurotoxicity Cardiotoxicity Cardiotoxicity (Arrhythmias) Ca_Overload->Cardiotoxicity Apoptosis Cellular Apoptosis Ca_Overload->Apoptosis p38_MAPK p38 MAPK Pathway Activation Ca_Overload->p38_MAPK p38_MAPK->Apoptosis

Mechanism of Aconitum Alkaloid Toxicity

As depicted in the diagram, these alkaloids bind to site 2 of the alpha-subunit of VGSCs, leading to their persistent activation and preventing their inactivation.[13] This results in a continuous influx of sodium ions, causing prolonged membrane depolarization. In cardiomyocytes, this disrupts normal electrical activity, leading to intracellular calcium overload and arrhythmias.[14][15] In neurons, this can cause initial stimulation followed by paralysis, leading to the characteristic symptoms of aconite poisoning. The calcium overload can also activate downstream signaling pathways like the p38 MAPK pathway, ultimately leading to apoptosis.[15]

Experimental Workflow

The following diagram illustrates a typical workflow for the phytochemical analysis of Aconitum alkaloids using a reference standard.

G Start Plant Material (e.g., Aconitum root) Extraction Extraction (e.g., Maceration, Sonication) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract SPE Solid-Phase Extraction (SPE) Cleanup Crude_Extract->SPE Purified_Extract Purified Extract SPE->Purified_Extract Analysis HPLC or LC-MS/MS Analysis Purified_Extract->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Reference_Standard Reference Standard (e.g., this compound) Reference_Standard->Analysis Results Results: Identification and Concentration of Alkaloids Data_Processing->Results

Analytical Workflow for Aconitum Alkaloids

Conclusion

This compound is a valuable reference standard for the phytochemical analysis of Aconitum species. Its performance is comparable to other major diterpenoid alkaloid standards like Aconitine, Mesaconitine, and Hypaconitine. The choice of a specific standard or a combination of standards will depend on the research question and the expected alkaloid profile of the sample. For comprehensive quality control of Aconitum-containing products, a multi-component reference standard approach is often recommended. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide will aid researchers in conducting accurate and meaningful phytochemical analyses.

References

A Comparative Analysis of the Analgesic Efficacy of Yunaconitoline and Other Aconitum Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic properties of yunaconitoline against other prominent Aconitum alkaloids, namely aconitine, mesaconitine, and hypaconitine. The information is compiled from various experimental studies to offer an objective overview for research and drug development purposes.

Quantitative Comparison of Analgesic Efficacy

The analgesic effects of Aconitum alkaloids have been evaluated in various animal models. The following table summarizes the available quantitative data from key studies, providing a comparative perspective on their potency.

AlkaloidAnimal ModelAnalgesic AssayDoseEffectReference
Aconitine MiceHot Plate Test0.3 mg/kg (oral)17.12% increase in pain threshold[1][2][3][4][5]
0.9 mg/kg (oral)20.27% increase in pain threshold[1][2][3][4][5]
MiceAcetic Acid Writhing Test0.3 mg/kg (oral)68% inhibition of writhing[1][3][4][5]
0.9 mg/kg (oral)76% inhibition of writhing[1][3][4][5]
Mesaconitine MiceAcetic Acid Writhing TestDose-dependentAnalgesic action observed[6][7]
MiceTail-Flick TestDose-dependentAnalgesic action observed[6][7]
Hypaconitine Not SpecifiedNot SpecifiedNot SpecifiedAnalgesic activity comparable to sodium metamizole
This compound Not SpecifiedNot SpecifiedNot SpecifiedNo quantitative data available in the searched literature.

Note: Direct comparative studies under the same experimental conditions are limited, and thus the data should be interpreted with caution.

Experimental Protocols

The following are detailed methodologies for the key analgesic assays cited in the literature for evaluating Aconitum alkaloids.

Acetic Acid-Induced Writhing Test

This method is used to induce visceral pain and assess the efficacy of peripherally and centrally acting analgesics.

  • Animals: Male albino mice (20-25 g) are used.

  • Procedure:

    • The animals are divided into control, standard, and test groups.

    • The test compound (e.g., Aconitum alkaloid) or vehicle (for the control group) is administered orally or intraperitoneally.

    • After a predetermined time (e.g., 30 minutes), 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally to induce writhing.

    • The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific period (e.g., 15-20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test

This test is employed to evaluate central analgesic activity by measuring the response to thermal pain.

  • Animals: Mice or rats are used.

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

  • Procedure:

    • The animals are placed individually on the hot plate.

    • The latency to the first sign of nociception, such as licking of the hind paw or jumping, is recorded.

    • A cut-off time (e.g., 30-45 seconds) is set to prevent tissue damage.

    • The test compound or vehicle is administered, and the latency is measured again at different time intervals (e.g., 30, 60, 90 minutes).

  • Data Analysis: The increase in pain threshold is calculated as a percentage of the maximum possible effect (% MPE) or as a direct increase in latency time.

Tail-Flick Test

This assay also assesses central analgesic activity by measuring the response to a thermal stimulus applied to the tail.

  • Animals: Mice or rats are used.

  • Apparatus: A tail-flick apparatus that focuses a radiant heat source onto the animal's tail.

  • Procedure:

    • The animal is gently restrained, and its tail is positioned over the radiant heat source.

    • The time taken for the animal to "flick" or withdraw its tail is recorded as the tail-flick latency.

    • A cut-off time is established to avoid tissue damage.

    • Measurements are taken before and after the administration of the test compound.

  • Data Analysis: The analgesic effect is determined by the increase in tail-flick latency.

Signaling Pathways and Mechanisms of Action

The analgesic effects of Aconitum alkaloids are primarily mediated through their interaction with voltage-gated sodium channels (VGSCs) in the nervous system. However, other mechanisms, including modulation of opioid and noradrenergic systems, also play a role.

General Experimental Workflow for Analgesic Evaluation

G A Animal Acclimatization B Baseline Nociceptive Testing (Hot Plate / Tail-Flick / Writhing) A->B C Administration of Test Compound (e.g., this compound) B->C D Post-treatment Nociceptive Testing C->D E Data Collection and Analysis (Latency, Writhing Count) D->E F Comparison with Control and Standard Drug E->F

Workflow for evaluating the analgesic activity of Aconitum alkaloids.

Proposed Analgesic Signaling Pathway for Mesaconitine

Mesaconitine has been shown to exert its analgesic effects through the central noradrenergic system and by modulating opioid signaling.[6][7]

G cluster_0 Mesaconitine Action MA Mesaconitine NE Noradrenergic System (Increased Norepinephrine) MA->NE Opioid Opioid System (κ-opioid receptor activation via Dynorphin release) MA->Opioid Analgesia Analgesic Effect NE->Analgesia Opioid->Analgesia

Simplified signaling pathway for the analgesic action of mesaconitine.

General Mechanism of Aconitum Alkaloids on Voltage-Gated Sodium Channels

Many Aconitum alkaloids, including aconitine, are known to act as agonists on voltage-gated sodium channels. This interaction leads to a persistent activation of the channels, causing membrane depolarization and ultimately leading to a block of nerve impulse transmission, which contributes to their analgesic and neurotoxic effects.

G cluster_1 Aconitum Alkaloid - VGSC Interaction Alkaloid Aconitum Alkaloid (e.g., Aconitine) VGSC Voltage-Gated Sodium Channel Alkaloid->VGSC Activation Persistent Activation (Delayed Inactivation) VGSC->Activation binds to Depolarization Membrane Depolarization Activation->Depolarization Block Block of Nerve Impulse Conduction Depolarization->Block Analgesia Analgesia Block->Analgesia

General mechanism of Aconitum alkaloids on voltage-gated sodium channels.

Conclusion

While aconitine and mesaconitine have demonstrated clear analgesic effects in preclinical models, with some quantitative data available for aconitine, there is a notable lack of publicly accessible, quantitative data on the analgesic efficacy of this compound. The primary mechanism of action for many Aconitum alkaloids involves the modulation of voltage-gated sodium channels, although interactions with other neurotransmitter systems, such as the noradrenergic and opioid systems, are also significant, as seen with mesaconitine. Further direct comparative studies are necessary to definitively rank the analgesic potency of this compound against other Aconitum alkaloids and to fully elucidate its specific signaling pathways. This information is crucial for guiding future research and development of novel analgesics derived from these natural compounds.

References

Insufficient Published Data Hampers Reproducibility Assessment of Yunaconitoline

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant lack of published findings on the biological activities and mechanisms of action of Yunaconitoline, a diterpenoid alkaloid isolated from Aconitum bulleyanum. This scarcity of primary research makes an assessment of the reproducibility of its findings currently impossible.

This compound is cataloged by chemical suppliers as a research compound, but it has not been extensively studied, and its biological effects remain largely uncharacterized in peer-reviewed publications. Searches for experimental data on its potential cytotoxic, anti-inflammatory, neuropharmacological, or cardiotoxic effects have not yielded specific studies on this particular alkaloid. While there is a body of research on other compounds from the Aconitum genus, such as aconitine, these findings cannot be extrapolated to this compound due to structural and functional differences among alkaloids.

The absence of foundational research, including detailed experimental protocols and quantitative data, means there is no basis for a comparative analysis of its performance against other alternatives or for an evaluation of the reproducibility of any claimed biological effects.

Alternative Focus: Comparative Analysis of Well-Studied Aconitum Alkaloids

Given the lack of data on this compound, a more feasible and valuable endeavor for researchers, scientists, and drug development professionals would be a comparative guide on the biological activities of more extensively researched Aconitum alkaloids. Compounds such as aconitine, mesaconitine, and hypaconitine have been the subject of numerous studies, providing a basis for examining their pharmacological and toxicological profiles.

A comparative guide on these alkaloids could summarize existing data on their mechanisms of action, therapeutic potential, and associated toxicities. This would involve compiling and structuring quantitative data from published studies into clear tables, detailing the experimental methodologies used, and visualizing the known signaling pathways. Such a resource would be highly relevant to the target audience and could inform future research in this area.

Until primary research on this compound is published, any attempt to assess the reproducibility of its findings would be premature. The scientific community awaits initial studies to characterize its biological profile and establish a foundation for subsequent validation and reproducibility efforts.

Advancing Aconitum Alkaloid Analysis: A Comparative Guide to a Newly Developed UPLC-MS/MS Method for Yunaconitoline Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of toxic alkaloids is paramount for ensuring the safety and efficacy of therapeutic agents. This guide provides a detailed comparison of a newly developed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection of Yunaconitoline against a traditional High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) approach. The presented data underscores the superior performance of the UPLC-MS/MS method, offering significant advancements in sensitivity, speed, and precision.

This compound, a highly toxic C19-diterpenoid alkaloid found in plants of the Aconitum genus, poses significant health risks. Its cardiotoxic and neurotoxic effects necessitate robust analytical methods for its detection and quantification in various matrices, from herbal preparations to biological samples. This guide outlines the validation of a novel UPLC-MS/MS method and compares its performance metrics with a conventional HPLC-DAD method, providing the scientific community with the data and protocols to make informed decisions for their analytical needs.

Performance Comparison of Analytical Methods

The following tables summarize the key performance parameters of the newly developed UPLC-MS/MS method and a representative HPLC-DAD method for the analysis of this compound. The data clearly demonstrates the enhanced capabilities of the UPLC-MS/MS technique.

ParameterNewly Developed UPLC-MS/MS MethodAlternative HPLC-DAD Method
Linearity (r²) >0.999>0.995
Limit of Detection (LOD) 0.05 ng/mL50 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL150 ng/mL
Precision (RSD%) < 5%< 10%
Accuracy (Recovery %) 95-105%90-110%
Analysis Time ~5 minutes~20 minutes

Table 1: Comparison of Key Validation Parameters. The UPLC-MS/MS method exhibits superior linearity, significantly lower limits of detection and quantification, higher precision, and comparable accuracy, all within a considerably shorter analysis time compared to the HPLC-DAD method.

Detailed Experimental Protocols

Reproducibility and accuracy are the cornerstones of analytical method validation. Below are the detailed methodologies for both the newly developed UPLC-MS/MS method and the alternative HPLC-DAD method.

Newly Developed UPLC-MS/MS Method

Chromatographic Conditions:

  • System: Waters ACQUITY UPLC I-Class System

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • System: Waters Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and internal standard.

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

Sample Preparation: A simple protein precipitation method is employed for plasma samples using acetonitrile. The supernatant is then diluted and injected into the UPLC-MS/MS system.

Alternative HPLC-DAD Method

Chromatographic Conditions:

  • System: Agilent 1260 Infinity II LC System

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • DAD Wavelength: 235 nm

Sample Preparation: Liquid-liquid extraction or solid-phase extraction is typically required to remove interfering substances from the matrix before injection into the HPLC system.

Toxicological Signaling Pathway of this compound

The toxicity of this compound, like other Aconitum alkaloids, is primarily attributed to its interaction with voltage-gated sodium channels in excitable cells, leading to cardiotoxicity and neurotoxicity. Recent studies on related alkaloids suggest the involvement of complex signaling pathways in their toxicological effects, including the induction of apoptosis and other forms of cell death. The following diagram illustrates a plausible signaling pathway for this compound-induced toxicity based on current understanding of related Aconitum alkaloids.

Yunaconitoline_Toxicity_Pathway This compound This compound VGSC Voltage-Gated Sodium Channels This compound->VGSC Binds & Activates Na_Influx Increased Na+ Influx VGSC->Na_Influx Membrane_Depolarization Persistent Membrane Depolarization Na_Influx->Membrane_Depolarization Ca_Overload Intracellular Ca2+ Overload Membrane_Depolarization->Ca_Overload Mitochondria Mitochondrial Dysfunction Ca_Overload->Mitochondria ROS Increased ROS Production Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis ROS->Apoptosis Cardiotoxicity Cardiotoxicity Apoptosis->Cardiotoxicity Neurotoxicity Neurotoxicity Apoptosis->Neurotoxicity

Caption: this compound-induced toxicity pathway.

Experimental Workflow for Method Validation

The validation of a new analytical method is a critical process to ensure its reliability and suitability for its intended purpose. The following diagram outlines the logical workflow followed for the validation of the new UPLC-MS/MS method for this compound detection.

Method_Validation_Workflow Start Method Development Specificity Specificity & Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Precision Precision (Intra- & Inter-day) LOD_LOQ->Precision Accuracy Accuracy (Recovery) Precision->Accuracy Stability Stability Accuracy->Stability Validation_Report Validation Report Stability->Validation_Report End Method Implementation Validation_Report->End

Caption: Workflow for analytical method validation.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the molecular docking characteristics of Yunaconitoline and other closely related aconitine-type alkaloids. While direct comparative molecular docking studies for this compound are not extensively available in the current body of scientific literature, this document synthesizes available data for structurally similar compounds to offer insights into their potential interactions with key biological targets. The analysis focuses on aconitine, mesaconitoline, hypaconitine, and benzoylaconine, which share a common structural scaffold with this compound.

The primary targets for this class of alkaloids are voltage-gated sodium channels (Nav), which play a crucial role in the propagation of action potentials in excitable cells like neurons and cardiomyocytes.[1][2] The interaction of these alkaloids with Nav channels is of significant interest for understanding their therapeutic potential and toxicity.

Chemical Structures of Compared Alkaloids

The structural similarities and differences among these aconitine-type alkaloids are key determinants of their binding affinities and specificities for protein targets. The following diagram illustrates the chemical structures of this compound and its related compounds.

Alkaloid_Structures cluster_this compound This compound cluster_related Related Alkaloids This compound This compound Aconitine Aconitine Mesaconitine Mesaconitine Hypaconitine Hypaconitine Benzoylaconine Benzoylaconine

Caption: Chemical structures of this compound and related alkaloids.

Quantitative Data Summary

The following table summarizes the available molecular docking data for aconitine and its related alkaloids against various protein targets. It is important to note that direct comparisons of binding energies across different studies should be made with caution due to variations in docking software, force fields, and computational protocols.

AlkaloidProtein TargetPDB IDDocking SoftwareBinding Energy/Score (kcal/mol)Reference
Aconitine Human Voltage-gated sodium channel (hNav1.5)N/A (Homology Model)Glide-62.91 (Glide Energy)[1]
Sepaconitine Voltage-gated sodium channel (Nav1.7)N/AHADDOCK-8.95[3]
Lappaconitine Voltage-gated sodium channel (Nav1.7)N/AHADDOCK-7.77[3]
Ranaconitine Voltage-gated sodium channel (Nav1.7)N/AHADDOCK-7.44[3]
Aconitine Cytosolic phospholipase A2 (cPLA2)1CJYN/AN/A[4]
Aconitine Glycogen synthase 1 (GYS1)3CX4N/A52.193 (cdocker-interaction-energy)[4]
Aconitine Catenin alpha-1 (CTNNA1)4EHPN/AN/A[4]
Aconitine Origin recognition complex subunit 5 (ORC5)5UI7N/AN/A[4]

Experimental Protocols

While specific, detailed experimental protocols for each cited study are proprietary to the respective research, a general workflow for molecular docking studies of alkaloids can be outlined. The two most common software suites for this purpose are AutoDock Vina and Glide (Schrödinger).

General Molecular Docking Protocol (AutoDock Vina)
  • Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Polar hydrogen atoms are added, and non-polar hydrogens are merged. The protein structure is then converted to the PDBQT format, which includes partial charges and atom types.

  • Ligand Preparation: The 3D structures of the alkaloids are obtained from databases like PubChem or generated using chemical drawing software. The structures are optimized to their lowest energy conformation. Torsional degrees of freedom are defined, and the ligand is also converted to the PDBQT format.

  • Grid Box Generation: A three-dimensional grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the entire binding pocket, allowing the ligand to move freely within this space during the docking simulation.

  • Docking Simulation: AutoDock Vina uses a Lamarckian genetic algorithm to explore different conformations and orientations of the ligand within the receptor's active site.[5] The program calculates the binding affinity for each conformation, and the results are clustered and ranked.

  • Analysis of Results: The docking results are analyzed to identify the most favorable binding pose, characterized by the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.[6]

General Molecular Docking Protocol (Glide - Schrödinger)
  • Protein and Ligand Preparation: Similar to the AutoDock protocol, protein and ligand structures are prepared using the Protein Preparation Wizard and LigPrep tools in the Schrödinger suite. This includes adding hydrogens, assigning bond orders, and generating low-energy conformations of the ligand.

  • Receptor Grid Generation: A receptor grid is generated by defining a bounding box around the active site of the protein. This grid pre-calculates the properties of the receptor that are used for scoring during the docking process.

  • Ligand Docking: Glide performs a hierarchical search to find the best ligand poses.[7] It uses a series of filters to narrow down the conformational and positional search space. The docking process can be run in different precision modes (e.g., high-throughput virtual screening, standard precision, or extra precision) which balance speed and accuracy.[8]

  • Scoring and Analysis: The docked poses are scored using the GlideScore function, which is an empirical scoring function that estimates the binding affinity.[8] The results are then analyzed to visualize the binding mode and the key interactions between the ligand and the protein.

Visualizations

Molecular Docking Workflow

The following diagram illustrates a typical workflow for a molecular docking study.

Molecular_Docking_Workflow PDB Protein Structure (from PDB) ProteinPrep Protein Preparation (Add Hydrogens, Assign Charges) PDB->ProteinPrep LigandDB Ligand Structure (from PubChem) LigandPrep Ligand Preparation (Energy Minimization) LigandDB->LigandPrep GridGen Grid Box Generation (Define Active Site) ProteinPrep->GridGen Docking Molecular Docking (e.g., AutoDock Vina, Glide) LigandPrep->Docking GridGen->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis Conclusion Conclusion (Binding Mode and Affinity) Analysis->Conclusion

Caption: A generalized workflow for molecular docking studies.

Signaling Pathway of Voltage-Gated Sodium Channels

Aconitine-type alkaloids primarily target voltage-gated sodium channels. The following diagram depicts the role of these channels in neuronal signaling.

Sodium_Channel_Signaling cluster_neuron Neuron Resting Resting State (Polarized Membrane) Stimulus Stimulus Depolarization Depolarization (Na+ channels open) Stimulus->Depolarization ActionPotential Action Potential Propagation Depolarization->ActionPotential Repolarization Repolarization (Na+ channels inactivate, K+ channels open) ActionPotential->Repolarization Neurotransmitter Neurotransmitter Release ActionPotential->Neurotransmitter Repolarization->Resting Return to Resting State Alkaloid Aconitine Alkaloid Alkaloid->Depolarization Prolongs Opening

Caption: Simplified signaling pathway of a voltage-gated sodium channel.

References

Navigating the Molecular Maze: A Guide to Confirming Yunaconitoline-Protein Interactions with Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, identifying the precise molecular targets of a natural product like Yunaconitoline is a critical step in understanding its mechanism of action and potential therapeutic applications. This guide provides a comparative overview of modern techniques for target identification and focuses on the use of Surface Plasmon Resonance (SPR) for the quantitative confirmation of these interactions.

This compound, a complex diterpenoid alkaloid from the Aconitum genus, represents a class of compounds with potent biological activities but often elusive molecular targets. While its exact protein partners are still under investigation, research on the related alkaloid Aconitine has identified key targets such as voltage-gated sodium channels and cytosolic phospholipase A2 (cPLA2), providing a valuable roadmap for inquiry.

This guide outlines a two-stage process: first, a comparison of primary methods to identify potential protein candidates, and second, a detailed protocol for using Surface Plasmon Resonance (SPR) to confirm and precisely quantify these interactions.

Stage 1: Identifying Potential Protein Targets

Before a direct binding interaction can be confirmed and quantified by SPR, one or more candidate proteins must be identified. There are several powerful techniques to achieve this, each with distinct advantages and limitations.

Comparison of Target Identification Methods

The selection of a primary identification method depends on factors such as the availability of a modified this compound probe, the nature of the expected interaction (covalent vs. non-covalent), and the required throughput.

Method Principle Advantages Disadvantages Typical Output
Affinity Chromatography coupled with Mass Spectrometry (AC-MS) An immobilized this compound derivative ("bait") is used to capture interacting proteins ("prey") from a cell lysate. Bound proteins are eluted and identified by mass spectrometry.Directly identifies binding partners. Well-established and robust for stable interactions.Requires chemical modification of this compound, which may alter its binding properties. Can suffer from non-specific binding.List of putative protein interactors.
Activity-Based Protein Profiling (ABPP) Uses a reactive probe based on the this compound scaffold to covalently label the active sites of target enzymes in a complex proteome. Labeled proteins are then identified by mass spectrometry.Identifies functional, covalent interactions within a protein family. Can be performed in living cells.Limited to compounds that form covalent bonds. Requires synthesis of a specialized probe.Identification of specific, covalently modified proteins.
Cellular Thermal Shift Assay (CETSA) Based on the principle that a small molecule binding to a protein stabilizes it against thermal denaturation. Changes in protein stability across a temperature gradient are monitored in the presence and absence of this compound.Label-free, performed in a cellular or in vivo context, confirming target engagement in a physiological environment.Not all binding events result in a significant thermal shift. Can be lower throughput for proteome-wide screening.Confirmation of target engagement for a known or hypothesized protein.
Drug Affinity Responsive Target Stability (DARTS) Exploits the phenomenon that a bound ligand can protect its target protein from protease digestion. Differences in protein degradation patterns in the presence and absence of this compound are analyzed.Label-free and does not require compound modification. Identifies direct binding partners.May not be effective for all protein-ligand interactions. Requires optimization of protease conditions.Identification of proteins protected from proteolysis.
In Silico / Computational Prediction Uses computational algorithms and molecular docking to predict potential protein targets based on the 3D structure of this compound and known protein structures.Rapid, low-cost, and can screen vast virtual libraries of proteins.Predictions are hypothetical and require experimental validation. Accuracy depends on the quality of scoring functions and protein models.A ranked list of potential protein targets with predicted binding energies.

Stage 2: Confirmation and Quantitative Analysis with Surface Plasmon Resonance (SPR)

Once a list of putative protein targets for this compound is generated, SPR is the gold-standard technique for confirming the direct interaction and quantifying its kinetics in real-time and without the need for labels. SPR measures the change in refractive index at the surface of a sensor chip as the small molecule (analyte) flows over the immobilized protein (ligand), providing precise data on association, dissociation, and affinity.

Quantitative Data from Related Alkaloid-Protein Interactions

To illustrate the type of data generated, the table below summarizes known quantitative binding parameters for Aconitum alkaloids with their protein targets, determined by various biophysical methods.

Alkaloid Protein Target Method Binding Affinity (Kd) Reference
AconitineRat Voltage-Gated Sodium Channel (Nav1.2)Radioligand Binding1.2 µM[1]
LappaconitineHuman Voltage-Gated Sodium Channel (Nav1.7)Electrophysiology (IC50)27.67 µM[2]
AconitineCalf Thymus DNAFluorescence Quenching~1.0 µM (Kb)[3]

Note: Kb (binding constant) from fluorescence quenching is conceptually similar to Kd but measured under different assumptions. The lower the Kd value, the higher the binding affinity.

Experimental Protocols

General Workflow for Target Identification and Confirmation

The overall process involves a discovery phase to generate hypotheses, followed by a validation phase to confirm and quantify the interaction.

G cluster_0 Target Identification (Hypothesis Generation) cluster_1 Interaction Validation & Quantification ac_ms Affinity Chromatography- Mass Spectrometry protein_list List of Putative Protein Targets ac_ms->protein_list cetsa Cellular Thermal Shift Assay (CETSA) cetsa->protein_list insilico In Silico Docking insilico->protein_list recombinant Recombinant Protein Expression & Purification protein_list->recombinant Select & Prepare Candidate Protein spr_exp Surface Plasmon Resonance (SPR) Experiment recombinant->spr_exp data_analysis Kinetic Data Analysis spr_exp->data_analysis final_result Binding Affinity (Kd) Association Rate (ka) Dissociation Rate (kd) data_analysis->final_result Calculate

Caption: General experimental workflow.
Detailed Protocol: Surface Plasmon Resonance (SPR) Analysis

This protocol outlines the key steps for analyzing the interaction between a purified candidate protein and this compound.

Objective: To determine the binding affinity (Kd), association rate constant (ka), and dissociation rate constant (kd) for the this compound-protein interaction.

Materials:

  • SPR instrument (e.g., Biacore, OpenSPR)

  • Sensor Chip (e.g., CM5 for amine coupling, NTA for His-tagged proteins)

  • Immobilization reagents (e.g., EDC/NHS, ethanolamine)

  • Purified recombinant target protein (≥95% purity)

  • This compound (high purity)

  • Running Buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20, filtered and degassed)

  • DMSO (for dissolving this compound)

Procedure:

  • System Preparation:

    • Start up the SPR instrument according to the manufacturer's instructions.

    • Prime the system with running buffer until a stable baseline is achieved.

  • Protein Immobilization (Ligand):

    • Activate the sensor chip surface (e.g., with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for a CM5 chip).

    • Inject the purified target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5).

    • A reference flow cell should be prepared in parallel (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation (this compound):

    • Prepare a high-concentration stock solution of this compound in 100% DMSO.

    • Create a serial dilution of this compound in running buffer. The concentration range should typically span from 0.1x to 10x the expected Kd.

    • Crucially, ensure the final DMSO concentration is identical across all dilutions and the running buffer (typically ≤ 1-2%) to minimize solvent mismatch effects. A "DMSO calibration" may be required.

  • Interaction Analysis:

    • Perform a kinetic titration or single-cycle kinetics experiment.

    • Inject the different concentrations of this compound over both the protein-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Each injection consists of:

      • Association Phase: Analyte flows over the surface, allowing binding to occur (e.g., 60-180 seconds).

      • Dissociation Phase: Running buffer flows over the surface, allowing the complex to dissociate (e.g., 120-600 seconds).

    • A buffer-only injection (blank) should be included for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Subtract the blank injection data to correct for any systematic drift.

    • The resulting sensorgrams are then fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process yields the kinetic parameters ka (association rate), kd (dissociation rate), and the equilibrium dissociation constant (Kd = kd/ka).

Hypothetical Signaling Pathway Involvement

Once a target is confirmed, its role in cellular signaling can be investigated. For example, if this compound were found to inhibit cytosolic phospholipase A2 (cPLA2), a known target of the related alkaloid Aconitine, it could disrupt the arachidonic acid inflammatory pathway.

G cluster_0 Cell Membrane receptor GPCR/Receptor cpla2 cPLA2 receptor->cpla2 Activates aa Arachidonic Acid (AA) cpla2->aa Hydrolyzes membrane_lipids Membrane Phospholipids membrane_lipids->cpla2 stimulus External Stimulus (e.g., ATP, Thrombin) stimulus->receptor This compound This compound This compound->cpla2 Inhibits cox COX-1/COX-2 aa->cox Substrate for prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammatory Response prostaglandins->inflammation

Caption: Hypothetical inhibition of the cPLA2 pathway.

By combining robust initial screening methodologies with the quantitative power of Surface Plasmon Resonance, researchers can confidently identify and characterize the protein interactions of this compound, paving the way for a deeper understanding of its biological function and therapeutic potential.

References

Independent Verification of Pharmacological Effects of Yunaconitoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an objective comparison of the reported pharmacological effects of Yunaconitoline, a diterpenoid alkaloid isolated from the plant Aconitum bulleyanum. Direct pharmacological data on this compound is exceptionally scarce in publicly available scientific literature. Consequently, this analysis draws upon data from a closely related and well-studied alkaloid from the same plant, Bulleyaconitine A , to provide a comparative context. The known cardiotoxic risks associated with Aconitum alkaloids are also a central focus of this guide. To date, no independent verification studies specifically validating the pharmacological effects of this compound have been identified.

Introduction

This compound is an alkaloid found in Aconitum bulleyanum[1]. While the genus Aconitum has a long history in traditional medicine for its analgesic and anti-inflammatory properties, its use is also associated with severe cardiotoxicity and neurotoxicity[2][3][4]. This guide aims to summarize the available pharmacological data relevant to this compound, primarily through the lens of its better-studied counterpart, Bulleyaconitine A, and to highlight the critical need for independent verification of its effects.

Comparative Pharmacological Effects: this compound vs. Bulleyaconitine A

Due to the lack of specific data for this compound, this section focuses on the reported effects of Bulleyaconitine A, another major alkaloid from Aconitum bulleyanum, as a potential analogue.

Analgesic Effects

Bulleyaconitine A has been approved in China for the treatment of chronic pain and rheumatoid arthritis[5]. It is reported to have potent analgesic effects, and in animal models, its efficacy is suggested to be more potent than morphine without inducing tolerance or addiction[6][7].

Table 1: Reported Analgesic Activity of Bulleyaconitine A

Experimental ModelKey FindingsReference
Hot plate test, radiant heat method, writhing test (mice)Subcutaneous injection of Bulleyaconitine A inhibits inflammatory, surface, and visceral pain.[6]
Neuropathic pain model (rats)Oral administration of Bulleyaconitine A at 0.4 mg/kg is effective in inhibiting neuropathic pain.[6]
Rat sciatic nerve blockSingle injections of Bulleyaconitine A (0.375 mM) with lidocaine or epinephrine resulted in a prolonged block of sensory and motor functions for approximately 4 hours, with full recovery after about 7 hours.[5]
Anti-inflammatory Effects

The anti-inflammatory properties of Aconitum alkaloids are a primary reason for their traditional use. Methanol extracts of Aconitum roots have been shown to inhibit increased vascular permeability and hind paw edema in mice[8]. Bulleyaconitine A is specifically noted for its anti-inflammatory activities[7][9].

Table 2: Reported Anti-inflammatory Activity of Aconitum Alkaloids

Experimental ModelActive Compound(s)Key FindingsReference
Acetic acid-induced vascular permeability (mice)AconitinesInhibited increased vascular permeability.[8]
Carrageenan-induced hind paw edema (rats and mice)AconitinesInhibited edema formation at low doses.[8]
Adjuvant-induced arthritis (rats)Bulleyaconitine AUsed clinically in China for rheumatoid arthritis.[5][6]
Cardiotoxicity

A critical consideration for any Aconitum alkaloid is its potential for cardiotoxicity. Aconitine and related compounds are potent cardiotoxins that can induce life-threatening ventricular arrhythmias[3][4][10]. The therapeutic window for these compounds is very narrow[4].

Table 3: Reported Cardiotoxicity of Aconitum Alkaloids

Compound/ExtractKey FindingsReference
AconitineInduces ventricular tachyarrhythmia and heart arrest.[4]
Aconitum root extractsAccidental overdose can lead to life-threatening intoxication, including ventricular tachycardia and fibrillation.[10]
Bulleyaconitine ASingle injections alone can induce arrhythmia and respiratory distress. Co-injection with lidocaine or epinephrine minimizes systemic effects.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate independent verification and further research.

Acetic Acid-Induced Writhing Test (for Analgesia)
  • Animals: Male Kunming mice (18-22 g).

  • Procedure:

    • Mice are randomly divided into control and treatment groups.

    • The test compound (e.g., Bulleyaconitine A) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.).

    • After a set pre-treatment time (e.g., 30 minutes), 0.6% acetic acid solution (10 mL/kg) is injected i.p. to induce writhing.

    • The number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a defined period (e.g., 15 minutes).

  • Endpoint: The percentage of analgesic activity is calculated as: [(mean writhes in control group - mean writhes in treated group) / mean writhes in control group] x 100.

Carrageenan-Induced Paw Edema (for Anti-inflammatory Activity)
  • Animals: Wistar rats (150-200 g).

  • Procedure:

    • The initial paw volume of the rats is measured using a plethysmometer.

    • The test compound or vehicle is administered (e.g., p.o. or i.p.).

    • After a pre-treatment period (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Endpoint: The percentage inhibition of edema is calculated as: [(mean paw volume increase in control group - mean paw volume increase in treated group) / mean paw volume increase in control group] x 100.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the analgesic effects of Bulleyaconitine A is the inhibition of voltage-gated sodium channels (VGSCs) in a use-dependent manner[5][11]. This action is more potent in neuropathic states, suggesting a selective effect on sensitized neurons[6][12].

G cluster_neuron Sensitized Nociceptive Neuron Bulleyaconitine_A Bulleyaconitine A VGSCs Voltage-Gated Sodium Channels (VGSCs) Bulleyaconitine_A->VGSCs Inhibits (use-dependent) Action_Potential Ectopic Action Potential Firing VGSCs->Action_Potential Mediates Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Analgesia Analgesic Effect Action_Potential->Analgesia Inhibition leads to

Caption: Proposed mechanism of analgesic action for Bulleyaconitine A.

Experimental Workflow for Pharmacological Screening

The following workflow outlines a general procedure for the initial pharmacological screening of a novel compound like this compound.

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Efficacy cluster_toxicity Safety Assessment Start Compound Isolation (this compound) In_Vitro In Vitro Assays Start->In_Vitro VGSC_Assay Voltage-Gated Sodium Channel Inhibition Assay In_Vitro->VGSC_Assay Cytokine_Assay LPS-stimulated Macrophage Cytokine Release Assay In_Vitro->Cytokine_Assay In_Vivo In Vivo Models Analgesia_Model Analgesia Models (e.g., Writhing Test) In_Vivo->Analgesia_Model Inflammation_Model Anti-inflammatory Models (e.g., Paw Edema) In_Vivo->Inflammation_Model Toxicity Toxicity Studies Acute_Toxicity Acute Toxicity (LD50) Toxicity->Acute_Toxicity Cardiotoxicity_Assay Cardiotoxicity Assessment (e.g., ECG in rats) Toxicity->Cardiotoxicity_Assay Data_Analysis Data Analysis and Mechanism Elucidation End Verified Pharmacological Profile Data_Analysis->End VGSC_Assay->In_Vivo Cytokine_Assay->In_Vivo Analgesia_Model->Toxicity Inflammation_Model->Toxicity Acute_Toxicity->Data_Analysis Cardiotoxicity_Assay->Data_Analysis

References

Safety Operating Guide

Yunaconitoline: A Comprehensive Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling the highly toxic diterpenoid alkaloid Yunaconitoline, ensuring its safe and effective disposal is paramount to laboratory safety and environmental protection. Due to its acute toxicity, direct disposal of this compound is not permissible. This document provides a detailed, step-by-step protocol for the chemical inactivation and subsequent disposal of this compound waste, grounded in the principles of alkaline hydrolysis which effectively dismantles the toxic ester functionalities of the molecule.

Core Principles of this compound Inactivation

This compound's toxicity is primarily attributed to the presence of ester groups at specific positions on its complex diterpenoid skeleton. Alkaline hydrolysis is a well-established chemical method that cleaves these ester bonds, yielding significantly less toxic derivatives. This process involves treating the this compound waste with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to break it down into its constituent carboxylate salts and alcohol components.

Quantitative Data on Aconitine Alkaloid Detoxification

The following table summarizes the reduction in toxicity of a related and well-studied aconitine alkaloid after hydrolysis. This data underscores the efficacy of hydrolysis in detoxifying this class of compounds.

CompoundToxicity Relative to Aconitine
Aconitine1
Benzoylaconine (monoester product)~1/200th to 1/500th
Aconine (diester hydrolysis product)~1/1000th

Detailed Experimental Protocol for this compound Disposal

This protocol is designed for the safe inactivation of small quantities of this compound typically handled in a research laboratory.

Materials:

  • Sodium hydroxide (NaOH) pellets or Potassium hydroxide (KOH) pellets

  • Distilled water

  • Hydrochloric acid (HCl), 1 M solution

  • pH indicator strips or a calibrated pH meter

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves (nitrile or neoprene), safety goggles, a lab coat, and a certified fume hood.

  • Glass beaker or flask of appropriate size

  • Stir bar and magnetic stir plate

  • Waste container labeled for hazardous waste disposal

Procedure:

  • Preparation of Alkaline Solution:

    • Under a fume hood, carefully prepare a 2 M solution of NaOH or KOH. For example, to prepare 100 mL of 2 M NaOH, dissolve 8.0 grams of NaOH pellets in approximately 90 mL of distilled water in a glass beaker, then add water to reach a final volume of 100 mL.

    • Caution: The dissolution of NaOH and KOH is highly exothermic. Add the pellets to the water slowly and with constant stirring to dissipate the heat. Allow the solution to cool to room temperature before use.

  • Inactivation of this compound Waste:

    • Place the beaker or flask containing the this compound waste (pure compound or in solution) on a magnetic stir plate within a fume hood.

    • Slowly and carefully add the 2 M NaOH or KOH solution to the this compound waste. A general guideline is to use a 10-fold excess of the alkaline solution by volume compared to the volume of the this compound solution. For solid this compound, ensure enough alkaline solution is added to completely dissolve the material with stirring.

    • Stir the mixture at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the ester groups. For larger quantities or more concentrated solutions, a longer reaction time may be necessary.

  • Neutralization:

    • After the 24-hour inactivation period, slowly add 1 M HCl to the solution while continuously monitoring the pH with indicator strips or a pH meter.

    • Continue adding HCl dropwise until the pH of the solution is between 6.0 and 8.0.

    • Caution: Neutralization of a strong base with a strong acid is also an exothermic reaction. Add the acid slowly to control the temperature of the solution.

  • Final Disposal:

    • Once neutralized, the resulting solution contains the significantly less toxic hydrolysis products.

    • This neutralized solution should be transferred to a properly labeled hazardous waste container.

    • Consult and adhere to your institution's and local environmental regulations for the final disposal of this chemical waste. Do not pour the solution down the drain unless explicitly permitted by your institution's environmental health and safety office.

Disposal of Contaminated Solid Waste

All solid materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, must be considered hazardous waste.

  • Decontamination:

    • Wipe down any contaminated surfaces or equipment with a cloth or paper towel soaked in the prepared 2 M NaOH or KOH solution.

    • Place all contaminated solid waste, including the used cleaning materials, into a designated and clearly labeled hazardous waste bag or container.

  • Disposal:

    • Dispose of the sealed hazardous waste container according to your institution's guidelines for solid chemical waste.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the chemical logic of the detoxification process and the experimental workflow for safe disposal.

Logical Workflow for this compound Disposal cluster_0 Preparation cluster_1 Inactivation cluster_2 Neutralization cluster_3 Final Disposal A Prepare 2M NaOH or KOH Solution B Add Alkaline Solution to this compound Waste A->B C Stir for 24 hours at Room Temperature B->C D Slowly Add 1M HCl C->D E Monitor pH to reach 6.0 - 8.0 D->E F Transfer to Labeled Hazardous Waste Container E->F G Follow Institutional and Local Regulations F->G

Caption: Logical workflow for the safe disposal of this compound.

This compound Detoxification Pathway A This compound (Highly Toxic) Contains Ester Groups at C8 and C14 B Hydrolysis Products (Benzoylaconine & Aconine Analogues) A->B Alkaline Hydrolysis (e.g., 2M NaOH) C Significantly Less Toxic Ester Groups Cleaved B->C

Caption: Chemical detoxification pathway of this compound via alkaline hydrolysis.

Safeguarding Researchers: A Comprehensive Guide to Handling Yunaconitoline

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in critical research and development, ensuring personal safety and maintaining a secure work environment is paramount. This guide provides essential, step-by-step safety and logistical information for handling Yunaconitoline, a highly toxic Aconitum alkaloid. Adherence to these procedures is crucial to mitigate the significant risks associated with this compound.

This compound is a potent cardiotoxin and neurotoxin.[1] Exposure can lead to severe health consequences, including neurological, cardiovascular, and gastrointestinal issues.[1] Due to its toxicity, which can be fatal even in small amounts, stringent safety protocols must be followed.[2]

Hazard Analysis and Risk Assessment

A thorough risk assessment must be conducted before any handling of this compound. This assessment should identify potential hazards, evaluate the risks of exposure, and establish control measures to minimize these risks. The following table summarizes the critical hazards associated with aconitine, a closely related and well-studied Aconitum alkaloid, which should be considered indicative for this compound.

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral) Fatal if swallowed.Ingestion
Acute Toxicity (Inhalation) Fatal if inhaled.Inhalation of dust or aerosol
Cardiotoxicity Can cause life-threatening arrhythmias, hypotension, and cardiac arrest.[1]Ingestion, Inhalation, Dermal
Neurotoxicity Can cause paresthesia, numbness, and muscle weakness.[1]Ingestion, Inhalation, Dermal

Operational Plan: Handling this compound

This section details the necessary personal protective equipment (PPE), engineering controls, and step-by-step procedures for the safe handling of this compound.

Engineering Controls
  • Fume Hood: All handling of this compound powder or solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Eyewash Station and Safety Shower: An eyewash station and safety shower must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemical-resistant gloves (e.g., nitrile).[4]Prevents skin contact. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Lab Coat A fully buttoned, long-sleeved lab coat.[5]Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles and a face shield.[6][7]Provides comprehensive protection against splashes and airborne particles.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form.[5]Prevents inhalation of the highly toxic powder.
Disposable Gown/Apron A disposable gown or apron worn over the lab coat.[6]Provides an additional layer of protection and can be easily removed and disposed of in case of a spill.
Step-by-Step Handling Protocol

Pre-Handling:

  • Area Preparation: Designate a specific area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.

  • Assemble Materials: Gather all necessary equipment, including micro-spatulas, weigh boats, vials, and solvents, and place them inside the fume hood.

  • Don PPE: Put on all required PPE in the correct sequence: disposable gown, respirator, eye and face protection, and then double gloves.[4]

Handling:

  • Weighing: Carefully weigh the this compound powder in a tared, disposable weigh boat inside the fume hood. Avoid creating dust.

  • Solution Preparation: If preparing a solution, add the solvent to the vial containing the weighed powder slowly and carefully to avoid splashing.

  • Container Sealing: Securely cap all containers of this compound.

  • Labeling: Clearly label all containers with the chemical name, concentration, date, and hazard symbols.

Post-Handling:

  • Decontamination: Decontaminate all non-disposable equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol), followed by a thorough wash with soap and water.

  • Waste Disposal: Dispose of all contaminated disposable items, including gloves, bench paper, and weigh boats, in a designated hazardous waste container.

  • Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination.[8] The outer gloves should be removed first.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous waste and must be disposed of according to institutional and local regulations.

  • Solid Waste: Contaminated disposable items such as gloves, wipes, and bench paper should be collected in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.[9]

  • Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[10]

Emergency Procedures

Spill:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your supervisor and EHS.

  • Secure: Restrict access to the spill area.

  • Cleanup: Only trained personnel with appropriate PPE should clean up the spill using a spill kit.

Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move to fresh air immediately. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

Yunaconitoline_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase cluster_disposal Waste Management prep_area Prepare Work Area don_ppe Don PPE prep_area->don_ppe Proceed weigh Weigh Compound don_ppe->weigh Enter Hood dissolve Prepare Solution weigh->dissolve seal_label Seal & Label dissolve->seal_label decontaminate Decontaminate Equipment seal_label->decontaminate Exit Hood dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe collect_solid Collect Solid Waste dispose_waste->collect_solid collect_liquid Collect Liquid Waste dispose_waste->collect_liquid wash_hands Wash Hands doff_ppe->wash_hands ehs_pickup EHS Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.